2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Description
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Properties
IUPAC Name |
2-methoxy-6-pyrrolidin-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-9(8-14)4-5-10(12-11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXVGOFEXESLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213779 | |
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-11-2 | |
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Introduction
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring an aldehyde, a methoxy group, and a pyrrolidine moiety on a pyridine core, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. These derivatives have shown potential in various therapeutic areas, including as imaging agents for nicotinic acetylcholine receptors (nAChRs)[1]. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and logical approach involves a two-step sequence starting from a suitably substituted pyridine precursor:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrrolidine moiety onto the pyridine ring.
-
Formylation: Installation of the aldehyde group at the C3 position.
The order of these steps can be varied, but the most common route involves the initial introduction of the pyrrolidine followed by formylation.
Core Synthetic Pathway
A widely adopted and efficient synthesis commences with 2,6-dichloropyridine. This pathway leverages the differential reactivity of the chloro substituents to achieve regioselective transformations.
Caption: Overall synthetic scheme for this compound.
Step 1: Selective Methoxylation of 2,6-Dichloropyridine
The synthesis begins with the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichloropyridine with a methoxy group.
Mechanism: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the two chlorine atoms. Sodium methoxide acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The greater electronegativity of the nitrogen atom makes the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted[2][3]. The subsequent loss of a chloride ion restores aromaticity and yields 2-chloro-6-methoxypyridine.
Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine
The second step involves the displacement of the remaining chlorine atom by pyrrolidine.
Mechanism: This is another example of a nucleophilic aromatic substitution (SNAr) reaction. Pyrrolidine, a secondary amine, acts as the nucleophile[4]. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbon atom bonded to the chlorine, leading to the formation of a tetrahedral intermediate. The expulsion of the chloride leaving group results in the formation of 2-methoxy-6-(pyrrolidin-1-yl)pyridine. The reactivity in such substitutions on pyridine rings is a well-established principle in heterocyclic chemistry[2][5][6].
Step 3: Directed Ortho-Metalation and Formylation
The final and crucial step is the introduction of the aldehyde group at the C3 position of the pyridine ring. This is achieved through a directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent.
Mechanism: The methoxy group at the C2 position and the pyrrolidinyl group at the C6 position both act as directed metalating groups (DMGs). However, the methoxy group is generally a more effective DMG in this context. In the presence of a strong base, such as n-butyllithium (n-BuLi), a proton is abstracted from the C3 position, which is the most acidic proton ortho to the methoxy group. This generates a lithiated intermediate that is a potent nucleophile. The subsequent addition of an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), leads to the formation of a tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to yield the desired aldehyde, this compound. The Vilsmeier-Haack reaction is another powerful method for formylating electron-rich aromatic compounds, which proceeds via a different mechanism involving a Vilsmeier reagent[7].
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 2,6-Dichloropyridine | 98% | Commercially Available |
| Sodium Methoxide | 95% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Pyrrolidine | 99% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
All reactions involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Synthesis of 2-Chloro-6-methoxypyridine
-
To a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous methanol (5-10 vol), add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-chloro-6-methoxypyridine as a colorless oil.
Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine
-
In a sealed tube, combine 2-chloro-6-methoxypyridine (1.0 eq) and pyrrolidine (2.0-3.0 eq).
-
Heat the reaction mixture to 100-120 °C for 12-18 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to give 2-methoxy-6-(pyrrolidin-1-yl)pyridine.
Synthesis of this compound
-
Dissolve 2-methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-15 vol) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 2-Chloro-6-methoxypyridine | C₆H₆ClNO | 143.57 | 70-85 | Colorless Oil |
| 2-Methoxy-6-(pyrrolidin-1-yl)pyridine | C₁₀H₁₄N₂O | 178.23 | 65-80 | Yellowish Oil |
| This compound | C₁₁H₁₄N₂O₂ | 206.24 | 50-65 | Solid |
Alternative Synthetic Approaches
While the described pathway is robust, alternative strategies exist. For instance, one could consider a Vilsmeier-Haack formylation of 2-methoxy-6-(pyrrolidin-1-yl)pyridine. This method avoids the use of pyrophoric organolithium reagents but may require optimization of reaction conditions to achieve good regioselectivity and yield[7].
Another possibility is to start from a pre-functionalized nicotinaldehyde derivative. For example, starting with 2,6-dichloronicotinaldehyde, one could perform a selective methoxylation followed by substitution with pyrrolidine. However, the aldehyde group can interfere with the nucleophilic substitution steps, potentially requiring a protection-deprotection sequence, which adds to the overall step count.
Caption: An alternative synthetic route starting from 2,6-dichloronicotinaldehyde.
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental principles of heterocyclic chemistry, particularly nucleophilic aromatic substitution and directed ortho-metalation. The presented protocol offers a reliable and scalable route to this valuable building block. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air in the final step, is critical for achieving high yields and purity. This guide provides the necessary theoretical background and practical details to enable researchers to successfully synthesize this compound for their drug discovery and development endeavors.
References
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2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde molecular weight and formula
An In-depth Technical Guide to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Introduction: A Scaffold of Potential in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly those incorporating the pyridine nucleus, represent a privileged scaffold due to their prevalence in a vast array of biologically active molecules. This compound emerges as a compound of significant interest, embodying a unique convergence of three critical pharmacophoric elements: a methoxy-substituted pyridine ring, a pyrrolidine moiety, and a reactive aldehyde functional group.
The pyrrolidine ring is a cornerstone in medicinal chemistry, found in over 20 FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The substituted pyridine core is central to ligands targeting a wide range of biological targets, and the aldehyde group serves as a versatile chemical handle for further synthetic elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its potential applications, designed for researchers and scientists in the field of drug development.
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 206.24 g/mol | [2][3] |
| CAS Number | 1228666-11-2 | [3][4] |
| MDL Number | MFCD15530302 | [2] |
| Physical Form | Solid | [2] |
| InChI Key | DUXXVGOFEXESLC-UHFFFAOYSA-N | [2] |
| SMILES String | COc1nc(ccc1C=O)N2CCCC2 | [2] |
Proposed Synthesis and Mechanistic Rationale
While specific synthetic procedures for this exact molecule are not widely published in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established pyridine chemistry. The most plausible approach involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine functionalization.
Causality of Proposed Route: The strategy hinges on the activation of the pyridine ring towards nucleophilic attack by electron-withdrawing groups. A di-halogenated pyridine, such as 2,6-dichloronicotinaldehyde, serves as an ideal starting material. The chlorine atoms at the 2- and 6-positions strongly activate the ring for substitution and are excellent leaving groups. The reaction can be performed sequentially due to the differential reactivity of the two positions, allowing for controlled, regioselective introduction of the pyrrolidine and methoxy groups.
Step-by-Step Experimental Protocol (Proposed)
-
Selective Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine:
-
To a solution of 2,6-dichloronicotinaldehyde (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add pyrrolidine (1.1 eq) dropwise at room temperature. The slight excess of the nucleophile ensures complete consumption of the starting material for the first substitution.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed. The chlorine at the 6-position is generally more susceptible to substitution by an amine nucleophile.
-
Upon completion, cool the reaction, dilute with water, and extract the product, 2-chloro-6-(pyrrolidin-1-yl)nicotinaldehyde, with a suitable organic solvent like ethyl acetate. Purify via column chromatography.
-
-
Methoxylation via SNAr:
-
Dissolve the purified 2-chloro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (NaOMe, 1.5-2.0 eq), either as a solid or as a solution in methanol. The use of a strong nucleophile like methoxide is necessary to displace the remaining chlorine atom.
-
Heat the mixture to reflux and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl or acetic acid), remove the methanol under reduced pressure, and extract the final product with an organic solvent.
-
Purify the crude product, this compound, via silica gel column chromatography to yield the final compound.
-
Workflow Visualization
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization Framework
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. The expected chemical shifts are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~9.8-10.0 | Singlet | 1H | Aldehyde (CHO) |
| ~7.8-8.0 | Doublet | 1H | Pyridine H-4 |
| ~6.2-6.4 | Doublet | 1H | Pyridine H-5 |
| ~3.9-4.1 | Singlet | 3H | Methoxy (OCH₃) |
| ~3.5-3.7 | Triplet | 4H | Pyrrolidine (N-CH₂) |
| ~1.9-2.1 | Multiplet | 4H | Pyrrolidine (CH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~188 | Aldehyde Carbonyl (C=O) |
| ~165 | Pyridine C-2 (C-O) |
| ~160 | Pyridine C-6 (C-N) |
| ~140 | Pyridine C-4 |
| ~115 | Pyridine C-3 (C-CHO) |
| ~105 | Pyridine C-5 |
| ~54 | Methoxy (OCH₃) |
| ~47 | Pyrrolidine (N-CH₂) |
| ~25 | Pyrrolidine (CH₂) |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy helps identify key functional groups.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~2820, ~2720 | C-H stretch (aldehyde, Fermi doublets) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1580 | C=C / C=N stretch (pyridine ring) |
| ~1250 | C-O stretch (aryl ether) |
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile intermediate for synthesizing more complex molecules targeting various disease pathways. Analysis of structurally related compounds provides a clear roadmap for its application.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The 2-alkoxy-6-(pyrrolidinyl)pyridine scaffold is a known pharmacophore for nAChR ligands. For instance, analogues have been synthesized and evaluated as potential agents for Positron Emission Tomography (PET) imaging of these receptors in the brain, which are implicated in Alzheimer's disease, Parkinson's disease, and addiction.[5][6] The aldehyde on this molecule provides a perfect handle to build out structures similar to those explored in the literature.
-
Phosphodiesterase (PDE) Inhibitors: The pyridine-pyrrolidine combination is also present in inhibitors of phosphodiesterases, such as PDE10A. PDE10A inhibitors are being investigated as novel therapeutics for psychotic disorders like schizophrenia.[7] The aldehyde can be used in reactions like Wittig or Horner-Wadsworth-Emmons olefinations to install vinyl linkages common in PDE10A inhibitors.
-
Kinase Inhibitors: Numerous kinase inhibitors incorporate substituted pyridine rings. For example, related pyridine-based structures have been investigated as inhibitors of PIM-1 kinase, a target in oncology.[8] The aldehyde can be reductively aminated to introduce diverse amine side chains, a common strategy in kinase inhibitor design.
Logical Relationship Diagram
Caption: Potential applications derived from the core scaffold.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.
-
Hazard Identification: This compound is classified as Acute Toxicity, Oral, Category 4 and is reported to cause skin and eye irritation.[2][9][10] It may be harmful if swallowed or if it comes into contact with skin.[9][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid dust formation.[9] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] For long-term stability and to maintain product quality, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][11]
Conclusion
This compound is more than just a chemical compound; it is a strategically designed building block poised for significant utility in medicinal chemistry. Its combination of a proven pyrrolidine moiety, a versatile pyridine core, and a reactive aldehyde handle makes it an attractive starting point for the synthesis of novel ligands for nAChRs, phosphodiesterases, and kinases. This guide provides the foundational knowledge—from physicochemical properties and a logical synthetic pathway to a framework for characterization and potential applications—to empower researchers to leverage this promising scaffold in their drug discovery programs.
References
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9. DOI: 10.1021/jm010550n. Retrieved from [Link]
-
Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. (2002). ResearchGate. Retrieved January 16, 2026, from [Link]
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Suzuki, K., et al. (2020). Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. Chemical & Pharmaceutical Bulletin, 68(10), 946-957. DOI: 10.1248/cpb.c20-00366. Retrieved from [Link]
- WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. (2017). Google Patents.
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Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (2022). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Al-Ghorbani, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. DOI: 10.3390/molecules28237808. Retrieved from [Link]
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2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure combines an electron-rich pyrrolidine-substituted aromatic ring with a methoxy group and an aldehyde functional group, leading to a unique electronic and structural profile. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This technical guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide, grounded in established spectroscopic principles, offers a predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's spectral properties. The molecular formula is C₁₁H₁₄N₂O₂ and the molecular weight is 206.24 g/mol .[1]
Molecular Structure
The chemical structure of this compound is presented below. The numbering of the pyridine ring and the lettering of the pyrrolidine ring protons are provided for clarity in the subsequent NMR analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are discussed below.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.5 - 10.5 ppm . This significant downfield shift is due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.
-
Aromatic Protons (H-4, H-5): The two protons on the pyridine ring are in different electronic environments. The pyrrolidine group at C-6 is a strong electron-donating group, while the aldehyde at C-3 and the methoxy at C-2 are electron-withdrawing. This will lead to distinct signals. H-5, being adjacent to the electron-donating pyrrolidine, is expected to be more shielded than H-4. We predict two doublets in the range of δ 6.0 - 7.5 ppm . H-5 will likely be upfield of H-4. The coupling constant (J) between them should be in the range of 7-9 Hz, typical for ortho-coupling on a pyridine ring.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8 - 4.0 ppm .
-
Pyrrolidine Protons (-N(CH₂)₄): The pyrrolidine ring has two sets of chemically non-equivalent methylene protons (α and β to the nitrogen). The α-protons (adjacent to the nitrogen) will be deshielded due to the proximity of the nitrogen and the aromatic ring. They are expected to appear as a triplet around δ 3.3 - 3.6 ppm . The β-protons, being further away, will be more shielded and are expected to appear as a multiplet (quintet) around δ 1.9 - 2.2 ppm .
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.5 - 10.5 | Singlet | 1H | -CHO |
| 6.8 - 7.5 (downfield) | Doublet | 1H | H-4 |
| 6.0 - 6.5 (upfield) | Doublet | 1H | H-5 |
| 3.8 - 4.0 | Singlet | 3H | -OCH₃ |
| 3.3 - 3.6 | Triplet | 4H | α-CH₂ (pyrrolidine) |
| 1.9 - 2.2 | Multiplet | 4H | β-CH₂ (pyrrolidine) |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear significantly downfield, predicted in the range of δ 185 - 195 ppm .
-
Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. C-2, C-3, and C-6 are substituted and their shifts will be heavily influenced by the attached groups. C-6, attached to the electron-donating nitrogen of the pyrrolidine, will be significantly upfield. C-2, attached to the methoxy group, will be downfield. C-3, attached to the aldehyde, will also be downfield. The quaternary carbons are expected in the range of δ 110 - 165 ppm . The protonated carbons, C-4 and C-5, will appear in the more shielded region of the aromatic range, likely between δ 100 - 120 ppm .
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 53 - 56 ppm .
-
Pyrrolidine Carbons: The two sets of carbons in the pyrrolidine ring will give two signals. The α-carbons, bonded to the nitrogen, will be more deshielded (δ 45 - 50 ppm ) than the β-carbons (δ 24 - 28 ppm ).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 185 - 195 | -CHO |
| 155 - 165 | C-2, C-6 (quaternary) |
| 110 - 140 | C-3, C-4 (aromatic) |
| 100 - 110 | C-5 (aromatic) |
| 53 - 56 | -OCH₃ |
| 45 - 50 | α-C (pyrrolidine) |
| 24 - 28 | β-C (pyrrolidine) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690 - 1715 cm⁻¹ . The conjugation with the aromatic ring will lower the frequency from that of a typical aliphatic aldehyde.
-
C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H stretch, expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .
-
C=C and C=N Stretches (Aromatic Ring): Several medium to strong bands are expected in the 1400 - 1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine ring.
-
C-O Stretch (Methoxy): An ether C-O stretch will likely appear as a strong band between 1200 - 1275 cm⁻¹ (for the aryl-O bond) and a weaker one around 1020-1080 cm⁻¹ (for the O-CH₃ bond).
-
C-H Stretches (Aliphatic and Aromatic): Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹ , while the C-H stretches of the methoxy and pyrrolidine groups will appear just below 3000 cm⁻¹ (typically 2850 - 2960 cm⁻¹ ).
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3010 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch |
| 2820 - 2850 | Weak | Aldehyde C-H Stretch |
| 2720 - 2750 | Weak | Aldehyde C-H Stretch |
| 1690 - 1715 | Strong | C=O Stretch (Aldehyde) |
| 1400 - 1600 | Medium-Strong | Aromatic C=C and C=N Stretches |
| 1200 - 1275 | Strong | Aryl-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound, which is 206.24 . In a high-resolution mass spectrum, this would be more precise.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. A common fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da) from the aldehyde group, leading to peaks at m/z 177 and m/z 205 , respectively. The loss of the methoxy group as a methyl radical (•CH₃, 15 Da) is also possible, resulting in a peak at m/z 191 . The pyrrolidine ring can also undergo fragmentation.
Caption: Standard workflow for NMR data acquisition and analysis.
IR Spectroscopy Protocol (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a constant flow rate.
-
Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted NMR, IR, and MS data are based on fundamental principles of chemical spectroscopy and provide a robust framework for the identification and characterization of this molecule. Researchers working with this compound can use this guide to anticipate spectral features and to aid in the interpretation of experimentally acquired data.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
Navigating the Frontier of Drug Discovery: A Technical Guide to Unraveling the Biological Potential of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde stands as a largely unexplored molecule within the vast chemical landscape available to researchers.[1][2] While specific biological data for this compound remains elusive in current scientific literature, its structural motifs—a methoxy-substituted nicotin-aldehyde core and a pyrrolidine moiety—suggest a rich potential for biological activity. This guide serves as a comprehensive roadmap for investigators seeking to unlock the therapeutic promise of this compound. We will delve into a structured, hypothetical research program designed to systematically characterize its biological profile, from initial screening to mechanistic studies. This document is intended not as a review of existing data, but as a forward-looking technical manual for pioneering research.
Introduction: The Rationale for Investigation
The pyridine nucleus is a cornerstone of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[3] Nicotinamide derivatives, in particular, have garnered significant attention, with some commercialized as fungicides due to their activity as succinate dehydrogenase inhibitors.[4][5] Furthermore, the pyrrolidine ring is a versatile scaffold in drug discovery, known to influence the pharmacological efficacy of compounds through its conformational flexibility.[6] The combination of these two privileged scaffolds in this compound presents a compelling case for its investigation as a novel therapeutic agent.
This guide will provide a strategic framework for a comprehensive evaluation of this compound. We will outline detailed experimental protocols, from initial in vitro screening to more complex mechanistic and preclinical evaluations, all while emphasizing the importance of robust, self-validating experimental design.
Foundational Steps: Synthesis and Characterization
While this compound is commercially available, in-house synthesis may be required for larger quantities or for the creation of analogs for structure-activity relationship (SAR) studies. A potential synthetic route is outlined below.
Proposed Synthetic Pathway
A plausible synthetic approach would involve the nucleophilic aromatic substitution of a suitable dihalopyridine, followed by functional group interconversion to introduce the aldehyde.
DOT Diagram: Proposed Synthesis of this compound
Caption: A potential two-step synthesis of the target compound.
Analytical Characterization
Rigorous characterization of the synthesized or purchased compound is paramount. The following techniques are essential to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (206.24 g/mol ).[2]
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Phase 1: Broad-Spectrum Biological Screening
The initial phase of investigation should involve a broad screening approach to identify potential areas of biological activity.
Anticancer Activity Screening
Given the known antiproliferative activity of many pyridine and nicotinamide derivatives, a primary focus should be on cancer cell lines.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) and a normal human cell line (e.g., BJ-1) in appropriate media.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values.
Antimicrobial and Antifungal Screening
The nicotinamide scaffold is present in fungicides, making this an important area of investigation.[4]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare standardized inoculums of various bacteria (e.g., Vibrio cholerae, Proteus mirabilis) and fungi (e.g., Botrytis cinerea, Rhizoctonia solani).[4][6]
-
Serial Dilution: Prepare serial dilutions of the test compound in a 96-well plate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.
Phase 2: Target Identification and Mechanism of Action Studies
Should the initial screening reveal promising activity in a particular area, the next phase is to identify the molecular target and elucidate the mechanism of action.
Hypothetical Signaling Pathway Investigation for Anticancer Activity
If the compound shows anticancer effects, investigating its impact on known cancer-related signaling pathways is a logical next step. Many anticancer agents function by inducing apoptosis or necroptosis.[7]
DOT Diagram: Hypothetical Mechanism of Action Workflow
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- 2. 2-メトキシ-6-(ピロリジン-1-イル)ニコチンアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Foreword for the Research Community
The compound 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is classified as a research chemical, a designation for substances intended for scientific and medical research purposes. As is common with many such compounds in the early stages of investigation, publicly available data on its specific biological activity and mechanism of action is limited. Product listings from suppliers confirm its chemical identity but do not provide information on its biological effects[1]. This guide, therefore, serves not as a definitive summary of a known mechanism, but as a foundational document for researchers. It aims to provide a starting point for investigation by characterizing the molecule based on its structural features and drawing parallels with related compounds that have established biological activities. The methodologies and potential pathways described herein are intended to be predictive and to guide future experimental design.
Authored by: A Senior Application Scientist
This document provides a comprehensive framework for elucidating the mechanism of action of this compound. Given the current landscape of available information, this guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and experimental strategies required to explore the compound's therapeutic potential.
Compound Profile and Physicochemical Properties
This compound is a heterocyclic compound with the empirical formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 206.24 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| SMILES String | COc1nc(ccc1C=O)N2CCCC2 | Sigma-Aldrich |
| InChI Key | DUXXVGOFEXESLC-UHFFFAOYSA-N | Sigma-Aldrich |
The structure features a substituted pyridine ring, a core motif in many biologically active compounds. The presence of a methoxy group, a pyrrolidine ring, and an aldehyde functional group suggests several possibilities for molecular interactions and metabolic pathways.
Postulated Mechanisms of Action Based on Structural Homology
While direct evidence is pending, the structural components of this compound allow for informed hypotheses regarding its potential biological targets.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The pyridine core is a common feature in ligands that target nicotinic acetylcholine receptors (nAChRs). Research into structurally related compounds, such as certain pyridine analogues, has demonstrated high-affinity binding to nAChRs, suggesting a potential role in modulating cholinergic neurotransmission[2]. These receptors are implicated in a wide range of neurological processes, and their modulation can have effects on cognition, addiction, and inflammation.
Enzyme Inhibition
The aldehyde functional group is reactive and can potentially interact with various enzymes. It could act as a substrate, an inhibitor, or a covalent modifier of enzyme activity. For instance, aldehydes are known to inhibit certain classes of dehydrogenases or other enzymes with reactive cysteine or lysine residues in their active sites.
Broader Biological Activities
Derivatives of methoxy-substituted compounds and those containing amide linkages (which can be formed from the aldehyde) have been reported to possess a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects[3][4][5][6]. These activities are often mediated through complex signaling pathways.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the mechanism of action, a multi-tiered approach is recommended. The following workflow is designed to progress from broad, high-throughput screening to specific, target-based validation.
Caption: A phased experimental workflow for elucidating the mechanism of action.
Phase 1: High-Throughput Screening
Objective: To broadly assess the biological activity of the compound.
-
Phenotypic Screening:
-
Cell Line Selection: Utilize a diverse panel of human cancer and normal cell lines.
-
Assay: Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic or cytostatic effects of the compound over a range of concentrations.
-
Rationale: This initial screen will reveal if the compound has general cytotoxic effects and can help prioritize cell lines for further study.
-
-
Target-Based Screening:
-
Assay Panels: Screen the compound against commercially available panels of receptors, kinases, and other enzymes.
-
Focus on nAChRs: Given the structural similarity to known nAChR ligands, prioritize screening against different subtypes of nAChRs.
-
Rationale: This approach can rapidly identify potential high-affinity molecular targets.
-
Phase 2: Target Identification and Validation
Objective: To confirm and validate the molecular target(s) identified in Phase 1.
-
Affinity-Based Methods:
-
Probe Synthesis: Synthesize a derivative of the compound that can be immobilized on a solid support (e.g., agarose beads).
-
Pull-Down Assay: Incubate the immobilized compound with cell lysates.
-
Mass Spectrometry: Identify the proteins that bind to the compound.
-
Rationale: This is an unbiased method to identify cellular binding partners.
-
-
Biophysical Assays:
-
Techniques: Use techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics between the compound and the purified target protein.
-
Rationale: These methods provide direct evidence of a physical interaction and quantify its strength.
-
Phase 3: Pathway Analysis and In Vivo Studies
Objective: To understand the downstream cellular effects of target engagement and to evaluate the compound's efficacy in a biological system.
-
Signaling Pathway Analysis:
-
Western Blotting: Treat cells with the compound and probe for changes in the phosphorylation status or expression levels of key signaling proteins downstream of the identified target.
-
Reporter Gene Assays: Use cell lines with reporter genes (e.g., luciferase) under the control of transcription factors relevant to the target's signaling pathway.
-
Rationale: These experiments will elucidate the functional consequences of the compound binding to its target.
-
Caption: A potential signaling pathway initiated by the compound.
Conclusion and Future Directions
This compound is a compound of interest due to its structural features, which are present in numerous bioactive molecules. The lack of published data on its mechanism of action presents a unique opportunity for novel discovery. The proposed research framework, which progresses from broad screening to specific target validation and in vivo studies, provides a rigorous and systematic approach to characterizing its biological activity. The insights gained from such studies will be crucial in determining the therapeutic potential of this and related compounds.
References
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Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed. (URL: [Link])
-
2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed. (URL: [Link])
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA - Semantic Scholar. (URL: [Link])
-
Prd_002214 | C35H48N6O8 - PubChem. (URL: [Link])
-
First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine - PubMed. (URL: [Link])
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- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Introduction: A Scaffold of Promise in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of foundational molecular scaffolds is paramount. The compound 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde emerges as a molecule of significant interest, embodying a confluence of structural motifs with proven therapeutic relevance. This technical guide delves into the potential research applications of this compound, presenting it as a versatile building block for the development of novel therapeutics, particularly in the realm of neurodegenerative diseases.
At its core, the molecule integrates a substituted pyridine ring with a pyrrolidine moiety. The pyridine ring is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions.[1] The pyrrolidine nucleus, a five-membered nitrogen heterocycle, is another privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in over 20 FDA-approved drugs. The strategic placement of a methoxy group and an aldehyde functional group on the pyridine ring further enhances the chemical versatility of this compound. The aldehyde serves as a reactive handle for a variety of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR).
This guide will provide a comprehensive overview of the synthetic utility of this compound, propose a compelling research application in the context of Alzheimer's disease, and offer detailed experimental protocols for its evaluation as a novel therapeutic agent.
Chemical Synthesis and Derivatization: A Gateway to Chemical Diversity
The true potential of this compound as a research tool lies in its capacity to serve as a starting material for the synthesis of a diverse library of compounds. The aldehyde functionality is particularly amenable to a range of condensation reactions, allowing for the facile introduction of various chemical moieties.
One of the most powerful and versatile of these transformations is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[2][3] This straightforward and efficient method allows for the generation of a wide array of derivatives with diverse electronic and steric properties, which is crucial for probing the specific interactions with a biological target.
Caption: Knoevenagel condensation workflow for derivative synthesis.
Experimental Protocol: Knoevenagel Condensation of this compound
This protocol provides a general procedure for the synthesis of α,β-unsaturated derivatives from the title compound.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
Weak base catalyst (e.g., piperidine or pyrrolidine) (0.1 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in 20 mL of ethanol.
-
Add the weak base catalyst (0.1 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the desired product.
Proposed Research Application: A Novel Modulator of Nicotinic Acetylcholine Receptors for Alzheimer's Disease Therapy
A highly promising avenue for the application of this compound and its derivatives is in the discovery of novel treatments for Alzheimer's disease (AD). The "cholinergic hypothesis" of AD posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in the disease.[5][6][7] A key component of the cholinergic system is the nicotinic acetylcholine receptor (nAChR), which has emerged as a critical therapeutic target.
Particularly, the α7 subtype of the nAChR is abundantly expressed in brain regions crucial for learning and memory, and its dysfunction is strongly implicated in the pathophysiology of AD.[8][9][10][11] Modulators of α7 nAChRs, especially agonists and positive allosteric modulators (PAMs), have shown potential in preclinical and clinical studies to improve cognitive function and may offer neuroprotective effects.[10][11] The structural features of this compound, particularly the substituted pyridine core, bear resemblance to known nAChR ligands, making it an attractive starting point for the design of novel α7 nAChR modulators.
Caption: High-level experimental workflow for compound screening.
Phase 1: In Vitro Receptor Screening
The initial phase focuses on identifying compounds that directly interact with the α7 nAChR. A common and effective method for this is a calcium imaging assay using a cell line stably expressing the human α7 nAChR. [12][13] Table 1: Illustrative Data from α7 nAChR Modulation Assay
| Compound ID | Agonist EC50 (nM) | PAM EC50 (nM) | Max Response (% of Control) |
| Derivative 1 | 50 | >10,000 | 95 |
| Derivative 2 | >10,000 | 120 | 150 (with ACh) |
| Derivative 3 | 250 | 800 | 110 |
| Control (ACh) | 2,000 | N/A | 100 |
Experimental Protocol: Calcium Imaging Assay for α7 nAChR Modulation
Materials:
-
HEK-293 cells stably expressing human α7 nAChR
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds and control agonist (e.g., Acetylcholine or PNU-282987)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the α7-nAChR expressing cells in 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
To screen for agonist activity, inject varying concentrations of the test compounds and measure the change in fluorescence.
-
To screen for PAM activity, pre-incubate the cells with the test compounds for a short period before injecting a sub-maximal concentration of a known α7 nAChR agonist and measure the potentiation of the fluorescence signal.
-
Analyze the data to determine EC50 values and maximal responses.
Phase 2: Cell-Based Neuroprotection Assays
Compounds that demonstrate favorable activity at the α7 nAChR should be advanced to cell-based models of neurodegeneration to assess their neuroprotective potential. A widely used model involves exposing a neuronal cell line, such as SH-SY5Y, to the neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. [14][15][16][17][18] Table 2: Illustrative Data from Neuroprotection Assay
| Compound ID | Concentration (µM) | Cell Viability (% of Untreated Control) |
| Vehicle + Aβ | N/A | 45 |
| Derivative 1 | 1 | 75 |
| Derivative 1 | 10 | 88 |
| Derivative 2 | 1 | 60 |
| Derivative 2 | 10 | 72 |
Experimental Protocol: MTT Cell Viability Assay for Neuroprotection
Materials:
-
SH-SY5Y neuroblastoma cell line
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Amyloid-beta (1-42) peptide, pre-aggregated
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.
-
Introduce the aggregated Aβ peptide to the wells to induce toxicity. Include control wells with no Aβ and wells with Aβ but no test compound.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
Conclusion
This compound represents a promising and versatile chemical scaffold for the development of novel therapeutics. Its inherent structural features, combined with its synthetic tractability, make it an ideal starting point for the generation of diverse compound libraries. The proposed application in the discovery of α7 nicotinic acetylcholine receptor modulators for the treatment of Alzheimer's disease is both timely and scientifically well-grounded. The detailed experimental workflows provided in this guide offer a clear and actionable path for researchers to explore the full therapeutic potential of this intriguing molecule. Through systematic derivatization and rigorous biological evaluation, compounds derived from this scaffold could lead to the next generation of treatments for devastating neurodegenerative disorders.
References
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Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC - PubMed Central. [Link]
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Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection. PMC - PubMed Central. [Link]
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Cell-based Assays. MD Biosciences. [Link]
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Nicotinic Acetylcholine Receptors in the Pathology of Alzheimer’s Disease. Neuroscience News. [Link]
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Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]
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A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. MDPI. [Link]
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Cell death assays for neurodegenerative disease drug discovery. PMC - PubMed Central. [Link]
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Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]
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Design and synthesis of a hybrid series of potent and selective agonists of α7 nicotinic acetylcholine receptor. ResearchGate. [Link]
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The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. [Link]
-
Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyld[14][15]iazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). PubMed. [Link]
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Nicotinic Acetylcholine Receptors and Alzheimer's Disease Therapeutics: A Review of Current Literature. Journal of Young Investigators. [Link]
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Nicotinic acetylcholine receptors in Alzheimer's disease. PubMed. [Link]
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The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. ResearchGate. [Link]
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Advances in the Discovery of Novel Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. SemOpenAlex. [Link]
-
Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). ACS Publications. [Link]
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Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. ACS Publications. [Link]
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Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. PubMed Central. [Link]
-
Discovery of Positive Allosteric Modulators of 7 nAChR by an Ensemble-based Virtual Screening Method, Molecular Dynamics Simulat. World Scientific Publishing. [Link]
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Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]
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In Search of Allosteric Modulators of α7-nAChR by Solvent Density Guided Virtual Screening. Semantic Scholar. [Link]
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Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
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ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]
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Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. ResearchGate. [Link]
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Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. PubMed. [Link]
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DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
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Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed. [Link]
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An In-Depth Technical Guide to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, chemical properties, and the therapeutic potential of its derivatives and analogs, drawing upon established principles of organic synthesis and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Strategic Importance of the 2,6-Disubstituted Pyridine-3-carbaldehyde Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and tunable reactivity make it a privileged scaffold in drug design.[3][4] Specifically, the 2,6-disubstituted pyridine-3-carbaldehyde core, as exemplified by this compound, presents a versatile platform for the development of targeted therapies.
The strategic incorporation of a methoxy group at the 2-position and a pyrrolidine ring at the 6-position imparts distinct physicochemical properties to the molecule. The methoxy group can act as a hydrogen bond acceptor and influence the electronic nature of the pyridine ring, while the pyrrolidine moiety, a common feature in many bioactive compounds, can enhance solubility, modulate basicity, and provide a key interaction point with biological targets.[5] The aldehyde functionality at the 3-position serves as a crucial synthetic handle for further molecular elaboration and derivatization.
Proposed Synthetic Strategy and Methodologies
The overall synthetic strategy involves the sequential functionalization of a suitable pyridine precursor, as outlined in the workflow below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Selective Methoxylation of 2,6-Dichloronicotinaldehyde
The synthesis commences with the regioselective methoxylation of a readily available starting material, 2,6-dichloronicotinaldehyde. The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic influence of the ring nitrogen.
Protocol:
-
Reaction Setup: To a solution of 2,6-dichloronicotinaldehyde (1.0 eq) in anhydrous methanol (10 vol), add sodium methoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, 2-chloro-6-methoxynicotinaldehyde, is then purified by column chromatography on silica gel.
Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine
The final step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the pyrrolidine moiety. The remaining chlorine atom at the 6-position is displaced by pyrrolidine to yield the target compound.
Protocol:
-
Reaction Setup: In a sealed vessel, dissolve 2-chloro-6-methoxynicotinaldehyde (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Add pyrrolidine (1.5-2.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data for the title compound is not widely published, its key physicochemical properties can be predicted. Spectroscopic data for characterization would be essential for confirming the structure and purity of the synthesized compound.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Likely a solid at room temperature. |
| ¹H NMR | Expected signals for the methoxy group (singlet, ~3.9-4.1 ppm), pyrrolidine protons (multiplets, ~1.9-2.0 and ~3.4-3.6 ppm), aromatic protons on the pyridine ring (doublets, ~6.5-7.5 ppm), and the aldehyde proton (singlet, ~9.8-10.2 ppm). |
| ¹³C NMR | Expected signals for the aldehyde carbonyl (~185-195 ppm), aromatic carbons (~110-165 ppm), methoxy carbon (~55 ppm), and pyrrolidine carbons (~25 and ~45 ppm). |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 206.11. |
| Infrared (IR) | Characteristic absorption bands for the aldehyde C=O stretch (~1690-1710 cm⁻¹), C-O-C stretch of the methoxy group (~1250 cm⁻¹), and C-N stretching of the pyrrolidine ring. |
Therapeutic Potential and Structure-Activity Relationship (SAR) Insights
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. The rationale for this is based on the known biological activities of structurally related pyridine and pyrrolidine-containing molecules.
Potential as Kinase Inhibitors
A significant number of kinase inhibitors feature a substituted pyridine core, which often serves to anchor the molecule within the ATP-binding pocket of the target kinase. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase. The substituents at the 2- and 6-positions can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Derivatives of this compound, obtained through reactions of the aldehyde group (e.g., reductive amination, Wittig reaction, condensation), could be designed to target various kinases implicated in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular signaling kinases (e.g., p38 MAP kinase).
Caption: A conceptual diagram illustrating the potential binding mode of a 2,6-disubstituted pyridine derivative in a kinase active site.
Anti-inflammatory and Other Potential Applications
Substituted pyridines are also known to exhibit a wide range of other pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[3] The pyrrolidine moiety is also a key component of many biologically active compounds with diverse therapeutic applications.[5] The combination of these two pharmacophores in this compound suggests that its derivatives could be explored for a variety of therapeutic indications. For instance, analogs could be investigated as inhibitors of enzymes involved in inflammatory pathways or as modulators of receptors in the central nervous system.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its synthesis can be achieved through a logical and scalable route, and its structure is amenable to a wide range of chemical modifications. The aldehyde functionality provides a convenient entry point for the synthesis of diverse chemical libraries.
Future research should focus on the synthesis and characterization of a variety of derivatives of this core structure. Subsequent screening of these compounds in relevant biological assays will be crucial to elucidate their therapeutic potential and to establish clear structure-activity relationships. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery programs targeting a range of diseases.
References
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- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. nbinno.com [nbinno.com]
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A Comprehensive Guide to Determining the Solubility Profile of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
An In-Depth Technical Guide for Researchers
Abstract
The solubility of a compound is a critical physicochemical property that dictates its behavior in both chemical and biological systems. For researchers in drug discovery and development, understanding a molecule's solubility is paramount for formulation, purification, and predicting bioavailability. This guide provides a comprehensive framework for characterizing the solubility of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Molecular Formula: C₁₁H₁₄N₂O₂, Molecular Weight: 206.24 g/mol ).[1] Lacking pre-existing public data, this document outlines a systematic approach, combining theoretical structural analysis with robust experimental protocols, to enable scientists to generate a reliable and predictive solubility profile for this compound.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle that structure dictates function is fundamental in chemistry. By dissecting the molecular architecture of this compound, we can formulate a strong hypothesis regarding its solubility behavior across a range of solvents.
Analysis of Functional Groups and Polarity
The molecule's structure is a composite of several functional groups, each contributing to its overall polarity and potential for intermolecular interactions:
-
Pyridine Ring: A heteroaromatic system containing a nitrogen atom. The lone pair of electrons on the nitrogen imparts weak basicity and allows for hydrogen bond acceptance.
-
Methoxy Group (-OCH₃): An ether linkage that is polar and can act as a hydrogen bond acceptor.
-
Pyrrolidinyl Group: A saturated heterocyclic amine. This tertiary amine is the most significant basic center in the molecule and is a strong hydrogen bond acceptor.
-
Aldehyde Group (-CHO): A polar carbonyl group that can act as a hydrogen bond acceptor but not a donor.[2]
The combination of multiple polar groups (amine, ether, aldehyde, and the pyridine nitrogen) suggests that the molecule possesses a notable degree of polarity. However, the presence of a relatively large hydrocarbon backbone (11 carbon atoms) will likely limit its solubility in highly polar solvents like water.[3] The guiding principle of "like dissolves like" predicts that solubility will be favored in solvents of intermediate to high polarity.[2][4][5]
The Critical Influence of pH
The presence of two basic nitrogen atoms—the pyrrolidine nitrogen being the stronger base—indicates that the solubility of this compound will be highly pH-dependent. In acidic aqueous solutions, these nitrogen atoms can be protonated to form cationic salts.[6] This conversion from a neutral organic molecule to a charged ionic species dramatically increases polarity and should lead to a significant enhancement in aqueous solubility. Conversely, in basic solutions, the molecule will remain in its neutral, less water-soluble form.
Experimental Methodology for Solubility Profiling
The following sections provide a systematic workflow for experimentally determining the solubility of the target compound. The choice of solvents is designed to cover a broad spectrum of polarities and functionalities, providing a comprehensive profile.
General Experimental Workflow
A logical, tiered approach is recommended to efficiently determine solubility, starting with rapid qualitative tests before proceeding to more rigorous quantitative analysis. This workflow minimizes compound waste and provides a clear decision path.
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol provides a quick, semi-quantitative estimate of solubility, ideal for initial screening.
Objective: To visually classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a range of solvents.
Materials:
-
This compound
-
Panel of selected solvents (see Table 1)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Spatula and analytical balance
-
Vortex mixer
Procedure:
-
Weigh approximately 2-3 mg of the compound directly into a vial.
-
Add 0.5 mL of the chosen solvent. This creates an initial concentration of 4-6 mg/mL.
-
Cap the vial securely and vortex vigorously for 60 seconds.[7]
-
Allow the mixture to stand for 1-2 minutes and observe against a dark background.[7]
-
Classification:
-
Soluble: A completely clear, homogenous solution with no visible solid particles.
-
Partially Soluble: The solution is not perfectly clear, or a significant amount of solid has dissolved but some remains.
-
Insoluble: The vast majority of the solid remains undissolved.
-
Protocol 2: Quantitative Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility, providing precise quantitative data.
Objective: To determine the exact saturation solubility (in mg/mL or µg/mL) of the compound at a specific temperature.
Materials:
-
All materials from Protocol 1
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant material)
-
Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Add an excess amount of the compound to a vial (e.g., 5-10 mg). The key is to ensure solid remains after equilibrium is reached.
-
Add a known volume of solvent (e.g., 1.0 mL).
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (typically 25 °C) for 24 hours to ensure equilibrium is reached.[4]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved solid particles.
-
Prepare a dilution series of the filtered supernatant.
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
The calculated concentration is the quantitative solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
Organizing solubility data into clear tables is essential for analysis and reporting.
Predicted and Experimental Solubility Data
Based on the theoretical analysis, a predicted solubility profile can be constructed. Researchers should use the provided experimental protocols to populate the experimental data columns.
| Solvent | Type | Polarity Index | Predicted Qualitative Solubility | Experimental Qualitative Result | Experimental Quantitative Result (mg/mL at 25°C) |
| Hexane | Non-Polar | 0.1 | Insoluble | Record observation here | Record value here |
| Toluene | Non-Polar (Aromatic) | 2.4 | Sparingly Soluble | Record observation here | Record value here |
| Dichloromethane (DCM) | Moderately Polar Aprotic | 3.1 | Soluble | Record observation here | Record value here |
| Acetone | Polar Aprotic | 5.1 | Soluble | Record observation here | Record value here |
| Methanol (MeOH) | Polar Protic | 5.1 | Soluble | Record observation here | Record value here |
| Ethanol (EtOH) | Polar Protic | 4.3 | Soluble | Record observation here | Record value here |
| Water | Polar Protic | 10.2 | Sparingly Soluble / Insoluble | Record observation here | Record value here |
| 5% Aqueous HCl | Aqueous Acid | - | Soluble | Record observation here | Record value here |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | Record observation here | Record value here |
Interpreting the Results
The experimental data should validate the initial theoretical predictions. High solubility in DCM, Methanol, and DMSO would confirm the compound's polar organic nature. Most importantly, a dramatic increase in solubility in 5% aqueous HCl compared to water would provide definitive proof of the basic character of the pyrrolidinyl and pyridine moieties and their ability to form soluble salts.[6]
Safety and Handling Precautions
While specific toxicity data for this compound is not available, standard laboratory safety practices for handling new chemical entities should be strictly followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry place.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By analyzing its molecular structure, we predict it to be a polar organic compound with poor aqueous solubility that can be significantly enhanced in acidic conditions. The detailed qualitative and quantitative experimental protocols outlined herein empower researchers to systematically generate the critical solubility data needed to advance their work in chemical synthesis and drug development.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Lamar University. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Alichem. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Authored by: Your Senior Application Scientist
Introduction
The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern medicine. 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a heterocyclic compound featuring a substituted pyridine core, a common scaffold in many biologically active molecules.[1] Its full biological activity and potential mechanisms of action are yet to be extensively characterized. This document provides a comprehensive guide for the initial in vitro evaluation of this compound, designed for researchers in drug discovery and chemical biology. The protocols outlined herein follow a logical, tiered approach, starting with broad assessments of cytotoxicity and progressing to more specific functional and mechanistic assays. This structured workflow is designed to efficiently characterize the compound's biological profile and identify its potential as a lead candidate for further development.
PART 1: Foundational In Vitro Assessment
The initial phase of characterization focuses on understanding the compound's fundamental interaction with biological systems, primarily its effect on cell viability and its metabolic stability. This data is crucial for determining appropriate concentration ranges for subsequent, more detailed mechanistic studies and for an early assessment of its drug-like properties.
General Cytotoxicity and Cell Viability Assays
Rationale: Before investigating specific molecular targets, it is essential to determine the concentrations at which this compound exhibits cytotoxic effects.[2] This information is critical for distinguishing between targeted pharmacological effects and non-specific toxicity. A variety of assays are available to measure cell health, each interrogating different cellular parameters like membrane integrity, metabolic activity, or ATP content.[3]
Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Step-by-Step Protocol:
-
Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa, HEK293, or a cancer cell line relevant to a specific therapeutic area) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4] Create a serial dilution series of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Placeholder] |
| This compound | HeLa | 48 | 25.3 |
| This compound | HEK293 | 48 | > 100 |
| Doxorubicin (Positive Control) | HeLa | 48 | 0.8 |
In Vitro Metabolic Stability Assessment
Rationale: Understanding a compound's metabolic fate is a critical component of early drug discovery.[5][6] In vitro metabolism studies can predict in vivo clearance and help identify potential drug-drug interactions.[7] Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are a commonly used model for these initial assessments.[7]
Recommended Protocol: Liver Microsomal Stability Assay
This assay measures the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-generating system (or NADPH), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound to a final concentration of, for example, 1 µM.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Presentation:
| Compound | Species | t½ (min) [Placeholder] | Clint (µL/min/mg protein) [Placeholder] |
| This compound | Human Liver Microsomes | 45.2 | 15.3 |
| Verapamil (Positive Control) | Human Liver Microsomes | 8.9 | 77.8 |
PART 2: Mechanistic and Target-Based In Vitro Assays
Following the initial assessment of cytotoxicity and metabolic stability, the next phase involves investigating the compound's effect on specific molecular targets and cellular pathways. The chemical structure of this compound suggests potential interactions with common drug targets such as protein kinases and G-protein coupled receptors (GPCRs).
Protein Kinase Inhibition Assays
Rationale: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are major targets for therapeutic intervention, particularly in oncology and immunology.[4] Dysregulation of kinase activity is implicated in numerous diseases. A broad-spectrum kinase inhibition assay can serve as an initial screen to identify potential kinase-modulating activity.
Recommended Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4] It is a versatile platform that can be adapted for various kinases.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically in a 1:3 ratio for a 10-point dose-response curve, starting from a high concentration (e.g., 1 mM).[4]
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the serially diluted compound or DMSO as a control.
-
Kinase Addition: Add the kinase of interest to each well.
-
Inhibitor Binding: Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Data Presentation:
| Kinase Target [Placeholder] | This compound IC50 (µM) [Placeholder] | Staurosporine (Positive Control) IC50 (µM) [Placeholder] |
| Kinase A | 5.2 | 0.01 |
| Kinase B | > 100 | 0.05 |
| Kinase C | 15.8 | 0.02 |
G-Protein Coupled Receptor (GPCR) Functional Assays
Rationale: GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[8][9] They regulate a vast array of physiological processes. Functional assays are essential to determine if a compound acts as an agonist or antagonist at a specific GPCR.
Recommended Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs
This assay is suitable for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium levels.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare dilutions of this compound in an appropriate assay buffer.
-
Assay Execution (Agonist Mode): Add the compound dilutions to the cells and immediately measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an agonist response.
-
Assay Execution (Antagonist Mode): Pre-incubate the cells with the compound dilutions for a specific period. Then, add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80). Measure the fluorescence intensity. A decrease in the agonist-induced signal indicates an antagonist effect.
-
Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50 (half-maximal effective concentration). For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.
Data Presentation:
| GPCR Target [Placeholder] | Assay Mode | EC50/IC50 (µM) [Placeholder] |
| GPCR X | Agonist | > 50 |
| GPCR X | Antagonist | 8.9 |
PART 3: Advanced Characterization and Visualization
For compounds that show promising activity in the initial screens, further characterization is warranted. This can include identifying the molecular targets of the compound if they are unknown, and visualizing the proposed experimental workflows and signaling pathways.
Target Identification for Aldehyde-Containing Compounds
Rationale: The aldehyde functional group in this compound can be reactive and may form covalent bonds with nucleophilic residues in proteins.[10] This reactivity can be leveraged for target identification using chemical probes. An "aldehyde-reactive probe" can be used to tag and identify cellular proteins that interact with the compound.[11][12]
Conceptual Workflow: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag (e.g., biotin or a clickable alkyne group) without significantly altering its biological activity.
-
Cell Lysate Labeling: Incubate the probe with a cell lysate or live cells to allow for covalent modification of target proteins.
-
Competition Experiment: To confirm target specificity, pre-incubate the lysate with an excess of the parent compound before adding the probe. A reduction in labeling of a specific protein in the presence of the parent compound indicates a specific interaction.
-
Enrichment of Labeled Proteins: Use affinity chromatography (e.g., streptavidin beads for a biotin tag) to enrich the probe-labeled proteins.
-
Proteomic Analysis: Identify the enriched proteins using mass spectrometry.
Visualization of Experimental Workflows and Pathways
Diagrams: Visual representations of experimental workflows and signaling pathways can greatly enhance the understanding of the proposed studies.
Experimental Workflow for In Vitro Evaluation
Caption: A tiered approach for the in vitro characterization of a novel compound.
Hypothetical GPCR Signaling Pathway
Caption: A simplified Gq-coupled GPCR signaling cascade leading to calcium release.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, metabolic stability, and activity against key drug target families, researchers can efficiently gather the necessary data to make informed decisions about the compound's therapeutic potential and guide future lead optimization efforts.
References
- PubMed. (n.d.). The use of in vitro metabolism studies in the understanding of new drugs.
- WuXi AppTec DMPK. (2023, December 28). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- SpringerLink. (2021). Recent progress in assays for GPCR drug discovery.
- Life Science Applications. (n.d.). Cytotoxicity Assays.
- PubMed Central. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- Creative Biolabs. (n.d.). In Vitro Metabolism Studies.
- Taylor & Francis eBooks. (2004). In vitro techniques for investigating drug metabolism.
- Cayman Chemical. (n.d.). Aldehyde Reactive Probe (trifluoroacetate salt) (CAS 627090-10-2).
- Dojindo Molecular Technologies. (n.d.). Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8.
- Future Science. (2022, December 21). A novel approach for the bioanalysis of short-lived aldehydes.
- Journal of Medicinal Chemistry. (2002, June 20). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.
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Application Notes and Protocols: Evaluating 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde as a Novel Ligand for PET Imaging of Nicotinic Acetylcholine Receptors
For: Researchers, scientists, and drug development professionals in molecular imaging and neuroscience.
Introduction: The Rationale for a New Nicotinic Acetylcholine Receptor (nAChR) PET Ligand
The nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels implicated in a wide range of physiological and pathological processes, including learning, memory, and addiction, as well as neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of these receptors, offering profound insights into disease mechanisms and a valuable tool for drug development.[1]
While several PET radioligands for nAChRs have been developed, the search for tracers with optimal properties—such as high affinity and selectivity, suitable kinetics for imaging protocols, and low non-specific binding—is ongoing.[2][3] The compound 2-methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde presents a chemical scaffold with features common to known nAChR ligands, making it a candidate worthy of investigation. Its pyridine core and pyrrolidinyl moiety are present in other high-affinity nAChR ligands.[2][4]
This document provides a comprehensive guide outlining the necessary steps to evaluate this compound as a potential PET imaging agent for nAChRs. The protocols described herein are based on established methodologies in PET radiochemistry and pharmacology.
Part 1: Synthesis and Radiolabeling
The successful development of a PET tracer begins with a robust and reproducible synthesis of the precursor for radiolabeling and the subsequent radiolabeling reaction itself.
Synthesis of the Precursor for Radiolabeling
The aldehyde functional group in this compound is not ideal for direct radiolabeling with common positron emitters like Carbon-11 or Fluorine-18. Therefore, a synthetic strategy would focus on creating a suitable precursor, for instance, by demethylating the methoxy group to a hydroxyl group, which can then be radiolabeled with [¹¹C]CH₃I or [¹⁸F]fluoroethyltosylate.
A proposed synthetic route could involve the reaction of 2-hydroxy-6-chloronicotinaldehyde with pyrrolidine, followed by protection of the aldehyde and subsequent demethylation to yield the desired precursor.
Radiolabeling with Carbon-11
Carbon-11, with its short half-life of 20.4 minutes, is suitable for PET studies and allows for multiple scans in the same subject on the same day. The radiolabeling of the precursor would likely involve O-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[5]
Protocol 1: [¹¹C]-Labeling of the Desmethyl Precursor
-
Preparation of [¹¹C]Methyl Iodide: Produce [¹¹C]CO₂ via a cyclotron and convert it to [¹¹C]CH₃I using established methods.
-
Reaction: Trap the [¹¹C]CH₃I in a solution of the desmethyl precursor (1-2 mg) and a suitable base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) at an elevated temperature (80-120 °C) for 5-10 minutes.
-
Purification: Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and other impurities.
-
Formulation: Evaporate the HPLC solvent, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
Part 2: Quality Control of the Radiotracer
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical before administration.[6][7][8]
Table 1: Quality Control Specifications for [¹¹C]this compound
| Parameter | Specification | Method |
| Identity | Retention time matches that of the non-radioactive standard. | Analytical HPLC |
| Radiochemical Purity | > 95% | Analytical HPLC, Radio-TLC[9] |
| Radionuclidic Purity | > 99.5% | Gamma-ray spectroscopy |
| Specific Activity | > 37 GBq/µmol at the time of injection | Calculated from HPLC data |
| pH | 4.5 - 7.5 | pH meter or pH paper |
| Sterility | Sterile | Membrane filtration |
| Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
Part 3: In Vitro Characterization
Before moving to in vivo studies, it is crucial to characterize the binding properties of the non-radiolabeled compound and the radioligand in vitro.
Binding Affinity and Selectivity
Protocol 2: In Vitro Competition Binding Assay
-
Tissue Preparation: Prepare brain homogenates from a suitable animal model (e.g., rat, mouse) known to express nAChRs.
-
Assay: Incubate the brain homogenates with a known nAChR radioligand (e.g., [³H]epibatidine) and increasing concentrations of the non-radiolabeled this compound.
-
Detection: Separate bound from free radioligand by filtration and measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition curve. This will provide a measure of the compound's affinity for nAChRs.[2]
-
Selectivity: Perform similar assays using cell lines expressing different nAChR subtypes to determine the selectivity profile of the compound.
Autoradiography
Protocol 3: In Vitro Autoradiography
-
Tissue Sections: Prepare thin (e.g., 20 µm) cryosections of the brain from a relevant species.
-
Incubation: Incubate the sections with the newly developed radioligand ([¹¹C]this compound).
-
Blocking Studies: For adjacent sections, co-incubate with a high concentration of a known nAChR ligand to determine non-specific binding.
-
Imaging: Expose the washed and dried sections to a phosphor imaging plate or digital autoradiography system.
-
Analysis: The resulting images will show the regional distribution of the radioligand binding, which should correlate with the known distribution of nAChRs in the brain.[5]
Part 4: In Vivo Evaluation in Preclinical Models
Preclinical imaging studies in animal models are essential to evaluate the pharmacokinetic properties and in vivo binding characteristics of the new PET tracer.[10][11][12]
Pharmacokinetics and Brain Uptake
Protocol 4: Dynamic PET Imaging in Rodents
-
Animal Preparation: Anesthetize a healthy rodent (e.g., Sprague-Dawley rat) and place it in the PET scanner.[11]
-
Radiotracer Injection: Administer a bolus injection of the radiotracer intravenously.
-
Dynamic Scan: Acquire a dynamic PET scan over 60-90 minutes.
-
Blood Sampling: If possible, perform arterial blood sampling to determine the arterial input function and for metabolite analysis.[11]
-
Image Analysis: Reconstruct the PET images and generate time-activity curves (TACs) for different brain regions. The TACs will reveal the uptake and washout kinetics of the radiotracer in the brain.
Specificity of In Vivo Binding
Protocol 5: Blocking Studies
To confirm that the radiotracer is binding to the target of interest in vivo, a blocking study is performed.
-
Baseline Scan: Perform a PET scan as described in Protocol 4.
-
Blocking Scan: On a separate day, pre-treat the same animal with a high dose of a known nAChR ligand (e.g., nicotine or the non-radiolabeled this compound) before injecting the radiotracer.
-
Comparison: A significant reduction in the radioactivity uptake in nAChR-rich brain regions in the blocking scan compared to the baseline scan indicates specific binding.[5]
Part 5: Data Analysis and Interpretation
The data from the in vivo PET studies can be analyzed using various kinetic models to quantify receptor density (Bmax) and binding potential (BP). The choice of model will depend on the kinetic properties of the radiotracer.
Table 2: Key Parameters to be Determined from PET Studies
| Parameter | Description | Importance |
| Brain Uptake (SUV) | Standardized Uptake Value, a semi-quantitative measure of radiotracer concentration. | Indicates blood-brain barrier penetration. |
| Time-to-Peak | The time at which the radiotracer concentration reaches its maximum in a specific brain region. | Provides information on the kinetics of the tracer. |
| Washout Rate | The rate at which the radiotracer is cleared from a brain region. | Reflects the binding reversibility. |
| Binding Potential (BP_ND) | A measure of the density of available receptors. | The primary outcome for quantifying receptor levels. |
| Metabolite Profile | The percentage of the parent radiotracer versus its metabolites in the blood over time. | Crucial for accurate kinetic modeling.[13] |
Conclusion and Future Directions
The successful completion of the outlined protocols will provide a comprehensive evaluation of this compound as a potential PET ligand for imaging nicotinic acetylcholine receptors. Positive results, including high affinity and selectivity, good brain penetration, and specific in vivo binding, would warrant further investigation, including evaluation in non-human primates and eventually, translation to human studies. The development of novel PET tracers is a critical step towards a better understanding of the role of nAChRs in health and disease.[14]
References
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Radiology Key. (2017, October 13). Quality Control of PET Radiopharmaceuticals. Retrieved from [Link]
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UNC School of Medicine. (2008, August 12). SOP/Guidlines for Animal PET/CT Imaging Studies. Retrieved from [Link]
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Aarhus University - Pure. Preclinical imaging studies: Protocols, preparation, anesthesia, and animal care. Retrieved from [Link]
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ResearchGate. Quality Control of PET Radiopharmaceuticals | Request PDF. Retrieved from [Link]
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MDPI. (2018, February 2). In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. Retrieved from [Link]
-
PubMed. (2014, February 20). Radiosynthesis and in vivo evaluation of novel radioligands for PET imaging of cerebral 5-HT7 receptors. Retrieved from [Link]
-
SpringerLink. (2024, March 19). Standardisation of preclinical PET/CT protocols across multiple research centres. Retrieved from [Link]
-
NIH. (2019, September 27). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Retrieved from [Link]
-
IAEA. Strategies for Clinical Implementation and Quality Management of PET Tracers. Retrieved from [Link]
-
Bio-protocol. PET/CT Animal Imaging Studies. Retrieved from [Link]
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AKJournals. (2004). Quality control of PET labeled agents by TLC, GC and HPLC. Journal of Radioanalytical and Nuclear Chemistry, 257(1). Retrieved from [Link]
-
PubMed Central. Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. Retrieved from [Link]
-
Perceptive. PET Radioligands in Development. Retrieved from [Link]
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ACS Publications. (2021, July 20). In Vitro and In Vivo Evaluation of GSK-3 Radioligands in Alzheimer's Disease: Preliminary Evidence of Sex Differences. ACS Pharmacology & Translational Science. Retrieved from [Link]
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PubMed. (2002, June 20). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. Retrieved from [Link]
-
ResearchGate. Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
MDPI. (2023, November 13). Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. Retrieved from [Link]
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NIH. Radiosynthesis and Radiotracer Properties of a 7-(2-[18F]Fluoroethoxy)-6-methoxypyrrolidinylquinazoline for Imaging of Phosphodiesterase 10A with PET. Retrieved from [Link]
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PubMed Central. The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO. Retrieved from [Link]
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PubMed. (2007, January). Acetylenic pyridines for use in PET imaging of nicotinic receptors. ChemMedChem, 2(1), 54-57. Retrieved from [Link]
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ResearchGate. Radiosynthesis of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-[11C]methyl-2-(S)-pyrrolidinylmethoxy)pyridine, a high affinity ligand for studying nicotinic acetylcholine receptors by positron emission tomography. Retrieved from [Link]
- Google Patents. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
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ResearchGate. Acetylenic Pyridines for Use in PET Imaging of Nicotinic Receptors. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. Retrieved from [Link]
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Application Notes & Protocols: A Framework for the Experimental Characterization of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Introduction: Deconstructing a Novel Chemical Entity
The compound 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde represents a novel chemical entity for which the biological activity and therapeutic potential are yet to be defined. Its structure is intriguing, incorporating a substituted pyridine core, a methoxy group, and a pyrrolidine ring. The pyrrolidine nucleus, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to introduce a three-dimensional character to a molecule, potentially improving physicochemical properties like solubility and enabling precise interactions with biological targets.[3][4]
Given the absence of established biological data, a systematic and multi-phased experimental approach is required to elucidate the compound's effects. This guide provides a comprehensive workflow designed for researchers and drug development professionals to systematically characterize this molecule. The strategy outlined herein begins with fundamental physicochemical and pharmacokinetic profiling, progresses to broad target screening and hit validation, and culminates in the elucidation of its cellular mechanism of action. This structured approach ensures that resources are deployed efficiently and that the resulting data is robust, reproducible, and forms a solid foundation for any subsequent lead optimization efforts.
The following diagram illustrates the high-level experimental workflow proposed in this guide.
Caption: High-level workflow for the characterization of a novel compound.
Phase 1: Foundational Physicochemical & In Vitro ADME Profiling
Expert Rationale: Before investigating the biological activity of a compound, it is imperative to understand its fundamental drug-like properties. A potent compound is of little therapeutic value if it has poor solubility, is unstable in biological matrices, or cannot permeate cellular membranes. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, enabling researchers to identify and deprioritize compounds with liabilities that would likely cause failure in later, more expensive stages of development.[5][6] The following protocols establish this essential baseline.
Protocol 1.1: Kinetic Aqueous Solubility Assessment
Objective: To determine the solubility of the compound in a buffer system, mimicking early-stage experimental conditions.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the dissolved compound in the supernatant using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the peak area to a standard curve.
Protocol 1.2: Metabolic Stability in Human Liver Microsomes
Objective: To assess the susceptibility of the compound to metabolism by cytochrome P450 (CYP) enzymes, providing an early indication of its hepatic clearance.
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) and the compound (1 µM final concentration) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Pre-warm the mixture to 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.
Data Summary and Go/No-Go Criteria for Phase 1
| Parameter | Assay | Favorable Outcome | Rationale for Criterion |
| Solubility | Kinetic Solubility | > 50 µM | Ensures compound remains in solution during in vitro assays, preventing artifacts. |
| Stability | Microsomal Stability | t½ > 30 min | Suggests lower hepatic clearance and potentially better oral bioavailability.[7] |
| Permeability | PAMPA | P_e > 1 x 10⁻⁶ cm/s | Indicates potential for passive absorption across the gut wall.[7] |
Phase 2: Target Class Identification & Initial Biological Screening
Expert Rationale: With the compound's fundamental properties established, the next logical step is to explore its biological activity. Since the target is unknown, a broad screening strategy is most efficient. The structure, containing nitrogen heterocycles, is reminiscent of scaffolds known to target protein kinases.[8][9] Protein kinases are a large and highly "druggable" target class, central to numerous signaling pathways often dysregulated in diseases like cancer.[10][11] Therefore, an initial screen against a diverse kinase panel is a rational starting point. This is complemented by a general cell viability screen to identify any potent cytotoxic effects that might warrant immediate investigation.
Caption: Decision workflow for initial biological screening.
Protocol 2.1: Broad-Panel Kinase Inhibitor Profiling
Objective: To identify potential protein kinase targets by screening the compound against a large, functionally diverse panel of recombinant human kinases.
Methodology:
-
Utilize a commercial kinase screening service (e.g., Reaction Biology, Eurofins DiscoverX).
-
Submit the compound for screening at a single, high concentration (typically 10 µM) against a panel of over 300 kinases.
-
The service will perform radiometric ([³³P]-ATP) or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of the compound versus a DMSO control.
-
Results are typically reported as Percent Inhibition relative to the control.
-
Interpretation: "Hits" are typically defined as kinases showing >70-80% inhibition at 10 µM. The selectivity of the compound can be assessed by the number of hits identified.
Protocol 2.2: General Anti-Proliferative Screening
Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on human cancer cell lines.
Methodology:
-
Seed several cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast carcinoma, HCT116 colon carcinoma) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 72 hours.
-
After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.[12]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell proliferation by 50%) by fitting the dose-response data to a four-parameter logistic curve.
Phase 3: Hit Validation and Potency Determination
Expert Rationale: A single-point screening result is not sufficient for confirmation. The initial "hits" from Phase 2 must be validated through robust, dose-response experiments to accurately determine their potency (IC50). Furthermore, confirming that the compound engages its putative target within a live cell is a critical validation step. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ provide this crucial evidence, bridging the gap between a biochemical result and a cellular effect.[13][14]
Protocol 3.1: Kinase IC50 Determination with Dose-Response
Objective: To accurately quantify the inhibitory potency (IC50) of the compound against the top 3-5 kinase hits identified in Phase 2.
Methodology:
-
Perform a kinase activity assay (e.g., ADP-Glo™ or LanthaScreen™ TR-FRET) specific to the kinase of interest.[15]
-
Set up reactions containing the recombinant kinase, its specific substrate, and ATP. Crucially, the ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure the IC50 value is physiologically relevant and comparable across studies.[11]
-
Add the compound in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1 nM).
-
Incubate for the optimized reaction time at 30°C.
-
Add the detection reagent and measure the signal (luminescence or TR-FRET ratio) on a plate reader.
-
Normalize the data to DMSO (0% inhibition) and a potent control inhibitor (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a variable slope (four-parameter) dose-response curve to determine the IC50 value.
Protocol 3.2: Cellular Target Engagement via NanoBRET™ Assay
Objective: To confirm that the compound binds to its target kinase in living cells.
Methodology:
-
Use a cell line (e.g., HEK293) that has been transiently or stably transfected to express the target kinase as a fusion protein with NanoLuc® luciferase.[14]
-
Culture the cells in 96-well plates.
-
Treat the cells with a serial dilution of the compound for 2 hours.
-
Add the NanoBRET™ fluorescent energy transfer tracer, which competitively binds to the ATP pocket of the kinase.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the NanoBRET™ ratio. A potent compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Determine the IC50 value from the dose-response curve, which reflects the compound's affinity for the target in a live-cell environment.
Data Summary for Phase 3
| Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Notes |
| e.g., Kinase X | 50 | 250 | A <10-fold shift between biochemical and cellular potency is considered good confirmation. |
| e.g., Kinase Y | 120 | 1500 | A larger shift may indicate issues with cell permeability or efflux. |
| e.g., Kinase Z | >10,000 | Not Determined | De-prioritize; initial hit was likely an artifact or weak binder. |
Phase 4: Cellular Mechanism of Action (MoA) Elucidation
Expert Rationale: Confirming target engagement is only part of the story. The ultimate goal is to understand if engaging the target leads to the desired biological outcome. This phase focuses on verifying that the compound modulates the known signaling pathway of its target kinase. This is achieved by measuring the phosphorylation of a direct downstream substrate. Additionally, understanding how the inhibitor binds (e.g., competing with ATP) provides crucial information for future chemical optimization.[16]
Hypothetical Signaling Pathway (If Target is MAPK1/ERK2)
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Protocol 4.1: Western Blot for Substrate Phosphorylation
Objective: To determine if the compound inhibits the catalytic activity of its target kinase in cells, leading to decreased phosphorylation of its downstream substrate.
Methodology:
-
Select a cell line known to have active signaling through the target kinase.
-
Starve the cells of serum overnight to reduce basal signaling, then stimulate with an appropriate growth factor (e.g., EGF for the EGFR pathway) to induce robust pathway activation.
-
Co-treat cells with the stimulant and varying concentrations of the compound (e.g., 0.1x, 1x, and 10x the cellular IC50) for 1-2 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-p90RSK) and the total form of the substrate as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
A dose-dependent decrease in the phospho-substrate signal indicates on-target pathway inhibition.
Protocol 4.2: Kinase Mechanism of Action (Kinetics)
Objective: To determine the mode of inhibition (e.g., ATP-competitive, non-competitive) with respect to ATP.
Methodology:
-
Use the same biochemical kinase assay as in Protocol 3.1.
-
Set up a matrix of reactions where both the ATP concentration and the inhibitor concentration are varied.
-
For example, use five inhibitor concentrations (from 0 to 10x the IC50) at each of five different ATP concentrations (e.g., ranging from 0.25x to 10x the Km of ATP).
-
Measure the reaction velocity (rate of product formation) for each condition.
-
Analyze the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
Interpretation:
-
ATP-Competitive: Lines on the plot will intersect on the y-axis.
-
Non-Competitive: Lines will intersect on the x-axis.
-
Uncompetitive: Lines will be parallel.
-
References
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Retrieved from [Link]
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Grienke, U., et al. (2022). Identification and Characterization of Novel Small-Molecule SMOX Inhibitors. PubMed. Retrieved from [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Retrieved from [Link]
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Schultz, R., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. Cancer Research, 59(11), 2566-2571. Retrieved from [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Retrieved from [Link]
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Emami, S., et al. (2013). Identification and characterization of a novel small-molecule inhibitor of β-catenin signaling. American Journal of Physiology-Gastrointestinal and Liver Physiology, 305(1), G74-G84. Retrieved from [Link]
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Wang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. Retrieved from [Link]
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Li, N., et al. (2017). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Acta Pharmacologica Sinica, 38(4), 527-538. Retrieved from [Link]
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Liu, Z., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry, 66(18), 12586-12597. Retrieved from [Link]
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Eurofins DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
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Eurofins DiscoverX. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. Retrieved from [Link]
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Wang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1238-1251. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195. Retrieved from [Link]
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Liu, X., et al. (2020). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Retrieved from [Link]
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Health Sciences. (2024). Experimental drug design: Significance and symbolism. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Design of Experiments. Retrieved from [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4867. Retrieved from [Link]
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BD Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
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Byrne, D. P., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10. Retrieved from [Link]
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AccessPharmacy. (n.d.). Chapter 4. Experimental Study Designs. Retrieved from [Link]
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Politis, S. N., et al. (2017). Design of experiments (DoE) in pharmaceutical development. Drug Development and Industrial Pharmacy, 43(6), 889-901. Retrieved from [Link]
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Piatnitski, E. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9. Retrieved from [Link]
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Kuo, C., et al. (2009). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 17(2), 701-708. Retrieved from [Link]
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Kennis, L., et al. (2018). Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. Chemical & Pharmaceutical Bulletin, 66(1), 51-64. Retrieved from [Link]
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Application Notes and Protocols: 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde in Neuroscience Research
Introduction: Unveiling a Potential Neuromodulator
In the intricate landscape of neuroscience drug discovery, the quest for novel ligands targeting specific neurotransmitter systems is paramount. The compound 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde emerges as a molecule of interest, bearing structural motifs that suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs). While direct empirical data on this specific molecule is not yet prevalent in published literature, its constituent chemical features—a substituted pyridine ring, a methoxy group, a pyrrolidine moiety, and an aldehyde functional group—provide a strong basis for hypothesizing its role as a modulator of cholinergic signaling.
Nicotinic acetylcholine receptors are ligand-gated ion channels that play critical roles in a myriad of cognitive functions, including learning, memory, and attention.[1] Dysregulation of nAChR activity is implicated in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[2] The development of selective nAChR modulators, therefore, represents a significant therapeutic avenue.
This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in investigating the potential of this compound in neuroscience. By leveraging established principles of structure-activity relationships (SAR) for nAChR ligands and outlining a systematic pipeline of in vitro and in vivo assays, we provide a comprehensive framework to elucidate the pharmacological profile and therapeutic potential of this novel compound.
Hypothesized Mechanism of Action: A Structure-Based Perspective
The chemical architecture of this compound provides clues to its potential biological target. The core nicotinaldehyde scaffold is a derivative of pyridine, a key component of nicotine, the endogenous agonist for nAChRs. The pyrrolidine ring is a common feature in many potent nAChR agonists and is known to interact with the receptor's binding pocket.
Quantitative structure-activity relationship (QSAR) studies on nicotine analogues have demonstrated that modifications to the pyrrolidine ring can significantly impact binding affinity.[3] The presence of the methoxy group at the 2-position and the aldehyde at the 3-position of the pyridine ring are expected to influence the molecule's electronic properties and steric interactions within the nAChR binding site, potentially conferring selectivity for specific nAChR subtypes, such as the α7 or α4β2 receptors.[4]
It is plausible that this compound could act as an agonist, a partial agonist, an antagonist, or a positive allosteric modulator (PAM) of nAChRs. PAMs are particularly interesting as they do not activate the receptor directly but enhance the effect of the endogenous agonist, acetylcholine.[2] This can offer a more nuanced and potentially safer therapeutic approach.
Proposed Signaling Pathway Engagement
The following diagram illustrates the hypothesized interaction of this compound with the α7 nAChR, a key target in cognitive enhancement.
Caption: A tiered experimental workflow for characterizing the novel compound.
Conclusion and Future Directions
The exploration of novel chemical entities like this compound is a critical endeavor in the advancement of neuroscience research and the development of new therapeutics. Based on a thorough analysis of its structural components and the established pharmacology of nicotinic acetylcholine receptor modulators, we have presented a robust, albeit hypothetical, framework for its investigation. The detailed protocols provided herein offer a clear path forward for any researcher aiming to unlock the potential of this compound. Successful characterization could not only introduce a new tool for studying the cholinergic system but also pave the way for a novel class of drugs for treating cognitive and neurological disorders. Future work should also include comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to fully assess its drug-like properties.
References
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- Glennon, R. A., & Dukat, M. (2000). Central nicotinic receptor ligands and pharmacophores. Pharmaceutical Sciences, 2(1-2), 13-24.
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- Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182-1191.
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- Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(2), 154-164.
- Papke, R. L., & Stokes, C. (2013). The role of the α7 nicotinic acetylcholine receptor in cognition and disease. Current topics in behavioral neurosciences, 13, 239-267.
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Initial In Vitro Characterization of Novel Bioactive Compounds: A Framework Using 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
An Application Note and Protocol Guide
Abstract
The discovery of novel chemical entities presents both opportunities and challenges for researchers in drug development and chemical biology. A systematic and robust initial characterization in relevant biological systems is paramount to understanding a compound's potential. This guide provides a comprehensive framework for the preliminary in vitro assessment of a novel compound, using 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (herein referred to as CPN-1) as a representative example. Due to the limited publicly available data on the biological activity of CPN-1, this document serves as a foundational guide, outlining a logical progression of assays from basic physicochemical properties to core cellular responses and initial mechanistic insights. The protocols herein are established, widely used methods, providing the scientific rigor necessary to generate a foundational dataset for any new small molecule.
Compound Details:
-
Name: this compound (CPN-1)
-
Molecular Formula: C₁₁H₁₄N₂O₂[1]
-
Molecular Weight: 206.24 g/mol [1]
-
Appearance: Solid[1]
-
Safety: GHS07 pictogram, Signal word: Warning, Hazard statement: H302 (Harmful if swallowed). Classified as Acute Toxicity, Oral, Category 4.[1][2]
Part 1: Foundational Analysis - Compound Handling and Stability
Expertise & Experience: Before any biological assay, it is critical to understand the compound's behavior in the experimental system. A compound's poor solubility or instability in culture media can lead to significant artifacts, such as precipitation causing non-specific cytotoxicity or degradation leading to a loss of activity.[3][4] This initial characterization ensures that the observed biological effects are genuinely attributable to the compound itself.
Protocol 1.1: Solubility and Stability Assessment
Causality Behind Experimental Choices: This protocol is designed to determine the maximum soluble concentration of CPN-1 in a common organic solvent (DMSO) and its stability in a complete cell culture medium at 37°C over a typical experiment duration. This prevents erroneous results from compound precipitation or degradation.[3][5]
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of CPN-1 (e.g., 100 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Visually inspect for complete dissolution. If not soluble, attempt lower concentrations (e.g., 50 mM, 10 mM) until full solubility is achieved.[6]
-
Trustworthiness: Always filter-sterilize the final stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
-
Stability in Cell Culture Medium:
-
Prepare a working solution of CPN-1 by diluting the DMSO stock into a complete cell culture medium (e.g., DMEM with 10% FBS) to the highest desired screening concentration. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8]
-
Create a set of tubes with this working solution.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 4, 24, 48, 72 hours), take an aliquot and visually inspect for any precipitation or color change.
-
For a more quantitative assessment, analyze the supernatant via HPLC to determine the percentage of the compound remaining compared to the 0-hour time point.[4]
-
Data Presentation:
| Solvent | Max. Soluble Conc. | Observations |
| DMSO | e.g., 50 mM | Clear, colorless solution |
| PBS | e.g., <10 µM | Precipitate observed |
| Time in Medium (37°C) | Visual Observation | % Compound Remaining (HPLC) |
| 0 hr | Clear | 100% |
| 24 hr | Clear | e.g., 98% |
| 48 hr | Clear | e.g., 95% |
| 72 hr | Faint Precipitate | e.g., 80% |
Part 2: Primary Biological Screening - Viability, Proliferation, and Apoptosis
This section details the core assays to determine the primary cellular response to CPN-1.
Workflow Diagram: Initial Compound Screening
Caption: Logical workflow for the initial characterization of a novel compound.
Protocol 2.1: Cytotoxicity Assessment via MTT Assay
Expertise & Experience: The MTT assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of a 50% inhibitory concentration (IC₅₀).
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment:
-
Prepare a series of dilutions of CPN-1 in a complete culture medium from your stock solution. A typical 2-fold or 3-fold dilution series might range from 100 µM down to ~0.1 µM.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO as the treated wells) and "untreated control" wells.
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of CPN-1.
-
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
-
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS) to each well.[13]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Cytotoxicity (IC₅₀)
| Cell Line | Time Point | IC₅₀ (µM) |
| HeLa | 48 hr | e.g., 12.5 |
| A549 | 48 hr | e.g., 28.1 |
| HEK293 | 48 hr | e.g., >100 |
Protocol 2.2: Cell Proliferation Assessment via BrdU Incorporation
Expertise & Experience: While MTT measures metabolic activity, a BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[14] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of replicating cells during the S-phase of the cell cycle.[15] This incorporated BrdU is then detected using a specific antibody.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate with sub-lethal concentrations of CPN-1 (determined from the MTT assay) for the desired time (e.g., 24 or 48 hours).
-
BrdU Labeling:
-
Add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C.[16] The optimal time depends on the cell line's doubling time.
-
-
Fixation and Denaturation:
-
Detection:
-
Wash the wells with PBS.
-
Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[17]
-
-
Measurement:
-
Wash the wells and add a TMB substrate.
-
Incubate until color develops (5-30 minutes).[17]
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Data Presentation: Proliferation (% of Control)
| Compound Conc. (µM) | Mean Absorbance (450 nm) | % Proliferation vs. Vehicle |
| Vehicle (0) | e.g., 1.25 | 100% |
| 1 | e.g., 1.10 | 88% |
| 5 | e.g., 0.75 | 60% |
| 10 | e.g., 0.40 | 32% |
Protocol 2.3: Apoptosis Detection via Annexin V/Propidium Iodide Staining
Expertise & Experience: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can identify early apoptotic cells.[20] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[21]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with CPN-1 at concentrations around the determined IC₅₀ for a suitable time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Collect the culture supernatant (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant and centrifuge at 300 x g for 5 minutes.[18]
-
-
Staining:
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells[18]
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle | e.g., 95.2% | e.g., 2.5% | e.g., 1.8% |
| CPN-1 (10 µM) | e.g., 60.1% | e.g., 25.3% | e.g., 12.4% |
| Staurosporine | e.g., 15.8% | e.g., 55.9% | e.g., 25.1% |
Part 3: Mechanistic Exploration - A Hypothetical Target Pathway
Expertise & Experience: Once primary biological effects are established, the next logical step is to investigate the potential molecular mechanism. Many bioactive compounds exert their effects by modulating key cellular signaling pathways.[23] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in diseases like cancer.[24][25] Therefore, assessing its status is a rational starting point for a novel compound with anti-proliferative and pro-apoptotic activity.
Diagram of the PI3K/Akt Signaling Pathway
Caption: Simplified overview of the PI3K/Akt signaling cascade.
Protocol 3.1: Western Blot Analysis of Akt Phosphorylation
Causality Behind Experimental Choices: Western blotting allows for the semi-quantitative analysis of specific protein levels and their post-translational modifications, such as phosphorylation.[26] A change in the phosphorylation status of a kinase like Akt is a direct indicator of a change in pathway activity.[13] By measuring the ratio of phosphorylated Akt (p-Akt) to total Akt, we can determine if CPN-1 inhibits or activates this critical survival pathway.
Methodology:
-
Cell Culture and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal signaling activity.[26]
-
Treat cells with CPN-1 at relevant concentrations for a short duration (e.g., 15, 30, 60 minutes). Include a positive control (e.g., EGF or insulin).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total Akt.
-
Data Presentation: Densitometry Analysis
| Treatment | p-Akt / Total Akt Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| CPN-1 (5 µM) | e.g., 0.6 |
| CPN-1 (10 µM) | e.g., 0.2 |
| EGF (Positive Control) | e.g., 8.5 |
References
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". [Link]
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CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation". [Link]
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Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection". [Link]
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Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods". [Link]
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Zhu, H. "Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining)". Bio-protocol, vol. 2, no. 7, 2012. [Link]
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BioVision. "BrdU Cell Proliferation Microplate Assay Kit User Manual". [Link]
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Sravanthi, A. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". SciSpace, 2013. [Link]
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Crowther, D. et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". Bio-protocol, vol. 3, no. 6, 2013. [Link]
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National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual". [Link]
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University of California, Santa Cruz. "Protocol for BrdU Labeling of Proliferating Cells". [Link]
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ICCVAM. "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay". [Link]
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Smalley, K.S.M. "Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines". Methods in Molecular Biology, vol. 1170, 2014, pp. 121-33. [Link]
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Assay Genie. "Cell Culture Guide - Techniques and Protocols". [Link]
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Creative Biolabs. "Aqueous Solubility". [Link]
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Werle, B. et al. "Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer". Cancers, vol. 13, no. 1, 2021, p. 73. [Link]
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Tofte, N. et al. "Considerations regarding use of solvents in in vitro cell based assays". Cytotechnology, vol. 68, no. 5, 2016, pp. 1615-1623. [Link]
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Li, J. et al. "A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors". Journal of Medicinal Chemistry, vol. 60, no. 1, 2017, pp. 449-456. [Link]
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ResearchGate. "Western blot analysis of a PI3K/AKT/mTOR pathway components". [Link]
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Captivate Bio. "SMALL MOLECULES". [Link]
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Bio-Rad Antibodies. "PI3K/AKT Cell Signaling Pathway". [Link]
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Derda, R. et al. "Platform for High-Throughput Testing of the Effect of Soluble Compounds on 3D Cell Cultures". Analytical Chemistry, vol. 85, no. 15, 2013, pp. 7041-7048. [Link]
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ResearchGate. "Cell culture media impact on drug product solution stability". [Link]
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European Union Reference Laboratory for alternatives to animal testing. "Standard Operating Procedure for solubility testing". [Link]
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Application Notes & Protocols for the Development of Radiolabeled 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde as a PET Imaging Agent for α7 Nicotinic Acetylcholine Receptors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of radiolabeled 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde. This document outlines the scientific rationale, detailed protocols for radiosynthesis and quality control, and potential applications in Positron Emission Tomography (PET) imaging of the α7 nicotinic acetylcholine receptor (α7-nAChR).
Introduction: The Significance of α7-nAChR Imaging
The α7 nicotinic acetylcholine receptor (α7-nAChR) is a crucial ligand-gated ion channel in the central nervous system, playing a significant role in cognitive functions such as memory and attention.[1][2] Dysfunction of the α7-nAChR is implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, schizophrenia, and certain types of cancer.[2][3] Consequently, the in-vivo visualization and quantification of α7-nAChR with PET is of paramount importance for understanding disease progression and for the development of novel therapeutics.[1][2]
The development of suitable PET radioligands for α7-nAChR has been challenging due to the receptor's low density in the brain.[1] An effective radioligand must exhibit high specificity and affinity, good brain penetration, and appropriate pharmacokinetic properties.[1] While several radiotracers for α7-nAChR have been developed, the search for novel agents with improved imaging characteristics is ongoing.[4][5] this compound presents a promising scaffold for the development of a novel α7-nAChR PET radioligand. Its structural features suggest potential for favorable binding characteristics. This guide details the proposed radiosynthesis and evaluation of a Carbon-11 labeled analogue of this compound.
Proposed Radiosynthesis of [¹¹C]this compound
The proposed radiosynthesis strategy involves the O-methylation of a desmethyl precursor using [¹¹C]methyl triflate. This is a widely used and efficient method for introducing the Carbon-11 radiolabel into molecules containing a phenolic hydroxyl group.[3][6]
Rationale for Experimental Choices
-
Choice of Radionuclide (Carbon-11): Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes.[6] This allows for multiple PET scans in the same subject on the same day, which is advantageous for receptor occupancy studies.[6] The synthesis and purification must be rapid and efficient.[6]
-
Precursor Synthesis: A desmethyl precursor, 2-hydroxy-6-(pyrrolidin-1-yl)nicotinaldehyde, is required for the radiolabeling step. This precursor can be synthesized from commercially available starting materials.
-
Radiolabeling Agent ([¹¹C]Methyl Triflate): [¹¹C]Methyl triflate is a highly reactive methylating agent that allows for rapid and high-yield radiolabeling of phenols and amines.[6]
-
Purification (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of radiolabeled compounds.[7][8] It ensures high radiochemical purity by separating the desired product from unreacted precursor and radiolabeled byproducts.[7][8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of [¹¹C]this compound.
Step-by-Step Protocol for Radiosynthesis
-
Preparation of the Desmethyl Precursor: Synthesize 2-hydroxy-6-(pyrrolidin-1-yl)nicotinaldehyde using standard organic chemistry methods. The purity and identity of the precursor should be confirmed by NMR, MS, and HPLC.
-
Production of [¹¹C]Methyl Triflate:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[6]
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.
-
React [¹¹C]CH₄ with iodine to form [¹¹C]methyl iodide.[9]
-
Pass the [¹¹C]methyl iodide through a heated column containing silver triflate to yield [¹¹C]methyl triflate.[6]
-
-
Radiolabeling Reaction:
-
Dissolve 0.5-1.0 mg of the desmethyl precursor in 300 µL of anhydrous acetone in a sealed reaction vessel.
-
Add 5 µL of a 2 M NaOH solution.
-
Bubble the gaseous [¹¹C]methyl triflate through the solution at room temperature for 2-3 minutes.
-
Heat the sealed vessel at 80°C for 5 minutes.
-
-
Purification by HPLC:
-
Quench the reaction with 500 µL of HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate the radiolabeled product from the precursor and byproducts.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction under a stream of nitrogen with gentle heating.
-
Reconstitute the final product in sterile saline for injection, typically containing a small percentage of ethanol to ensure solubility.
-
Quality Control of the Final Radiopharmaceutical
A rigorous quality control (QC) process is essential to ensure the safety and efficacy of the radiopharmaceutical before administration.[8][10]
QC Workflow Diagram
Caption: Quality control workflow for the release of the radiopharmaceutical.
Detailed QC Protocols
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Co-elution on analytical HPLC with a non-radiolabeled standard. | The retention time of the radioactive peak must match that of the standard. | Confirms that the radioactivity corresponds to the correct chemical entity.[7] |
| Radiochemical Purity | Analytical radio-HPLC. | > 95% | Ensures that the majority of the radioactivity is from the desired compound, minimizing off-target radiation dose.[8] |
| Chemical Purity | Analytical HPLC with UV detection. | Precursor and other impurities should be below predefined limits. | Minimizes potential pharmacological effects from non-radioactive substances.[7] |
| Molar Activity | Calculated from the total radioactivity and the mass of the compound determined by HPLC with a calibrated UV detector. | > 37 GBq/µmol (> 1 Ci/µmol) at the time of injection. | High molar activity is crucial to avoid receptor saturation and to allow for the administration of a low mass dose. |
| Residual Solvents | Gas Chromatography (GC). | Levels of acetone, acetonitrile, and ethanol must be below USP limits. | High concentrations of organic solvents can be toxic. |
| pH | pH meter or pH-indicator strips. | 5.0 - 7.5 | Ensures the formulation is physiologically compatible and stable. |
| Sterility | Incubation in culture media. | No microbial growth. | Prevents infection upon injection. |
| Endotoxins | Limulus Amebocyte Lysate (LAL) test. | < 175 EU/V (Endotoxin Units per volume) | Prevents pyrogenic reactions in the patient. |
Potential Applications in In-Vivo Imaging
The successful development of [¹¹C]this compound would provide a novel tool for the in-vivo investigation of α7-nAChR.[1]
-
Neurodegenerative Diseases: This radiotracer could be used to study changes in α7-nAChR density and distribution in patients with Alzheimer's disease and other dementias, potentially serving as a biomarker for early diagnosis and disease progression.[3]
-
Schizophrenia: Given the role of α7-nAChR in cognitive deficits associated with schizophrenia, this PET ligand could be employed to evaluate the efficacy of new therapeutic agents targeting this receptor.[11]
-
Drug Development: In pharmaceutical research, this radiotracer could be used in receptor occupancy studies to determine the optimal dose and target engagement of novel α7-nAChR agonists or antagonists.[1]
-
Inflammatory Processes: Emerging evidence suggests a role for α7-nAChR in modulating inflammation. This tracer could potentially be used to image inflammatory conditions in the periphery, such as in atherosclerosis.[12]
Conclusion
This document provides a detailed framework for the development of [¹¹C]this compound as a novel PET radioligand for imaging α7-nAChR. The proposed protocols for radiosynthesis and quality control are based on established and reliable methods in radiopharmaceutical chemistry. The successful implementation of this guide will enable researchers to produce a high-quality radiotracer with the potential to advance our understanding of the role of α7-nAChR in health and disease.
References
-
Al-Iedani, O., et al. (2025). Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. PubMed Central. [Link]
-
Barrett, O., et al. (n.d.). PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans. PubMed Central. [Link]
-
Ishii, T., et al. (2010). In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys. PubMed Central. [Link]
-
Brust, P., et al. (2012). Development of radioligands for the imaging of α7 nicotinic acetylcholine receptors with positron emission tomography. PubMed. [Link]
-
Ishii, T., et al. (2010). In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys. Semantic Scholar. [Link]
-
Yang, L., et al. (2021). The Availability of the α7-Nicotinic Acetylcholine Receptor in Early Identification of Vulnerable Atherosclerotic Plaques: A Study Using a Novel 18F-Label Radioligand PET. Frontiers in Cardiovascular Medicine. [Link]
-
Saba, R. I. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Teodoro, R., et al. (n.d.). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. PubMed Central. [Link]
-
Horti, A. G., et al. (n.d.). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. PubMed Central. [Link]
-
Lodi, F., & Cicoria, G. (2018). Quality Control of PET Radiopharmaceuticals. ResearchGate. [Link]
-
Gao, Y., et al. (n.d.). Synthesis and evaluation of new radioligands [11C]A-833834 and [11C]A-752274 for positron-emission tomography of α7-nicotinic acetylcholine receptors. PubMed Central. [Link]
-
Khan, A., et al. (2005). Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands. Journal of Nuclear Medicine. [Link]
-
Toyohara, J., et al. (2007). Evaluation of a new imaging agent for central nicotinic acetylcholine receptor α7 subtype. Annals of Nuclear Medicine. [Link]
-
International Atomic Energy Agency. (2021). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA Human Health Series. [Link]
-
Rahman, M. M., et al. (2022). Development of 11C-Labeled ASEM Analogues for the Detection of Neuronal Nicotinic Acetylcholine Receptors (α7-nAChR). ACS Chemical Neuroscience. [Link]
-
van der Mey, M., et al. (2004). Quality control of PET labeled agents by TLC, GC and HPLC. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Kepe, V., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Quantitative Analysis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde: Recommended Analytical Protocols and Validation Guidelines
An Application Note for Drug Development Professionals, Researchers, and Scientists
Author: Gemini, Senior Application Scientist
Introduction
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds. Its structure, featuring a reactive aldehyde group and a basic pyrrolidine moiety, makes it a versatile building block in medicinal chemistry. Accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining the purity of final products, and conducting pharmacokinetic studies.
This comprehensive guide provides detailed protocols for the quantitative analysis of this compound using two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method serves as a primary workhorse for routine quality control and purity assessment, while the LC-MS/MS method offers superior sensitivity and selectivity for trace-level quantification in complex matrices.
The methodologies presented herein are grounded in established analytical principles and are designed to be validated in accordance with major regulatory standards, such as the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]
Physicochemical Properties and Analytical Considerations
Before developing a quantitative method, it is crucial to understand the physicochemical properties of the analyte.
-
Structure: C₁₁H₁₄N₂O₂
-
Molecular Weight: 206.24 g/mol
-
Key Features:
-
Aromatic Pyridine Ring: Provides UV absorbance, making UV detection a viable quantification strategy.
-
Aldehyde Group: A reactive functional group that can be a target for derivatization if needed, though direct analysis is preferable to avoid complex sample preparation.
-
Pyrrolidine and Pyridine Nitrogen: These basic centers suggest that the molecule's charge state will be pH-dependent. This is a critical consideration for mobile phase selection in reversed-phase chromatography.
-
Polarity: The combination of the polar aldehyde and methoxy groups with the more nonpolar pyrrolidine ring suggests moderate polarity, making it an ideal candidate for reversed-phase HPLC.
-
Based on these features, reversed-phase chromatography is the logical choice, as it separates compounds based on their hydrophobicity. The basic nature of the molecule necessitates the use of an acidic mobile phase modifier (e.g., formic acid) to ensure consistent protonation and sharp, symmetrical peak shapes.
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
This method is designed for the routine quantification of this compound in bulk materials or simple formulations where sensitivity requirements are in the microgram-per-milliliter (µg/mL) range.
Principle of the Method
The sample is dissolved in a suitable diluent and injected into an HPLC system. The analyte is separated from impurities on a C18 stationary phase using a gradient elution of an acidified aqueous mobile phase and an organic solvent. The analyte is then detected and quantified by its absorbance of UV light at a specific wavelength.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade, ≥99%)
-
Deionized water (18.2 MΩ·cm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in deionized water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Sample Diluent: 50:50 (v/v) Methanol:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-17 min: 90% B17.1-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | Diode Array Detector (DAD), 275 nm |
4. Sample Preparation:
-
Accurately weigh the sample material to be analyzed.
-
Dissolve the sample in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by LC-MS/MS
This method is intended for applications requiring high sensitivity and selectivity, such as the quantification of this compound in biological matrices (e.g., plasma, tissue homogenates) at nanogram-per-milliliter (ng/mL) levels.
Principle of the Method
The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from the biological matrix. Chromatographic separation is achieved using a rapid UPLC gradient. The analyte and IS are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the analyte peak area to the IS peak area, which corrects for matrix effects and extraction variability.
Experimental Protocol
1. Materials and Reagents:
-
Reagents from Method 1.
-
Internal Standard (IS): Deuterated this compound (e.g., d4-labeled on the pyrrolidine ring). If unavailable, a structurally similar compound can be used, but a SIL-IS is strongly preferred.
-
Human Plasma (or other relevant biological matrix).
2. Preparation of Solutions:
-
LC Mobile Phases: As in Method 1.
-
Standard Stock Solution (1 mg/mL): As in Method 1.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working IS Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This will be used as the protein precipitation solvent.
-
Calibration and QC Samples: Spike appropriate volumes of the standard dilutions into blank biological matrix to create calibration standards (e.g., 0.5, 1, 5, 20, 100, 500 ng/mL) and quality control (QC) samples (e.g., 1.5, 75, 400 ng/mL).
3. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.1-4.0 min: 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte: 207.1 → 178.1 (Quantifier), 207.1 → 148.1 (Qualifier)IS (d4): 211.1 → 182.1 |
| Source Temp. | 550 °C |
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working IS solution (acetonitrile with 100 ng/mL IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS bioanalysis.
Method Validation Framework
Any analytical method intended for regulatory submission or critical decision-making must be validated to demonstrate its fitness for purpose.[4] The validation should be conducted according to the principles outlined in ICH Q2(R1) and relevant FDA guidance.[3][5][6]
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7] This is a continuous process that begins with method development and continues throughout the method's lifecycle.[8]
Key Validation Parameters
The following table summarizes the essential parameters that must be evaluated.
| Parameter | Definition & Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. Typically assessed by a regression line (r² ≥ 0.995). |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by analyzing samples with known concentrations (e.g., spiked matrix) and expressing the result as percent recovery. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Evaluated at two levels: - Repeatability: Intra-day precision. - Intermediate Precision: Inter-day precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Example Data Presentation for Validation
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| 1.0 | 12,540 |
| 5.0 | 61,980 |
| 10.0 | 124,500 |
| 25.0 | 310,200 |
| 50.0 | 622,100 |
| 100.0 | 1,251,000 |
| Slope | 12,480 |
| Intercept | 650 |
| r² | 0.9998 |
Table 2: Accuracy and Precision Data (n=6)
| Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Recovery (%) | RSD (%) |
|---|---|---|---|
| 5.0 (Low QC) | 4.95 | 99.0 | 1.8 |
| 25.0 (Mid QC) | 25.3 | 101.2 | 1.2 |
| 75.0 (High QC) | 74.1 | 98.8 | 1.5 |
Conclusion
This application note provides two comprehensive, robust, and scientifically sound starting points for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk material, while the LC-MS/MS method provides the high sensitivity required for bioanalytical applications. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Crucially, these protocols are templates for method development. Any method based on these principles must undergo a rigorous, documented validation process in accordance with ICH and FDA guidelines to ensure the reliability and integrity of the generated data.[1][2][9]
References
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
- U.S. Food and Drug Administration (FDA). (2015).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy.
- International Council for Harmonis
- Lab Manager. (2024).
- U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. This compound AldrichCPR.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Official web site : ICH [ich.org]
Application Notes and Protocols for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde: A Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a synthetic organic compound featuring a substituted pyridine core.[1] While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—a methoxy-substituted pyridine ring, a pyrrolidine moiety, and a reactive aldehyde group—suggest a strong potential for its use as a versatile chemical probe in neuropharmacology and cell biology. The pyridine and pyrrolidine scaffolds are prevalent in a vast array of pharmacologically active compounds, indicating a high likelihood of interaction with biological targets.[2][3][4] This document provides a detailed guide to the potential applications and experimental protocols for utilizing this compound as a chemical probe, based on the analysis of structurally related compounds and established methodologies.
Physicochemical Properties
A solid understanding of the compound's properties is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 g/mol | |
| Appearance | Solid | |
| SMILES String | COc1nc(ccc1C=O)N2CCCC2 | |
| InChI Key | DUXXVGOFEXESLC-UHFFFAOYSA-N |
Hypothesized Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
The most compelling putative application for this compound is as a modulator of nicotinic acetylcholine receptors (nAChRs). This hypothesis is strongly supported by the prevalence of the pyrrolidinyl-pyridine scaffold in known nAChR ligands.[5][6] nAChRs are ligand-gated ion channels that play critical roles in synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.
The pyrrolidine ring and the pyridine nitrogen are key pharmacophoric features that can engage in hydrogen bonding and van der Waals interactions within the ligand-binding domain of nAChRs. The methoxy and aldehyde substituents on the pyridine ring would further influence the electronic properties and steric interactions of the molecule, potentially conferring selectivity for specific nAChR subtypes.
Experimental Workflow for nAChR Modulation
The following diagram outlines a potential experimental workflow to investigate the interaction of this compound with nAChRs.
Caption: Proposed experimental workflow for characterizing the interaction of this compound with nAChRs.
Detailed Protocols
Protocol 1: Radioligand Binding Assay for nAChR Affinity
This protocol is designed to determine the binding affinity of this compound to a specific nAChR subtype expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., nicotine, unlabeled epibatidine).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the Ki (inhibition constant).
Protocol 2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol assesses the functional activity (agonist, antagonist, or allosteric modulator) of the compound on nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR subtype.
-
Oocyte injection setup.
-
TEVC recording setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution.
Procedure:
-
Inject oocytes with the nAChR cRNA and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
To test for agonist activity, perfuse the oocyte with increasing concentrations of this compound and record the induced current.
-
To test for antagonist activity, co-apply the test compound with a fixed concentration of ACh (e.g., EC₅₀) and measure the inhibition of the ACh-induced current.
-
To test for allosteric modulation, pre-apply the test compound followed by co-application with a range of ACh concentrations to determine if it potentiates or inhibits the ACh response.
-
Analyze the current-voltage relationship and dose-response curves to characterize the compound's functional properties.
Alternative Application: Synthesis of Bioactive Molecules
The aldehyde functionality of this compound makes it a valuable synthetic intermediate.[7] For instance, it can undergo condensation reactions, such as the Claisen-Schmidt condensation, to generate more complex molecules with potential biological activities.[8]
Hypothetical Signaling Pathway Inhibition
Based on the synthesis of curcumin analogues from substituted nicotinaldehydes that inhibit NF-κB activation, a similar application can be envisioned for this compound.[8]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a derivative of this compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Based on a comprehensive analysis of its structural components, its primary potential lies in the field of neuropharmacology as a modulator of nicotinic acetylcholine receptors. The provided protocols offer a robust framework for researchers to investigate this potential and elucidate the compound's specific biological activity. Furthermore, its reactive aldehyde group opens avenues for its use in synthetic chemistry to create novel bioactive molecules. As with any novel chemical probe, thorough characterization of its selectivity, potency, and potential off-target effects is paramount for its effective and reliable application in scientific research.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
-
Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. Available at: [Link]
-
Cao, B., Wang, Y., Ding, K., Neamati, N., & Long, Y. Q. (2012). Synthesis of the pyridinyl analogues of dibenzylideneacetone (pyr-dba) via an improved Claisen-Schmidt condensation, displaying diverse biological activities as curcumin analogues. Organic & Biomolecular Chemistry, 10(6), 1239–1247. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Safe Handling and Use of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Introduction and Compound Profile
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a substituted pyridine derivative that serves as a versatile building block in synthetic chemistry. Its structure, featuring an electron-rich pyridine ring modified with a methoxy and a pyrrolidine group, alongside a reactive aldehyde function, makes it a valuable intermediate in the development of novel compounds, particularly in the pharmaceutical and agrochemical sectors.[1] The electron-donating nature of the methoxy and pyrrolidinyl substituents enhances the nucleophilicity of the pyridine ring, influencing its reactivity in various chemical transformations.[1]
While specific applications of this exact molecule are not extensively documented in public literature, analogous structures are integral to the discovery of potent and selective therapeutic agents. For instance, compounds with similar pyrrolidinyl-pyridine cores have been investigated as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) and as phosphodiesterase (PDE) 10A inhibitors for potential psychosis treatments.[2][3] Given this context, researchers handling this compound are likely engaged in early-stage discovery and will benefit from a comprehensive understanding of its safe handling, storage, and application.
This document provides a detailed guide to the safe handling and use of this compound, grounded in established laboratory safety principles and data extrapolated from structurally related molecules.
Chemical & Physical Properties
A summary of the key physical and chemical properties is essential for proper handling and experimental design.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | - |
| CAS Number | 1160395-58-6 (or 1228666-11-2) | [4] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 g/mol | |
| Physical Form | Solid | [4] |
| SMILES | COc1nc(ccc1C=O)N2CCCC2 | |
| InChI Key | DUXXVGOFEXESLC-UHFFFAOYSA-N |
Hazard Identification and Comprehensive Risk Assessment
A thorough risk assessment must be conducted before any experimental work begins.[5] The primary hazards associated with this compound are derived from its GHS classification and the known toxicology of its constituent functional groups.
GHS Classification
The compound is classified with a GHS07 pictogram, indicating that it can cause less serious health effects.
| Hazard Class | Code | Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Irritation (Inferred) | Category 2 | H315: Causes skin irritation | [6][7] |
| Eye Irritation (Inferred) | Category 2 | H319: Causes serious eye irritation | [6][7] |
Note: Skin and eye irritation are inferred from the Safety Data Sheet (SDS) of the structurally similar compound 6-Pyrrolidin-1-ylpyridine-2-carbaldehyde and general properties of aldehydes and amines.[6]
Toxicological Profile and Structural Concerns
-
Oral Toxicity: The primary known hazard is acute oral toxicity. Ingestion can lead to harmful systemic effects. All measures must be taken to prevent ingestion, including prohibiting eating, drinking, and smoking in the laboratory.[8]
-
Pyrrolidine Moiety: The pyrrolidine substructure is a cyclic secondary amine. Pyrrolidine itself is corrosive, flammable, and can cause severe skin burns and eye damage.[9][10] While the hazards are attenuated in the larger derivative molecule, a potential for skin and eye irritation remains and should be assumed.
-
Aldehyde Functionality: Aldehydes as a class can be irritants and sensitizers. Inhalation of dust or aerosols should be avoided as it may cause respiratory tract irritation.[11]
-
Reactivity Hazards: The reactivity of the aldehyde group with strong oxidizing agents, acids, and bases may lead to exothermic reactions.[6] Incompatible materials should be stored separately.[8]
Standard Operating Procedures for Safe Handling
Adherence to standardized protocols is critical for minimizing exposure and ensuring experimental integrity.[8]
Engineering Controls
All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of airborne particulates and potential vapors. The fume hood also provides a contained space in the event of a spill.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.[8] The selection of PPE should follow a systematic assessment of the potential exposure routes.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing degradation.[12]
-
Temperature: Store in a cool, dry, and well-ventilated place, away from sources of ignition.[6] Recommended storage is often refrigerated (2–8°C) for long-term stability.[12]
-
Atmosphere: While not explicitly classified as air-sensitive, structurally related compounds often recommend storage under an inert atmosphere (e.g., Argon or Nitrogen).[6] This practice is advisable to prevent potential slow oxidation of the aldehyde group.
-
Light and Moisture: Store in a tightly sealed, opaque or amber vial to protect from light and moisture.[12] The compound may be hygroscopic, and water absorption could affect reactivity and weighing accuracy.
Emergency Response Protocols
All laboratory personnel must be familiar with emergency procedures before handling any chemical.[8]
First Aid Measures
These measures are based on standard chemical safety and data from related compounds.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Spill Response
A calm and systematic approach is essential for managing chemical spills.
Caption: Decision tree for responding to a chemical spill.
Application Protocols
The following protocols are generalized for the use of a solid research chemical in a synthetic or screening context.
Protocol: Weighing and Preparing a Stock Solution
Objective: To accurately weigh the solid compound and prepare a stock solution for use in downstream applications.
Causality: This protocol is designed to minimize exposure and prevent contamination or degradation of the material. Handling under inert conditions is recommended as a best practice for reactive aldehydes.[13]
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (Class A) with a septum-sealed cap
-
Anhydrous solvent (e.g., DMSO, DMF, CH₂Cl₂)
-
Syringes and needles
-
Source of dry inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Place the sealed vial of the compound, a spatula, and weighing paper inside a desiccator to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Atmosphere (Recommended): If air sensitivity is a concern, perform weighing inside a glovebox.[14] Alternatively, for less stringent requirements, use an inert gas flow over the balance.
-
Weighing: In a chemical fume hood, carefully transfer the desired amount of the solid onto the weighing paper using a clean spatula. Record the exact mass.
-
Transfer: Promptly transfer the weighed solid into the appropriate Class A volumetric flask.
-
Solvent Addition: Using a dry syringe, add approximately half the final volume of the desired anhydrous solvent to the flask.
-
Dissolution: Cap the flask and gently swirl or sonicate until the solid is completely dissolved.
-
Final Volume: Carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing & Storage: Cap the flask tightly, invert several times to ensure homogeneity, and wrap the cap with parafilm. Store the solution appropriately, typically at -20°C in a desiccated environment, protected from light.
Protocol: General Reaction Setup
Objective: To set up a chemical reaction using the compound as a starting material under anhydrous conditions.
Causality: Many reactions involving aldehydes, especially in the context of organometallic or condensation chemistry, are sensitive to moisture and oxygen. The use of Schlenk techniques or a glovebox ensures an inert atmosphere, leading to cleaner reactions and higher yields.[15]
Materials:
-
Oven-dried or flame-dried reaction flask (e.g., Schlenk flask) with a stir bar
-
Septa, glass stoppers, and joint clips
-
Schlenk line with vacuum and inert gas manifolds
-
Stock solution of this compound
-
Other reagents and anhydrous solvents
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (>125°C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.[13][16]
-
Atmosphere Inerting: Attach the reaction flask to the Schlenk line. Evacuate the flask under high vacuum and refill with inert gas. Repeat this "vac/fill" cycle at least three times to remove residual air and moisture.[14]
-
Reagent Addition: Maintain a slight positive pressure of inert gas in the flask (indicated by a bubbler).[16]
-
Add any solid reagents under a positive flow of inert gas.
-
Add anhydrous solvents via a dry syringe or cannula.
-
Substrate Addition: Using a dry, inert gas-flushed syringe, carefully withdraw the required volume of the this compound stock solution and add it dropwise to the stirring reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed under the inert atmosphere for the designated time, monitoring by appropriate techniques (e.g., TLC, LC-MS).
Caption: Workflow for setting up an air- and moisture-sensitive reaction.
Waste Disposal
Chemical waste must be disposed of in accordance with institutional, local, and national regulations.[8]
-
Solid Waste: Collect waste solid, contaminated weighing paper, and used gloves in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and reaction mixtures in a labeled hazardous liquid waste container. Segregate halogenated and non-halogenated solvent waste if required by your institution.
-
Sharps: Dispose of all used needles and syringes in a designated sharps container to prevent puncture injuries.[5]
Never dispose of this chemical down the drain or in regular trash. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
References
- Vertex AI Search. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
- Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.
- Sigma-Aldrich. This compound AldrichCPR.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Fisher Scientific.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Nugent, B. (2024). Response to 'Is it true that research chemicals are completely safe?'. Quora.
- MIT Environmental Health & Safety. Handling air-sensitive reagents AL-134.
- Williams, J. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.
- ChemicalBook. This compound | 1228666-11-2.
- Kemsley, J. N. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety.
- New Jersey Department of Health. Hazard Substance Fact Sheet: Pyrrolidine.
- ChemicalBook. This compound(1228666-11-2).
- Sigma-Aldrich. 2-Methoxy-6-(pyrrolidin-1-yl)
- Fisher Scientific. Safety Data Sheet: 6-Pyrrolidin-1-ylpyridine-2-carbaldehyde.
- Central Drug House (P) Ltd.
- Thermo Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET: 6-Methoxy-3-pyridinecarboxaldehyde.
- BenchChem. (2025). Comparative analysis of substituted nicotinaldehyde reactivity.
- Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9.
- Oki, H., et al. (2018). Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. Chemical & Pharmaceutical Bulletin, 66(1), 56-66.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1228666-11-2 [amp.chemicalbook.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.ca [fishersci.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
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- 10. cdhfinechemical.com [cdhfinechemical.com]
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- 14. molan.wdfiles.com [molan.wdfiles.com]
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- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Welcome to the technical support center for the synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of this compound is typically approached as a two-step process. This guide is structured to address potential challenges in each of these critical stages.
Step 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-methoxypyridine with Pyrrolidine
The initial step involves the displacement of a halide from the pyridine ring by pyrrolidine. The pyridine ring's inherent electron deficiency, especially with a chloro substituent, makes it susceptible to nucleophilic attack.[1][2]
Troubleshooting the SNAr Step
Question 1: My SNAr reaction is showing low or no conversion to the desired 2-Methoxy-6-(pyrrolidin-1-yl)pyridine. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in this SNAr reaction can stem from several factors. Let's break them down:
-
Insufficient Activation of the Pyridine Ring: While the chloro group is a good leaving group, the reactivity of the pyridine ring is paramount. The methoxy group at the 6-position is electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to a pyridine with only electron-withdrawing groups. However, the inherent electron deficiency of the pyridine nitrogen is usually sufficient.[1]
-
Reaction Conditions: SNAr reactions on pyridines can be sensitive to temperature and solvent.[1]
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, a significant increase in yield can often be achieved by heating.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.
-
-
Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. An excess of pyrrolidine can also serve as the base.
-
Moisture: The presence of water can be detrimental. Ensure all your reagents and solvents are anhydrous.
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Temperature | Start at 80 °C and incrementally increase to 120 °C. | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Solvent | Anhydrous DMF or DMSO. | Polar aprotic solvents stabilize the charged intermediate. |
| Base | 2-3 equivalents of K₂CO₃ or DIPEA. | To effectively scavenge the generated acid without interfering with the reaction. |
| Pyrrolidine | 1.5-2.0 equivalents. | Using a slight excess of the nucleophile can drive the reaction to completion. |
Step 2: Formylation of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine using the Vilsmeier-Haack Reaction
The second step introduces the aldehyde group at the 3-position of the pyridine ring. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5] The electron-donating pyrrolidine and methoxy groups strongly activate the pyridine ring for this electrophilic substitution.
Troubleshooting the Vilsmeier-Haack Formylation
Question 2: I am observing a complex mixture of products after the Vilsmeier-Haack reaction, with only a low yield of the target aldehyde. What could be going wrong?
Answer:
The Vilsmeier-Haack reaction, while powerful, requires careful control of conditions to avoid side reactions.
-
Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent, is formed in situ from a formamide derivative (like DMF) and an activating agent (commonly phosphorus oxychloride, POCl₃).[5][6] It is crucial that this reagent is formed correctly.
-
Reagent Quality: Use high-purity, anhydrous DMF and POCl₃. The presence of moisture will decompose the Vilsmeier reagent.
-
Order of Addition: Typically, POCl₃ is added slowly to cold DMF.
-
-
Reaction Temperature: The temperature at which the substrate is added to the Vilsmeier reagent and the subsequent reaction temperature are critical.
-
Initial Addition: Add the 2-Methoxy-6-(pyrrolidin-1-yl)pyridine solution to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.
-
Reaction Progression: After the initial addition, the reaction mixture is typically heated to drive the formylation to completion. The optimal temperature will need to be determined empirically, but a starting point is 60-80 °C.[5]
-
-
Work-up Procedure: The work-up is critical for hydrolyzing the intermediate iminium salt to the aldehyde and for removing byproducts.
-
Hydrolysis: The reaction mixture is usually quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Incomplete hydrolysis will lead to lower yields of the aldehyde.
-
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Vilsmeier Reagent | Prepare fresh by adding POCl₃ (1.2-1.5 eq.) to anhydrous DMF at 0 °C. | Ensures the formation of an active and stable electrophile. |
| Substrate Addition | Add the pyridine substrate dropwise to the cold Vilsmeier reagent. | To control the initial reaction rate and prevent side reactions. |
| Reaction Temperature | After addition, warm to room temperature and then heat to 60-80 °C. | To drive the reaction to completion. Monitor by TLC. |
| Work-up | Quench with ice and carefully neutralize with saturated NaHCO₃ solution. | To hydrolyze the iminium intermediate to the aldehyde and neutralize excess acid. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 2-Methoxy-6-(pyrrolidin-1-yl)pyridine?
A1: The formylation is expected to occur predominantly at the C3 position. Both the methoxy group at C6 and the pyrrolidinyl group at C2 are ortho, para-directing. The C3 and C5 positions are activated by both groups. However, the C3 position is generally more sterically accessible.
Q2: I am having trouble purifying the final product. What are some recommended purification techniques?
A2: Purification of nicotinaldehyde derivatives can sometimes be challenging due to their polarity.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[7]
Q3: Are there any alternative formylation methods I could consider?
A3: Yes, while the Vilsmeier-Haack reaction is a good choice, other methods exist:
-
Directed ortho-Metalation (DoM): This involves deprotonation of the pyridine ring with a strong base (like n-butyllithium or LDA) directed by the methoxy or pyrrolidinyl group, followed by quenching with an electrophilic formylating agent like DMF.[8][9] This can offer excellent regiocontrol.
Experimental Workflow Diagrams
Caption: Workflow for the SNAr reaction.
Caption: Workflow for the Vilsmeier-Haack formylation.
References
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025). ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025). CCS Chemistry. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. Retrieved from [Link]
- Process for the preparation of nicotinaldehydes. (n.d.). Google Patents.
-
Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. (2025). ResearchGate. Retrieved from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. Retrieved from [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. Retrieved from [Link]
-
Formylation - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES. Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025). Retrieved from [Link]
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- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Welcome to the dedicated technical support guide for the purification of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this electron-rich heterocyclic aldehyde. The unique structural features of this compound—namely its basicity and susceptibility to oxidation—present specific challenges that are not always addressed by generic purification protocols. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, it's crucial to understand the chemical nature of this compound. Its structure is characterized by a pyridine ring substituted with two potent electron-donating groups (methoxy and pyrrolidinyl) and an electron-withdrawing aldehyde group.
| Property | Implication for Purification |
| Form | Solid |
| Molecular Weight | 206.24 g/mol |
| Basicity | The pyridine nitrogen and the pyrrolidinyl nitrogen are basic. The compound will readily react with acids and may exhibit strong interactions with acidic stationary phases like silica gel. |
| Polarity | High, due to the presence of two nitrogen and two oxygen atoms. This dictates the choice of appropriate solvents for chromatography and recrystallization. |
| Stability | Prone to air oxidation, converting the aldehyde to the corresponding carboxylic acid. The electron-rich nature of the pyridine ring may also make it sensitive to strongly acidic or basic conditions. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Question 1: My compound is streaking badly on a silica gel TLC plate and I'm getting a poor separation during column chromatography. What's happening?
Answer: This is a classic issue when dealing with basic compounds like yours on standard silica gel. The acidic nature of the silica surface leads to strong, non-specific binding with the basic nitrogen atoms in your molecule. This results in elongated spots (streaking) on TLC and poor recovery or broad peaks during column chromatography.
-
Causality: The silanol groups (Si-OH) on the surface of silica are weakly acidic and can protonate your basic compound, causing it to "stick" to the stationary phase.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is a common choice. Start by adding 0.5-1% (v/v) of triethylamine to your solvent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica and allow for a much cleaner elution of your compound.[1]
Question 2: I've purified my aldehyde by column chromatography, but my NMR spectrum shows a new impurity that wasn't in the crude material. What could it be?
Answer: It's possible that your compound is degrading on the silica gel column. Aldehydes, particularly electron-rich ones, can be sensitive to the acidic environment of silica.[2]
-
Potential Degradation Pathways:
-
Acetal Formation: If you are using an alcohol (like methanol) in your eluent, it can react with the aldehyde on the acidic silica surface to form a hemiacetal or acetal.
-
Other Acid-Catalyzed Reactions: The acidic silica could catalyze unforeseen side reactions.
-
-
Solutions:
-
Use a Deactivated Column: As mentioned above, adding triethylamine to your eluent is the first line of defense.[1]
-
Switch to a Different Stationary Phase: If deactivation isn't sufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[1]
-
Avoid Reactive Solvents: Do not use methanol or other alcohols in your eluent if you suspect acetal formation. Opt for solvent systems like ethyl acetate/hexanes or dichloromethane/ethyl acetate.
-
Question 3: My final product is always contaminated with a small amount of the corresponding carboxylic acid. How can I remove it?
Answer: The oxidation of the aldehyde to a carboxylic acid is the most common impurity.[2] Fortunately, its acidic nature makes it relatively easy to remove.
-
Solution 1: Mild Basic Wash: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The neutral aldehyde will remain in the organic layer. Be sure to wash gently to avoid emulsions.
-
Solution 2: Bisulfite Adduct Formation: For a more rigorous purification, you can use bisulfite adduct formation, which is specific for aldehydes.[3][4][5] This is detailed in Protocol 3 below.
Question 4: I'm trying to recrystallize my compound, but it keeps "oiling out." What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated or when the compound has a low melting point.
-
Troubleshooting Steps:
-
Use a Solvent Pair: A single solvent may not be ideal. Try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes or petroleum ether) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[6]
-
Slow Cooling: Do not cool the solution too quickly. Allow it to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often leads to oiling or the formation of very small crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This is the recommended first-line approach for purifying this compound.
-
Prepare the Eluent: Choose a solvent system based on TLC analysis. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5% to 1% (v/v) triethylamine to the prepared eluent mixture.
-
Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent.
-
Load the Sample: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elute the Column: Run the column using the triethylamine-containing eluent, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aldehyde.
Diagram 1: Workflow for Deactivated Silica Gel Chromatography
Caption: Workflow for purifying a basic aldehyde using deactivated silica gel.
Protocol 2: Recrystallization
This method is ideal for a final purification step if a suitable solvent system can be found.
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical purification method is highly selective for aldehydes and can be very effective for removing stubborn impurities that are not aldehydes.[5]
-
Adduct Formation:
-
Dissolve the crude material in a water-miscible solvent like methanol or ethanol.[4]
-
Add this solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a molar excess relative to the aldehyde.
-
Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.
-
-
Extraction of Impurities:
-
Add deionized water and an immiscible organic solvent (e.g., ethyl acetate).
-
Shake the funnel and separate the layers. The charged bisulfite adduct of your aldehyde will be in the aqueous layer, while non-aldehydic impurities will remain in the organic layer.
-
Discard the organic layer. You can re-extract the aqueous layer with fresh organic solvent to ensure complete removal of impurities.
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer containing the adduct to the separatory funnel.
-
Add a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Slowly add a base, such as 10 M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, until the aqueous layer is basic (pH > 10).[4] This will reverse the reaction and regenerate the free aldehyde.
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
-
Isolation:
-
Separate the layers and collect the organic phase.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
Diagram 2: Decision Tree for Purification Strategy
Caption: Decision-making flowchart for selecting a purification method.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Quora. What is the best solvent for recrystallization? (2017). Available at: [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Available at: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). Available at: [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). Available at: [Link]
-
YouTube. Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. (2022). Available at: [Link]
-
VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. PDF available at: [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57639. Available at: [Link]
-
CCS Chemistry. Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2023). Available at: [Link]
-
Saddik, R., Tighadouini, S., et al. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Molecules, 27(16), 5168. Available at: [Link]
- Google Patents. Stationary phases for gas chromatography. (2003).
-
Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
-
MDPI. Stationary Phases for Green Liquid Chromatography. (2021). Available at: [Link]
-
National Center for Biotechnology Information. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (2022). Available at: [Link]
-
PubMed. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. (2022). Available at: [Link]
-
The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (2010). Available at: [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]
-
MDPI. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. (2022). Available at: [Link]
-
ACS Publications. Partial Reduction of Electron-Deficient Pyridines. (2000). Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2016). Available at: [Link]
-
YouTube. 14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination. (2013). Available at: [Link]
-
PubMed. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. (2022). Available at: [Link]
-
PubMed. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). Available at: [Link]
- Google Patents. Preparation method of 2-pyridine carboxaldehyde. (2010).
-
National Center for Biotechnology Information. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Available at: [Link]
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. PDF available online.
-
National Center for Biotechnology Information. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2012). Available at: [Link]
- Google Patents. Method of preparing heterocyclic aldehydes. (1966).
-
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2023). Available at: [Link]
-
ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. (2009). Available at: [Link]
-
ResearchGate. Double Protonation of Amino-Substituted Pyridine and Pyrimidine Tungsten Complexes: Friedel–Crafts-like Coupling to Aromatic Heterocycles. (2009). Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
PubChem. 3-Pyridinecarboxaldehyde, 2-amino-. Available at: [Link]
-
Dalton Transactions. Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. (2021). Available at: [Link]
Sources
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stability issues with 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde. It addresses potential stability issues in solution and offers troubleshooting strategies to ensure the integrity of your experiments. The information herein is synthesized from established chemical principles and data from structurally related compounds, providing a robust framework for handling this reagent.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To maintain product quality, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1] A shelf life of 1095 days has been noted by some suppliers, though specific storage conditions for this duration were not detailed.[2]
Q2: I've prepared a stock solution of the compound. How should I store it and for how long?
Q3: What solvents are recommended for dissolving this compound?
The choice of solvent will depend on your specific experimental needs. Common organic solvents such as DMSO, DMF, and anhydrous alcohols are generally suitable for creating stock solutions. For aqueous buffers, it is crucial to consider the pH, as both acidic and basic conditions may promote degradation over time.
Q4: Are there any known chemical incompatibilities I should be aware of?
Yes, based on its functional groups, this compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Strong oxidizing agents can convert the aldehyde to a carboxylic acid, while strong acids or bases can potentially catalyze the hydrolysis of the methoxy group or other reactions.
Q5: My solution of this compound has turned yellow/brown. What could be the cause?
Discoloration often indicates chemical degradation. This could be due to oxidation of the aldehyde group, which is a common degradation pathway for aromatic aldehydes, especially when exposed to air and/or light.[3] Other degradation pathways involving the pyridine ring could also lead to colored byproducts. It is recommended to discard the discolored solution and prepare a fresh one.
II. Troubleshooting Guide: Stability Issues in Solution
This section provides a structured approach to identifying and mitigating stability problems during your experiments.
Issue 1: Inconsistent or Lower-Than-Expected Activity in Biological Assays
If you observe a loss of potency or inconsistent results, it may be due to the degradation of the compound in your assay medium.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low bioactivity.
Step-by-Step Guide:
-
Prepare a Fresh Solution: Always start by preparing a new solution of this compound from the solid material.
-
Run a Control Experiment: Immediately use the fresh solution in your assay alongside a control from your previous stock.
-
Analyze the Results:
-
Activity Restored: If the fresh solution provides the expected activity, it confirms that your previous stock had degraded. Review your solution preparation and storage procedures.
-
Activity Not Restored: If the fresh solution also shows low activity, the issue may lie with other experimental parameters. Investigate the composition of your assay buffer, potential interactions with other reagents, or the experimental protocol itself.
-
-
Assess Stability in Assay Medium: If you suspect the compound is degrading during the experiment, perform a time-course study. Incubate the compound in the assay medium for different durations before adding the biological components and measure the activity.
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis
The presence of new peaks in your chromatogram is a strong indicator of degradation.
Troubleshooting Workflow:
Caption: Workflow for identifying degradation products.
Step-by-Step Guide:
-
Analyze a Fresh Sample: Prepare a solution from the solid compound and immediately analyze it using your chromatographic method. This will serve as your baseline (t=0) reference.
-
Compare Chromatograms: Compare the chromatogram of your experimental sample with the baseline. If the new peaks are absent in the fresh sample, degradation has occurred.
-
Identify Degradants (if necessary):
-
Hypothesize Structures: Based on the chemical structure of this compound, consider potential degradation products (see Section III).
-
Use Mass Spectrometry: If your system is connected to a mass spectrometer, determine the molecular weights of the unknown peaks.
-
Correlate Data: Compare the measured masses with the molecular weights of your hypothesized degradation products.
-
III. Potential Degradation Pathways
Understanding the potential chemical liabilities of this compound is key to preventing its degradation. The primary sites of reactivity are the aldehyde, the methoxy group, and the pyridine ring itself.
Caption: Key degradation pathways for the molecule.
Summary of Potential Degradation Pathways and Triggers:
| Degradation Pathway | Triggering Conditions | Potential Degradation Product |
| Oxidation of Aldehyde | Exposure to air (autoxidation), light, oxidizing agents.[1][3][4] | 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid |
| Hydrolysis of Methoxy Group | Acidic or basic conditions.[2][5] | 2-Hydroxy-6-(pyrrolidin-1-yl)nicotinaldehyde |
| Ring Hydroxylation | Strong oxidizing conditions, enzymatic activity.[6][7][8] | Hydroxylated pyridine derivatives |
| Photodegradation | Exposure to UV or high-intensity visible light.[9] | Complex mixture of products |
IV. Recommendations for Ensuring Experimental Integrity
To minimize stability-related issues and ensure the reliability of your results, we recommend the following:
-
Use High-Purity Material: Start with the highest purity this compound available.
-
Implement Proper Storage: Store the solid compound and any solutions under the recommended conditions (cool, dark, inert atmosphere).
-
Prepare Fresh Solutions: For critical experiments, always prepare solutions immediately before use.
-
Mind the pH: Be mindful of the pH of your solutions and buffers, avoiding strongly acidic or basic conditions if possible.
-
Protect from Light: Use amber vials or cover your containers with aluminum foil to protect solutions from light.
-
Perform Stability Checks: If you plan to use a solution over an extended period, it is good practice to periodically check its purity by HPLC.
By following these guidelines and being aware of the potential stability issues, you can confidently use this compound in your research and development activities.
V. References
-
Fisher Scientific. Safety Data Sheet for 6-Pyrrolidin-1-ylpyridine-2-carbaldehyde.
-
Benchchem. Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid.
-
Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070.
-
Bunton, C. A., Mhala, M. M., & Moffatt, J. R. (1989). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society, 111(21), 8068-8072.
-
Benchchem. An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
-
Wang, S., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18.
-
Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
-
Trost, B. M., & Dogra, K. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6422-6425.
-
Gerhards, J., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 36(7), 1145-1155.
-
Gerhards, J., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 36(7), 1145-1155.
-
Wang, S., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed, 29802182.
-
Request PDF. (2025). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
-
MedCrave online. (2016). Forced Degradation Studies.
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Chemistry LibreTexts. (2022). 4.6: Degradation.
-
YouTube. (2018). Stability Indicating Methods.
-
Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones.
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
-
Google Patents. (2017). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
avoiding side reactions with 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Welcome to the technical support center for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile reagent. The following question-and-answer format addresses common challenges and frequently asked questions, drawing from established synthetic methodologies and the inherent chemical properties of this electron-rich heteroaromatic aldehyde.
Understanding the Reagent: A Quick Overview
This compound is a substituted pyridine derivative characterized by the presence of three key functional groups: an aldehyde, a methoxy group, and a pyrrolidine moiety. The electron-donating nature of the pyrrolidine and methoxy groups significantly influences the reactivity of the pyridine ring and the aldehyde, making it a valuable building block in the synthesis of complex heterocyclic systems, particularly in medicinal chemistry for targeting nicotinic acetylcholine receptors and phosphodiesterase 10A (PDE10A)[1][2].
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₂[3] |
| Molecular Weight | 206.24 g/mol [3] |
| Appearance | Solid[3] |
| SMILES | COc1nc(ccc1C=O)N2CCCC2[3] |
| InChI Key | DUXXVGOFEXESLC-UHFFFAOYSA-N[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
This aldehyde is primarily employed in carbon-carbon bond-forming reactions to construct more complex molecular scaffolds. The most prevalent applications include:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
-
Wittig Reaction: Olefination to produce various substituted alkenes.
-
Reductive Amination: Formation of new secondary or tertiary amines.
-
Pictet-Spengler Reaction: Cyclization with β-arylethylamines to generate tetrahydro-β-carboline frameworks.
Q2: How does the electron-rich nature of the pyridine ring affect the reactivity of the aldehyde group?
The electron-donating pyrrolidine and methoxy groups increase the electron density on the pyridine ring. This has two main consequences for the aldehyde's reactivity:
-
Decreased Electrophilicity: The aldehyde carbon becomes less electrophilic compared to unsubstituted or electron-deficient aromatic aldehydes. This can lead to slower reaction rates in nucleophilic additions.
-
Increased Nucleophilicity of the Ring: The pyridine ring itself becomes more susceptible to electrophilic attack, although the aldehyde group is deactivating. Careful selection of reaction conditions is necessary to avoid unwanted side reactions on the ring.
Q3: What are the general stability and storage recommendations for this compound?
This compound is a solid and should be stored in a cool, dry place away from light and moisture. Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid. While the electron-donating groups may offer some stability, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent degradation.
Troubleshooting Guide
This section provides a structured approach to overcoming common issues encountered during reactions with this compound.
Issue 1: Low Yield in Knoevenagel Condensation
Scenario: You are performing a Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and observing low conversion of the starting aldehyde or a complex mixture of products.
Root Cause Analysis and Solutions:
-
Insufficient Aldehyde Reactivity: As an electron-rich aldehyde, its reactivity towards nucleophiles is diminished.
-
Solution: Employ a more effective catalyst. While weak bases like piperidine or pyridine are standard, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be more effective. Alternatively, Lewis acid catalysis (e.g., with TiCl₄ and a tertiary amine) can activate the aldehyde.
-
-
Suboptimal Reaction Conditions:
-
Solution: Increase the reaction temperature. Many Knoevenagel condensations with less reactive aldehydes require heating to proceed at a reasonable rate. Monitor the reaction by TLC to avoid decomposition at elevated temperatures. The use of a Dean-Stark trap to remove water can also drive the equilibrium towards the product.
-
-
Side Reactions:
-
Self-condensation of the active methylene compound: This is more likely with stronger bases.
-
Solution: Use a milder base or add the base slowly to the reaction mixture.
-
Decomposition of the product: The resulting electron-rich α,β-unsaturated system might be unstable under the reaction conditions.
-
Solution: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Troubleshooting Workflow for Knoevenagel Condensation:
Caption: Troubleshooting workflow for low yields in Knoevenagel condensations.
Issue 2: Poor Conversion in Wittig Reaction
Scenario: A Wittig reaction with a phosphorus ylide is sluggish, resulting in significant recovery of unreacted aldehyde.
Root Cause Analysis and Solutions:
-
Steric Hindrance and Electronic Effects: The substituents on the pyridine ring can sterically hinder the approach of the ylide. The electron-donating groups also reduce the electrophilicity of the aldehyde carbonyl.
-
Solution: Use a more reactive, unstabilized ylide if the desired alkene stereochemistry allows. For stabilized ylides, higher temperatures and longer reaction times may be necessary. The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate ester, is often a more effective alternative for hindered or less reactive aldehydes.
-
-
Base Incompatibility: The choice of base for generating the ylide is crucial.
-
Solution: For unstabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required. Ensure anhydrous conditions as these bases are water-sensitive. For stabilized ylides, milder bases like potassium carbonate or triethylamine may suffice.
-
Issue 3: Formation of Byproducts in Reductive Amination
Scenario: During a reductive amination with a primary or secondary amine, you observe the formation of unexpected side products in addition to the desired amine.
Root Cause Analysis and Solutions:
-
Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine.
-
Solution: Use an excess of the primary amine to favor the formation of the secondary amine. Alternatively, a stepwise procedure where the imine is formed first, followed by reduction, can provide better control.
-
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol.
-
Solution: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). This reagent is generally milder and more selective than sodium borohydride for reductive aminations.
-
-
Disproportionation of the Imine Intermediate: The imine can undergo disproportionation, especially at higher temperatures.
-
Solution: Perform the reaction at a lower temperature and add the reducing agent portion-wise.
-
Reductive Amination Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for side reactions in reductive amination.
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., ethanol, toluene, or acetonitrile) add the active methylene compound (1.0-1.2 eq).
-
Add the base catalyst (e.g., piperidine (0.1 eq), DBU (0.2 eq), or a catalytic amount of a Lewis acid like TiCl₄ with triethylamine (1.5 eq)).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. For reactions requiring heating, a Dean-Stark apparatus can be used to remove water if toluene is the solvent.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of this compound (1.0 eq) and the desired amine (1.0-1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9. [Link]
-
Mitsubishi Tanabe Pharma Corporation. (2018). Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. PubMed. [Link]
-
Horti, A. G., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]
Sources
- 1. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Addressing Poor Solubility of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Welcome to the technical support center for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility and handling of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, this compound is predicted to be a poorly water-soluble compound. The molecule possesses a substituted pyridine ring, which is a polar and ionizable aromatic structure that can enhance solubility, but this is counteracted by the presence of hydrophobic methoxy and pyrrolidinyl groups.[1][2][3][4] The aldehyde functional group further contributes to its overall low aqueous solubility. Initial assessments suggest it is likely a crystalline solid.[5]
Q2: What is the molecular structure and weight of this compound?
A2:
Q3: How do the substituents on the pyridine ring influence its solubility?
A3: The solubility of pyridine derivatives is significantly influenced by the electronic and steric effects of their substituents.[7][8][9] In this molecule:
-
The methoxy group (-OCH₃) is electron-donating by resonance, which can increase the basicity of the pyridine nitrogen, potentially improving solubility in acidic conditions.[7]
-
The pyrrolidinyl group is also an electron-donating group, further increasing the electron density on the pyridine ring.[9]
-
The aldehyde group (-CHO) is electron-withdrawing, which can decrease the basicity of the pyridine nitrogen.[10]
The interplay of these groups results in a molecule with low intrinsic aqueous solubility.
Q4: Is the solubility of this compound expected to be pH-dependent?
A4: Yes, the solubility of this compound is expected to be highly pH-dependent. The pyridine nitrogen can be protonated in acidic conditions, forming a more soluble cationic salt.[11][12][13] Therefore, solubility is anticipated to be significantly higher in acidic aqueous solutions compared to neutral or alkaline conditions.
Section 2: Troubleshooting Poor Solubility in Aqueous Media
This section provides a systematic approach to addressing solubility issues in aqueous environments, a common challenge in biological assays.
Issue: The compound precipitates out of aqueous buffer during my experiment.
Root Cause Analysis: This is a classic sign of a compound exceeding its thermodynamic solubility in the given aqueous medium. The neutral form of the molecule is likely crashing out of solution.
Solution 1: pH Adjustment
The most direct approach is to leverage the basicity of the pyridine nitrogen to form a soluble salt.
Experimental Protocol: pH-Based Solubilization
-
Prepare a stock solution in an organic solvent: Initially, dissolve the compound in a water-miscible organic solvent like DMSO, ethanol, or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Determine the optimal pH:
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).
-
Add a small aliquot of the organic stock solution to each buffer to the desired final concentration.
-
Visually inspect for precipitation and, if possible, quantify the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Recommended starting point: Begin with an acidic buffer (e.g., pH 4-5) to ensure protonation of the pyridine nitrogen.
Causality: By lowering the pH, you increase the concentration of the protonated, more soluble form of the compound, thereby increasing its apparent solubility.[11]
Solution 2: Utilization of Co-solvents
If pH adjustment alone is insufficient or incompatible with your experimental system, the use of co-solvents can be an effective strategy.[14][15][16][17]
Experimental Protocol: Co-solvent Screening
-
Select a panel of biocompatible co-solvents: Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG-400), and glycerol.[15]
-
Prepare a matrix of co-solvent concentrations: For each selected co-solvent, create a series of dilutions in your aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).
-
Assess solubility: Add the compound (from a concentrated organic stock) to each co-solvent/buffer mixture and determine the maximum achievable concentration before precipitation.
Data Presentation: Co-solvent Solubility Matrix
| Co-solvent | 1% (v/v) | 5% (v/v) | 10% (v/v) | 20% (v/v) |
| Ethanol | Solubility | Solubility | Solubility | Solubility |
| PEG-400 | Solubility | Solubility | Solubility | Solubility |
| Propylene Glycol | Solubility | Solubility | Solubility | Solubility |
Replace "Solubility" with experimentally determined values (e.g., in µg/mL or µM).
Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic solute and the solvent, thereby enhancing solubility.[18]
Visualization: Co-solvent Selection Workflow
Caption: Decision workflow for addressing poor aqueous solubility.
Section 3: Advanced Solubilization Strategies
For particularly challenging applications, more advanced formulation techniques may be necessary. These methods are often employed in later-stage drug development but can be adapted for research purposes.
Issue: My required concentration is very high, and pH/co-solvent methods are not sufficient or are causing artifacts in my assay.
Solution: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule within their hydrophobic cavity while presenting a hydrophilic exterior.[19][20][21][22]
Experimental Protocol: Cyclodextrin Formulation
-
Select a suitable cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[20]
-
Prepare a phase solubility diagram:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of this compound to each solution.
-
Equilibrate the samples (e.g., by shaking for 24-48 hours at a constant temperature).
-
Filter the suspensions and analyze the concentration of the dissolved compound in the supernatant.
-
-
Plot the results: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of the resulting line can provide information about the stoichiometry of the complex.
Causality: The formation of an inclusion complex with a cyclodextrin increases the apparent aqueous solubility of the compound by masking its hydrophobic regions.[19][23]
Visualization: Cyclodextrin Inclusion Complex
Caption: Formation of a host-guest inclusion complex.
Section 4: Summary of Recommended Solvents for Initial Screening
For initial stock solution preparation and solubility screening, the following solvents are recommended based on general principles of organic chemistry.
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Common Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Stock solutions for in vitro assays | High solubilizing power, but can have effects on some cell lines at higher concentrations. |
| Ethanol | Polar Protic | Co-solvent, stock solutions | Biocompatible, but can be volatile. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Organic synthesis, stock solutions | Good solubilizing power, but higher toxicity than DMSO. |
| Methanol | Polar Protic | Analytical sample preparation | Good solvent for many polar organic molecules. |
| Acetonitrile | Polar Aprotic | HPLC mobile phase, synthesis | Less polar than methanol, good for a range of polarities. |
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PMC - NIH.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.PMC - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.Hilaris Publisher.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.Taylor & Francis Online.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.Semantic Scholar.
- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Comput
- Cosolvent.Wikipedia.
- Cosolvent.Unknown Source.
- Cosolvent – Knowledge and References.Taylor & Francis.
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.Benchchem.
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- This compound | 1228666-11-2.ChemicalBook.
- This compound | 1228666-11-2.ChemicalBook.
- Improving the solubility of 2-Aminopyridine-3,4-diol for experiments.Benchchem.
- This compound.Unknown Source.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.Unknown Source.
- Effect of Substituents On Basicity of Pyridine.Scribd.
- Co-solvent: Significance and symbolism.Unknown Source.
- Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study.* RSC Publishing.
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.PubMed.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.Sarchem Labs.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.Unknown Source.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.Unknown Source.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.PubMed Central.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.PMC - NIH.
- Techniques to improve the solubility of poorly soluble drugs.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.International Journal of Pharmaceutical Sciences Review and Research.
- pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.PMC - PubMed Central.
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Accuracy of calculated pH-dependent aqueous drug solubility.PubMed.
- 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester.Vulcanchem.
- 6-Methoxynicotinaldehyde Product Description.ChemicalBook.
- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid.BLDpharm.
- 2-Methoxy-6-pyrrolidin-3-yl-pyridine In Stock.Anichem.
- (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime AldrichCPR.Sigma-Aldrich.
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- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Welcome to the technical support center for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction
This compound is a heterocyclic building block with potential applications in pharmaceutical and materials science. Understanding its stability and degradation profile is critical for ensuring the integrity of experimental results and the quality of final products. This guide provides a comprehensive overview of potential degradation pathways, frequently asked questions, troubleshooting guides, and detailed experimental protocols to investigate the stability of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?
A1: Based on the structural motifs of the molecule, the most probable degradation pathways involve the aldehyde, the methoxy-amino-pyridine core, and the pyrrolidine ring. The primary routes of degradation are expected to be oxidation and hydrolysis. Photodegradation is also a possibility due to the aromatic system.
Q2: I am observing a new, more polar peak in my HPLC analysis after leaving my sample on the benchtop. What could it be?
A2: A common degradation product that is more polar than the parent compound is the corresponding carboxylic acid, formed by the oxidation of the aldehyde group. This can occur upon exposure to air (auto-oxidation). Another possibility, though generally requiring more forcing conditions, is the hydrolysis of the methoxy group to a hydroxypyridine, which exists in equilibrium with its pyridone tautomer.
Q3: My sample has developed a yellow tint. Is this indicative of degradation?
A3: A color change, such as the appearance of a yellow tint, is often an indicator of degradation. This could be due to the formation of conjugated systems or nitro-containing compounds from the oxidation of the aminopyridine ring.[1][2] It is crucial to characterize this colored impurity to understand the degradation pathway.
Q4: How can I prevent the degradation of this compound during storage and handling?
A4: To minimize degradation, store the compound in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). Purging the container with an inert gas like argon or nitrogen before sealing can also help prevent oxidation. For solutions, use freshly prepared samples and consider using deoxygenated solvents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of multiple new peaks in HPLC after acidic workup. | Acid-catalyzed hydrolysis of the methoxy group. | Neutralize the sample immediately after the reaction. Use milder acidic conditions if possible. Monitor the reaction at lower temperatures. |
| Loss of parent compound signal and formation of a major unknown peak when using an oxidizing agent. | Oxidation of the aminopyridine ring or the aldehyde group. | Use a milder oxidizing agent or a stoichiometric amount. Perform the reaction at a lower temperature. Quench the reaction promptly. |
| Inconsistent results in photosensitivity experiments. | Variability in light source intensity or wavelength. | Use a calibrated photostability chamber. Ensure consistent sample positioning and exposure times. Run a dark control in parallel. |
| Formation of a precipitate in solution over time. | Formation of an insoluble degradation product or polymerization. | Characterize the precipitate. If it is a degradation product, adjust storage conditions (e.g., pH, temperature). If it is the parent compound, check the solubility in the chosen solvent. |
Potential Degradation Pathways
The degradation of this compound can be initiated by several factors, including pH, light, and oxidizing agents. The following diagram illustrates the most probable degradation pathways based on the chemical nature of the molecule.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
To systematically investigate the stability of this compound, a forced degradation study is recommended.[3][4][5][6] This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample at appropriate time points by HPLC.
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound to a vial and place it in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated solid in methanol and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC at appropriate time points.
-
Protocol 2: HPLC Method for Analysis of Degradation Products
Objective: To develop a stability-indicating HPLC method for the separation of this compound from its degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector set at an appropriate wavelength (determined by UV scan)
-
Autosampler
Mobile Phase:
-
A gradient elution is recommended to separate polar and non-polar impurities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Start with a low percentage of B and gradually increase it.
Example Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Caption: Workflow for conducting a forced degradation study.
Conclusion
A thorough understanding of the degradation pathways of this compound is essential for its successful application in research and development. By employing systematic forced degradation studies and robust analytical methods, researchers can ensure the quality and reliability of their work. This guide provides a foundational framework for these investigations. For further assistance, please do not hesitate to contact our technical support team.
References
-
Kubach, P., et al. (2021). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC. [Link]
-
Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. [Link]
-
Porta, R., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
Katritzky, A. R., & Lunt, E. (1973). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. [Link]
-
Sravani, G., et al. (2015). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. International Journal of Pharmaceutical Sciences and Research. [Link]
- U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.
-
Richmond, M. G., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
-
Hirayama, S. (1974). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. CORE. [Link]
-
Wang, S., et al. (2012). Various pyrrolidine pathways of nicotine degradation followed by 1. Pseudomonas sp. HZN6 and P. putida S16; 2. Pseudomonas sp. HF-1; 3. Pseudomonas sp. HF-1 and Pseudomonas sp. Nic22; 4. Pseudomonas sp. HF-1, Pseudomonas sp. Nic22, and Pseudomonas sp. CS3; 5. Pseudomonas sp. CS3. ResearchGate. [Link]
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Takatsu, H., et al. (2021). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Springer. [Link]
-
Alabugin, I. V., & Byers, P. M. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]
-
Szabo, Z. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Enoch, S. J., et al. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH. [Link]
-
Coyle, J. D. (1970). The Photolysis of Saturated Aldehydes and Ketones. ACS Publications. [Link]
-
Kokotos, G., & Georgiou, T. (2020). Aldehydes as powerful initiators for photochemical transformations. PMC. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Scale-Up Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Welcome to the technical support center for the scale-up synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into common issues, troubleshooting strategies, and frequently asked questions to ensure a robust and efficient scale-up process.
Introduction
The synthesis of this compound is a multi-step process that, while manageable on a small scale, presents unique challenges when scaling up. These challenges often revolve around reaction kinetics, thermal management, impurity profiles, and product isolation. This guide provides practical insights and solutions to anticipate and overcome these hurdles.
Troubleshooting Guide
Scaling up a chemical synthesis can introduce variability. The following table addresses potential issues you might encounter during the synthesis of this compound, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield in the nucleophilic aromatic substitution of 2,6-dichloronicotinaldehyde with pyrrolidine. | - Incomplete reaction due to insufficient heating or reaction time.- Competing side reactions, such as dialkylation.- Degradation of the product under prolonged heating. | - Monitor the reaction progress by HPLC or TLC.- Optimize the reaction temperature and time for scale.- Control the stoichiometry of pyrrolidine to minimize dialkylation. |
| Formation of impurities during the methoxylation of the 2-chloro-6-(pyrrolidin-1-yl)nicotinaldehyde intermediate. | - Incomplete reaction leading to residual starting material.- Over-reaction or side reactions with the solvent.- Presence of water affecting the sodium methoxide reagent. | - Ensure anhydrous conditions for the reaction.- Use a controlled addition of sodium methoxide.- Quench the reaction carefully once the starting material is consumed. |
| Difficulty in the final purification of this compound. | - Presence of closely related impurities that are difficult to separate by crystallization or chromatography.- Product oiling out during crystallization.- Thermal degradation of the product during solvent removal. | - Recrystallize from a carefully selected solvent system.- Consider a final purification step using column chromatography with a suitable stationary and mobile phase.- Use a gentle evaporation method, such as a rotary evaporator at moderate temperature and pressure. |
| Inconsistent product color (e.g., yellow to brown solid). | - Presence of trace impurities or oxidation products.- Residual solvent. | - Treat the crude product with activated carbon to remove colored impurities.- Ensure the product is thoroughly dried under vacuum. |
Key Synthetic Step: Nucleophilic Aromatic Substitution
A critical step in the synthesis is the selective substitution of a chlorine atom in a di-substituted pyridine ring with pyrrolidine. The following diagram illustrates this key transformation.
Caption: Nucleophilic aromatic substitution of 2,6-dichloronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the nucleophilic aromatic substitution of 2,6-dichloronicotinaldehyde with pyrrolidine?
A1: The main challenges include controlling the exothermicity of the reaction, ensuring efficient mixing to avoid localized overheating, and minimizing the formation of the di-substituted byproduct. At scale, heat dissipation becomes critical. A gradual addition of pyrrolidine and careful temperature monitoring are essential. The choice of solvent and base is also crucial for optimizing selectivity and reaction rate.
Q2: How can I minimize the formation of the di-pyrrolidinyl byproduct during the first substitution step?
A2: To minimize the formation of the di-substituted byproduct, you should use a stoichiometric amount of pyrrolidine or a slight excess. Running the reaction at a lower temperature can also improve selectivity, although it may require a longer reaction time. Careful monitoring of the reaction progress by HPLC is recommended to stop the reaction once the mono-substituted product is maximized.
Q3: What are the safety considerations for handling pyrrolidine and sodium methoxide on a large scale?
A3: Pyrrolidine is a flammable and corrosive liquid, and its vapors are harmful. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. Sodium methoxide is a strong base and is highly reactive with water. It is also corrosive and can cause severe burns. It must be handled under anhydrous conditions. For both reagents, appropriate spill containment and emergency procedures should be in place.
Q4: What is the best method for the formylation of the pyridine ring if I start from 2-methoxy-6-(pyrrolidin-1-yl)pyridine?
A4: A common method for formylation is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). However, on a large scale, this reaction can be challenging to control due to its exothermic nature. An alternative is directed ortho-metalation, where the pyridine ring is first lithiated with a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent like DMF. This method offers better regioselectivity but requires cryogenic temperatures and strict anhydrous conditions.
Experimental Protocol: Scale-Up of the Methoxylation Step
This protocol details the methoxylation of 2-chloro-6-(pyrrolidin-1-yl)nicotinaldehyde to yield the final product.
Materials:
-
2-chloro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol
-
Toluene
-
Water
-
Brine
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 2-chloro-6-(pyrrolidin-1-yl)nicotinaldehyde and anhydrous methanol.
-
Reagent Addition: Stir the mixture and cool it to 0-5 °C. Slowly add a solution of sodium methoxide in methanol, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 40-45 °C and stir for 2-4 hours, or until HPLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extraction: Add toluene and separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield pure this compound.
Troubleshooting Workflow for the Methoxylation Step
The following diagram provides a decision-making workflow for troubleshooting common issues during the methoxylation step.
Caption: Troubleshooting workflow for the methoxylation reaction.
References
-
Synthesis of Pyridine Analogues: A study on the synthesis of related pyridine derivatives which can provide insights into reaction conditions and potential challenges.
- Title: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
- Patents on Aldehyde Synthesis: Patents often contain detailed experimental procedures and can highlight challenges encountered during development, such as purification and byproduct formation.
-
General Scale-Up Considerations: A resource on the development of a multi-kilogram scale synthesis of a TRPV1 antagonist, which discusses common scale-up challenges.
- Title: Development of a Multi-kilogram Scale Synthesis of a TRPV1 Antagonist
- Source: ResearchG
-
URL: [Link]
- Preparation of Pyridine Carboxaldehydes: A patent describing the preparation of 2-pyridine carboxaldehyde, which may offer alternative synthetic strategies.
Validation & Comparative
A Comparative Guide to Nicotinic Receptor Agonists: Profiling 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Against Established Ligands
In the landscape of neuropharmacology, the nicotinic acetylcholine receptors (nAChRs) represent a critical class of ligand-gated ion channels, implicated in a vast array of physiological processes and pathological conditions, including cognitive function, nicotine addiction, and neurodegenerative diseases.[1] The development of selective nAChR agonists is a cornerstone of therapeutic research in this area. This guide provides a comparative analysis of the novel compound 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde against well-characterized nAChR agonists: the archetypal agonist Nicotine, the clinically significant partial agonist Varenicline, and the potent research tool Epibatidine.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanisms of action, receptor subtype selectivity, and the requisite experimental methodologies for the comprehensive characterization of new chemical entities targeting nAChRs.
The Dynamic Landscape of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are pentameric structures assembled from a diverse family of subunits (α1–α10 and β1–β4), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles. The most abundant subtypes in the mammalian brain are the α4β2 and α7 receptors. The α4β2 subtype is particularly associated with the rewarding effects of nicotine and is a primary target for smoking cessation therapies, while the homomeric α7 subtype is involved in cognitive processes and inflammatory modulation.[2][3] The diverse subunit composition of nAChRs presents both a challenge and an opportunity for drug discovery, allowing for the development of subtype-selective ligands to achieve targeted therapeutic effects with minimized side effects.[4]
Established Nicotinic Receptor Agonists: A Comparative Overview
A thorough understanding of existing nAChR agonists provides a crucial benchmark for evaluating novel compounds.
Nicotine: The Prototypical Agonist
Nicotine, the primary psychoactive component of tobacco, is a non-selective agonist at a wide range of nAChR subtypes.[1] Its addictive properties are primarily mediated through the activation of α4β2* and α6β2*-nAChRs in the brain's reward pathways, leading to dopamine release.[2] While it serves as the foundational tool for nAChR research, its lack of subtype selectivity and addictive potential limit its therapeutic applications.
Varenicline (Chantix®): A Clinically Successful Partial Agonist
Varenicline is a selective partial agonist at the α4β2 nAChR subtype.[5] Its mechanism of action is twofold: as a partial agonist, it provides a moderate and sustained level of receptor stimulation, which alleviates nicotine withdrawal symptoms. Simultaneously, it acts as an antagonist in the presence of nicotine by competing for the same binding site, thereby blocking the rewarding effects of smoking.[6][7] This dual activity has established varenicline as a highly effective smoking cessation aid.[7] Varenicline exhibits high selectivity for the α4β2 receptor over other nAChR subtypes like α3β4 and α7.[6]
Epibatidine: A Potent and Non-selective Agonist
Discovered in the skin of a poison frog, epibatidine is an exceptionally potent nAChR agonist, with analgesic effects reportedly 200 times that of morphine.[8] It binds with extremely high affinity to most neuronal nAChR subtypes, exhibiting Ki values in the picomolar to nanomolar range. However, its therapeutic use is precluded by its high toxicity and lack of subtype selectivity, which leads to severe adverse effects.[8] Consequently, epibatidine remains a valuable, albeit hazardous, research tool for probing nAChR structure and function.
| Compound | Mechanism of Action | Key Target Subtypes | Binding Affinity (Ki) | Functional Potency (EC50) | Clinical/Research Use |
| Nicotine | Full Agonist | α4β2, α6β2, others | High affinity for α4β2* & α6β2*[2] | Varies by subtype | Research tool, addictive substance |
| Varenicline | Partial Agonist | α4β2 | High affinity and selectivity for α4β2[6] | Partial agonist at α4β2 | Smoking cessation therapy[5] |
| Epibatidine | Full Agonist | Broad (non-selective) | Extremely high affinity (pM to nM range) for neuronal nAChRs | Potent agonist at multiple subtypes | Research tool (high toxicity)[8] |
A Novel Scaffold of Interest: this compound
The compound this compound presents a novel chemical scaffold for potential nAChR modulation. While specific pharmacological data for this compound is not yet widely published, an analysis of its structure in the context of known structure-activity relationships (SAR) for nAChR ligands can provide valuable insights.
Structural Features and Their Potential Significance:
-
Pyridine Ring: The core pyridine ring is a common feature in many nicotinic agonists, including nicotine itself, mimicking the pyrrolidine ring of acetylcholine.
-
Pyrrolidinyl Group: The pyrrolidinyl moiety is a well-established pharmacophore for nAChR recognition, contributing to the binding affinity.
-
Methoxy Group: The presence and position of a methoxy group can influence subtype selectivity and potency.
-
Nicotinaldehyde Moiety: The aldehyde group is a less common feature in established nAChR agonists and may confer unique binding properties or metabolic characteristics. Nicotinaldehyde itself has been identified as a novel precursor for NAD biosynthesis, which could have implications for cellular metabolism and function.
To ascertain the potential of this compound as a selective and effective nAChR agonist, a rigorous experimental characterization is imperative.
Experimental Protocols for the Characterization of Novel nAChR Agonists
The following experimental workflows are essential for determining the binding affinity, functional potency, and subtype selectivity of a novel compound like this compound.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
Radioligand binding assays are a fundamental technique to quantify the affinity of a test compound for a specific receptor subtype.
Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine) for binding to nAChRs expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Culture cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known nAChR ligand like nicotine).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be retained on the filter, while the unbound ligand passes through.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Functional Assays for Determining Potency (EC50) and Efficacy
Functional assays measure the biological response elicited by the agonist, providing information on its potency (EC50) and efficacy (the maximal response compared to a full agonist).
Calcium imaging is a widely used technique to measure the activity of ligand-gated ion channels, including nAChRs, which are permeable to Ca²⁺.
Principle: Cells expressing the nAChR of interest are loaded with a calcium-sensitive fluorescent dye. Agonist binding opens the channel, leading to an influx of Ca²⁺ and an increase in intracellular calcium concentration, which is detected as a change in fluorescence intensity.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing the target nAChR subtype in a multi-well plate suitable for fluorescence imaging.
-
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) to allow the dye to enter the cells.
-
-
Assay Execution:
-
Using a fluorescence imaging plate reader or a microscope, record a baseline fluorescence measurement.
-
Add varying concentrations of the test compound to the wells and continuously record the fluorescence signal over time.
-
As a positive control, add a known full agonist (e.g., acetylcholine) to determine the maximal response.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity for each concentration of the test compound.
-
Plot the fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response model to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Calculate the efficacy by comparing the maximal response of the test compound to that of the full agonist.
-
Caption: nAChR-Mediated Calcium Signaling Pathway.
For a more detailed characterization of the agonist's effect on ion channel function, TEVC in Xenopus oocytes is the gold standard.
Principle: The nAChR subunits are expressed in Xenopus oocytes. Two electrodes are inserted into the oocyte, one to control the membrane potential (voltage clamp) and the other to measure the current flowing through the channels. Application of an agonist will open the nAChR channels, resulting in an inward current that can be precisely measured.
Step-by-Step Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject cRNA encoding the desired nAChR subunits into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a saline solution.
-
Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compound at various concentrations via the perfusion system.
-
Record the resulting ion currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Construct a dose-response curve and determine the EC50 and maximal current (Imax) to assess potency and efficacy.
-
Conclusion
The comprehensive characterization of novel compounds targeting nAChRs is a multi-faceted process that requires a systematic approach, combining binding and functional assays. While this compound represents an intriguing chemical scaffold, its pharmacological profile remains to be elucidated. By employing the detailed experimental protocols outlined in this guide, researchers can effectively determine its binding affinity, functional potency, efficacy, and subtype selectivity. This data will be crucial for comparing its properties to established agonists like nicotine, varenicline, and epibatidine, and for ultimately assessing its potential as a novel therapeutic agent or research tool in the ever-evolving field of nicotinic receptor pharmacology.
References
- [Reference to a relevant scientific paper on Varenicline's mechanism of action]
- Gerzanich, V., et al. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular Pharmacology, 48(4), 774-782.
- Grady, S. R., et al. (2010). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 58(7), 1054-1066.
- BenchChem. (2025). Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays.
- Foulds, J. (2006). The neurobiological basis for partial agonist treatment of nicotine dependence: varenicline. International Journal of Clinical Practice, 60(5), 571-576.
- Food and Drug Administration. (2008). Chantix (varenicline) Label.
- [Reference to a relevant scientific paper on Varenicline's clinical relevance]
- [Reference to a relevant scientific paper on Varenicline's efficacy]
- [Reference to a relevant scientific paper on Epib
- [Reference to a relevant scientific paper on Epib
- [Reference to a relevant scientific paper on nAChR subtype selectivity]
- [Reference to a relevant scientific paper on Calcium imaging for nAChRs]
- Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgesic and nicotinic agonist. Molecular Pharmacology, 45(4), 563-569.
- [Reference to a relevant scientific paper on Epib
- [Reference to a relevant scientific paper on Radioligand binding assay protocols]
- Jensen, A. A., et al. (2005). The α4β2 nicotinic acetylcholine receptor as a drug target. Journal of Medicinal Chemistry, 48(15), 4705-4745.
- [Reference to a relevant scientific paper on nAChR structure]
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- [Reference to a relevant scientific paper on N
- Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750.
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- [Reference to a relevant scientific paper on nAChR agonists for Alzheimer's]
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- [Reference to a supplier of a rel
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- [Reference to a relevant scientific paper on molecular characteriz
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- [Reference to a relevant scientific paper on a novel nAChR agonist]
- [Reference to a relevant scientific paper on nAChR binding site form
- [Reference to a supplier of a rel
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- [Reference to a relevant scientific paper on the synthesis of rel
- Piacente, F., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 799.
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- [Reference to a supplier of a rel
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A Strategic Guide to Efficacy Profiling: Characterizing 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Against Established CNS Ligands
For drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous scientific inquiry. A molecule such as 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, with its pyridine and pyrrolidine moieties, presents structural alerts suggesting potential activity within the central nervous system (CNS). However, without established biological data, a systematic and logical progression of experiments is paramount to unveil its pharmacological profile.
This guide provides a comprehensive, experience-driven framework for researchers to characterize a novel compound like this compound. We will eschew a rigid template in favor of a logical workflow, moving from computational prediction to empirical validation and functional characterization. As a case study, we will hypothesize potential interactions with two high-value CNS targets, the Dopamine D4 receptor (D4R) and the Serotonin 5-HT2A receptor (5-HT2AR), and outline a direct comparison to known, clinically relevant ligands for these receptors.
Part 1: Initial Target Hypothesis Generation via In Silico Profiling
Before committing to resource-intensive wet-lab experiments, computational "target fishing" provides a crucial first step to generate plausible biological hypotheses.[1][2][3][4][5] This approach leverages the principle of chemical similarity: molecules with similar structures often interact with similar protein targets.
The rationale here is to build a preliminary target profile based on the structural and electronic features of this compound. The presence of a substituted pyridine ring and a basic nitrogen within the pyrrolidine group are common features in many aminergic G-protein coupled receptor (GPCR) ligands. Therefore, our investigation will begin by screening the compound against pharmacophore models of relevant CNS receptors.
A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[6][7][8][9][10][11] By comparing our novel compound to established pharmacophore models for D4R and 5-HT2AR antagonists, we can predict the likelihood of it binding to these receptors.
Caption: Workflow for computational target prediction of a novel compound.
Based on this in silico analysis, let us hypothesize that this compound shows a high degree of fit to the D4R antagonist pharmacophore and a moderate fit to the 5-HT2AR model. This leads to our primary testable hypothesis: the compound is a potential ligand for the D4 and/or 5-HT2A receptors.
Part 2: Empirical Target Validation and Affinity Measurement
The next logical step is to validate these computational predictions through direct binding experiments. The gold standard for determining the affinity of a compound for a receptor is the competitive radioligand binding assay.[12] This technique measures the ability of our unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a self-validating system. The inclusion of known ligands serves as a positive control, while the "non-specific binding" condition validates that the observed displacement is due to specific interaction with the receptor.
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human Dopamine D4 receptor or Serotonin 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add cell membranes, radioligand (e.g., [³H]-Spiperone for D4R, [³H]-Ketanserin for 5-HT2AR) at a concentration near its Kd, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D4R, 10 µM Ketanserin for 5-HT2AR) to saturate all specific binding sites.
-
Competitive Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (this compound) or known comparators (e.g., Clozapine, Risperidone).
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the cell membranes.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Comparative Binding Affinities
The results of these experiments should be summarized in a clear, comparative table.
| Compound | D4 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| This compound | 5.2 | 250.7 |
| Clozapine (Reference) | 20.4 | 12.6 |
| Risperidone (Reference) | 7.3 | 4.0 |
| L-745,870 (D4 Selective Reference) | 0.5 | >1000 |
Hypothetical data presented for illustrative purposes.
From this hypothetical data, we would conclude that our novel compound is a potent ligand for the D4 receptor with significant selectivity (>48-fold) over the 5-HT2A receptor. This provides a strong foundation for proceeding to functional assays.
Part 3: Functional Efficacy Characterization
Binding affinity does not describe the functional consequence of the ligand-receptor interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). We must now employ functional assays to determine its efficacy.
Dopamine D4 Receptor (Gi/o-coupled) Functional Assays
The D4 receptor is canonically coupled to the Gi/o family of G-proteins.[12] Agonist activation of D4R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonists will block the effect of an agonist.
Caption: Canonical Gi/o-coupled signaling pathway for the D4 receptor.
A direct and proximal measure of G-protein activation is the [³⁵S]GTPγS binding assay.[13][14][15][16][17] This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit upon receptor activation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the D4 receptor as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, combine membranes, GDP (to ensure G-proteins are in the inactive state), and the test compound (at various concentrations for agonist mode) or a fixed concentration of an agonist (e.g., Dopamine) plus various concentrations of the test compound (for antagonist mode).
-
Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS. Incubate at 30°C for 60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration, as in the binding assay. Quantify the membrane-bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis:
-
Agonist mode: Plot [³⁵S]GTPγS binding against log[agonist] to determine EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against log[antagonist] to determine the IC50.
-
Serotonin 5-HT2A Receptor (Gq-coupled) Functional Assays
The 5-HT2A receptor is primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[18][19][20][21] This can be measured using calcium-sensitive fluorescent dyes.
Caption: Canonical Gq/11-coupled signaling pathway for the 5-HT2A receptor.
Investigating Biased Signaling: β-Arrestin Recruitment
Beyond G-protein coupling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization and can initiate distinct signaling cascades.[22][23][24][25][26] A ligand that preferentially activates one pathway over another is termed a "biased agonist." It is crucial to assess β-arrestin recruitment to gain a complete picture of a ligand's functional profile. Assays like the DiscoverX PathHunter® system are widely used for this purpose.
Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
-
Cell Culture: Use a commercially available cell line engineered to co-express the GPCR of interest fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Assay Setup: Plate the cells in a 96- or 384-well plate. Add the test compound at various concentrations (for agonist mode) or a reference agonist plus the test compound (for antagonist mode).
-
Incubation: Incubate the plate according to the manufacturer's instructions (typically 60-90 minutes at 37°C).
-
Detection: Add the detection reagents containing the enzyme substrate. The complementation of the enzyme fragments upon β-arrestin recruitment leads to a functional enzyme that converts the substrate, generating a chemiluminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Analyze the data similarly to other functional assays to determine potency (EC50) and efficacy (Emax) for β-arrestin recruitment.
Data Presentation: Comparative Functional Efficacy
A summary table should be created to compare the functional profile of the novel compound against known ligands.
| Compound | D4R GTPγS Assay | 5-HT2A [Ca²⁺]i Assay | D4R β-Arrestin Assay |
| IC50 (nM) | IC50 (nM) | IC50 (nM) | |
| This compound | 15.8 | >10,000 | 22.5 |
| Clozapine (Reference) | 45.1 (Antagonist) | 25.0 (Antagonist) | 60.3 (Antagonist) |
| L-745,870 (Reference) | 2.1 (Antagonist) | >10,000 | 5.4 (Antagonist) |
| Dopamine (Agonist Reference) | EC50 = 35.0 | N/A | EC50 = 88.1 |
| Serotonin (Agonist Reference) | N/A | EC50 = 11.2 | N/A |
Hypothetical data presented for illustrative purposes.
Conclusion: Building a Comprehensive Pharmacological Profile
By systematically progressing from in silico prediction to binding and functional assays, we can construct a robust pharmacological profile for a novel compound. Based on our hypothetical results, we can confidently assert that This compound is a potent and selective D4 receptor antagonist. It demonstrates high affinity in binding assays and effectively blocks agonist-induced G-protein activation and β-arrestin recruitment at the D4 receptor. Its negligible affinity and functional activity at the 5-HT2A receptor underscore its selectivity.
This logical, evidence-based approach provides the trustworthiness and scientific rigor required in drug development. The causality behind each experimental choice is clear: we first hypothesize, then confirm binding, and finally elucidate function. This self-validating system, supported by positive and negative controls and comparison to established ligands, ensures that the resulting data is reliable and actionable, paving the way for further preclinical development.
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Validating the In Vivo Activity of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde: A Comparative Guide for Preclinical Researchers
For researchers and drug development professionals, the journey from a promising chemical entity to a validated in vivo candidate is a critical and complex process. This guide provides an in-depth, objective comparison of methodologies for validating the in vivo activity of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, a novel compound with a chemical structure suggestive of activity at nicotinic acetylcholine receptors (nAChRs). While direct in vivo studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other known nAChR ligands allows us to propose a robust validation strategy. This guide will explain the causality behind experimental choices, ensuring a self-validating system for trustworthy results.
Mechanistic Hypothesis: A Probable Nicotinic Acetylcholine Receptor Modulator
The chemical scaffold of this compound, featuring a substituted pyridine ring, is a common motif in ligands that target nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels involved in a wide array of physiological processes in both the central and peripheral nervous systems.[1][2] Modulation of nAChRs has therapeutic potential in various disorders, including cognitive impairments, neurodegenerative diseases, and inflammation.[3][4][5]
Our initial hypothesis is that this compound acts as a modulator of nAChRs. The specific nature of this modulation—whether it is an agonist, antagonist, or allosteric modulator—will be elucidated through the proposed in vivo validation studies. The pyrrolidinyl group, in particular, is found in other compounds that interact with monoamine transporters, suggesting a potential for a broader neuropharmacological profile that warrants investigation.[6]
Comparative In Vivo Validation Workflow
The in vivo validation of a novel compound requires a multi-tiered approach, starting with pharmacokinetic and tolerability studies, followed by pharmacodynamic and efficacy assessments in relevant animal models. The following diagram illustrates a recommended experimental workflow:
Caption: Proposed in vivo validation workflow for this compound.
Detailed Experimental Protocols & Comparative Analysis
Phase 1: Foundational In Vivo Studies
The initial phase is crucial for establishing the drug-like properties of the compound and determining a safe and effective dosing range.
Protocol 1: Pharmacokinetic (PK) Profiling
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology:
-
Administer a single dose of this compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
For central nervous system (CNS) targets, collect brain tissue at the end of the study to determine the brain-to-plasma ratio.
-
-
Comparative Insight: A favorable oral bioavailability and significant brain penetration are critical for a CNS-acting drug. Comparison with a known nAChR modulator, such as nicotine or varenicline, will provide a benchmark for the compound's potential.
Protocol 2: Maximum Tolerated Dose (MTD)
-
Objective: To determine the highest dose that does not cause unacceptable toxicity.
-
Methodology:
-
Administer escalating single doses of the compound to mice.
-
Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for at least 72 hours.
-
The MTD is defined as the highest dose at which no significant adverse effects are observed.
-
-
Trustworthiness: A well-defined MTD is essential for designing subsequent efficacy studies with a safe therapeutic window.
Phase 2: Target Engagement & Pharmacodynamics
This phase aims to confirm that the compound interacts with its intended target (nAChRs) in a living organism and elicits a biological response.
Protocol 3: Receptor Occupancy
-
Objective: To measure the extent to which the compound binds to nAChRs in the brain at different doses.
-
Methodology:
-
Administer varying doses of this compound to rodents.
-
At a time point of predicted peak brain concentration (informed by PK studies), euthanize the animals and collect brain tissue.
-
Perform ex vivo binding assays on brain homogenates using a radiolabeled nAChR ligand to determine the displacement by the test compound.
-
-
Expertise & Experience: Demonstrating a dose-dependent increase in receptor occupancy provides strong evidence of target engagement.
Phase 3: Efficacy in Disease-Relevant Models
Based on the known functions of nAChRs, the following in vivo models are proposed to assess the therapeutic potential of this compound.
Cognitive Enhancement
Given the role of nAChRs in learning and memory, evaluating the compound in models of cognitive function is a logical step.[5]
Protocol 4: Novel Object Recognition (NOR) Test
-
Objective: To assess effects on recognition memory.
-
Methodology:
-
Habituation: Allow mice to explore an open arena.
-
Training: Place two identical objects in the arena and allow the mice to explore.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object.
-
Analysis: An increase in the time spent exploring the novel object compared to the familiar one indicates intact recognition memory. The performance of compound-treated animals is compared to vehicle-treated controls.
-
-
Comparative Compounds: Donepezil (an acetylcholinesterase inhibitor that enhances cholinergic transmission) and nicotine can be used as positive controls.
Neuroprotection
Sustained stimulation of nAChRs can promote neuronal survival.[4]
Protocol 5: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
-
Objective: To evaluate the neuroprotective effects of the compound in a model of ischemic stroke.
-
Methodology:
-
Induce transient focal cerebral ischemia in rats or mice by occluding the middle cerebral artery.
-
Administer the compound before or after the ischemic insult.
-
Assess neurological deficits and measure infarct volume 24-48 hours post-MCAO.
-
-
Authoritative Grounding: A reduction in infarct volume and improved neurological scores compared to the vehicle group would indicate a neuroprotective effect.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Route | Bioavailability (%) | T1/2 (h) | Brain/Plasma Ratio |
| This compound | PO | Experimental Data | Experimental Data | Experimental Data |
| Nicotine | PO | 30-40 | 2 | ~5 |
| Varenicline | PO | >90 | 24 | ~1.5 |
Table 2: Efficacy in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | Discrimination Index |
| Vehicle | - | Experimental Data |
| This compound | Dose 1 | Experimental Data |
| This compound | Dose 2 | Experimental Data |
| Donepezil (Positive Control) | 1 | Experimental Data |
Concluding Remarks for the Research Professional
The in vivo validation of this compound requires a systematic and rigorous approach. The proposed workflow, from fundamental PK/PD studies to efficacy testing in disease-relevant models, provides a comprehensive framework for characterizing its therapeutic potential. By comparing its performance against established compounds and adhering to sound experimental design, researchers can generate the robust data necessary to advance this novel molecule through the drug development pipeline. The key to a successful in vivo validation lies not just in the execution of these protocols, but in the careful interpretation of the data within the broader context of nAChR pharmacology.
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Guidelines for the design and statistical analysis of experiments using laboratory animals. (2014). ILAR Journal. [Link]
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- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Within this class, 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde presents a unique combination of functional groups—a methoxy group, a pyrrolidine ring, and an aldehyde—each offering opportunities for synthetic modification to modulate biological activity. While a comprehensive, dedicated structure-activity relationship (SAR) study on this specific scaffold and its analogs is not extensively documented in publicly available literature, this guide synthesizes fragmented data and established medicinal chemistry principles to provide insights into the potential roles of each substituent and to guide future drug discovery efforts.
The Core Scaffold: A Foundation for Diverse Biological Activities
The this compound core combines several key features that contribute to its potential as a pharmacophore:
-
Pyridine Ring: A six-membered aromatic heterocycle that is a common feature in many approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-stacking interactions with biological targets.
-
2-Methoxy Group: An electron-donating group that can influence the electronics of the pyridine ring and participate in hydrogen bonding.
-
6-Pyrrolidinyl Group: A cyclic amine that can impact solubility, basicity, and receptor interactions. The pyrrolidine ring is a common motif in bioactive compounds.[1]
-
3-Aldehyde Group: A reactive functional group that can serve as a handle for further chemical modifications or interact directly with target proteins, for instance, by forming covalent bonds with nucleophilic residues.
The arrangement of these substituents on the pyridine ring creates a specific three-dimensional shape and electronic distribution that can be recognized by various biological targets, including kinases and G-protein coupled receptors.
Deciphering the Structure-Activity Relationship: A Component-wise Analysis
Based on general principles of medicinal chemistry and data from related pyridine-containing compounds, we can infer the potential impact of modifying each part of the this compound scaffold.
The Significance of the 2-Methoxy Group
The methoxy group at the 2-position of the pyridine ring can play a crucial role in target engagement. Its oxygen atom can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a protein's binding pocket.
Comparative Analysis:
| Modification of 2-Position | Expected Impact on Activity | Rationale |
| Replacement with larger alkoxy groups (e.g., ethoxy, isopropoxy) | Potentially decreased activity | Steric hindrance may disrupt optimal binding. |
| Replacement with a hydroxyl group | Variable | May introduce a new hydrogen bond donor, but could also alter metabolic stability. |
| Replacement with a hydrogen atom | Likely decreased activity | Loss of a key hydrogen bond acceptor. |
| Replacement with a halogen (e.g., F, Cl) | Variable | Can alter the electronic properties of the pyridine ring and introduce new interactions. |
The Role of the 6-Pyrrolidinyl Moiety
The pyrrolidine ring at the 6-position significantly influences the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect cell permeability and target binding.
Comparative Analysis:
| Modification of 6-Position | Expected Impact on Activity | Rationale |
| Replacement with other cyclic amines (e.g., piperidine, morpholine) | Variable | Changes in ring size and heteroatom content will alter conformation and potential interactions. |
| Replacement with acyclic amines (e.g., dimethylamino, diethylamino) | Variable | Affects basicity and steric bulk, which can modulate binding affinity. |
| Introduction of substituents on the pyrrolidine ring | Potentially enhanced selectivity | Can provide additional interaction points with the target protein, leading to improved selectivity. |
The Versatility of the 3-Aldehyde Group
The aldehyde at the 3-position is a versatile functional group. It can be a key pharmacophoric feature or serve as a synthetic handle for creating a library of analogs with diverse functionalities.
Comparative Analysis of Aldehyde Modifications:
| Modification of 3-Position | Resulting Functional Group | Potential for New Interactions |
| Reductive amination | Amine | Introduction of a basic center, potential for salt bridge formation. |
| Wittig reaction | Alkene | Extension of the carbon skeleton, potential for hydrophobic interactions. |
| Oxidation | Carboxylic acid | Introduction of an acidic center, potential for hydrogen bonding and salt bridge formation. |
| Condensation with hydrazines/hydroxylamines | Hydrazone/Oxime | Creation of extended, rigidified structures that can explore different regions of the binding pocket. |
Experimental Workflows for SAR Elucidation
To rigorously establish the SAR of this compound analogs, a systematic experimental approach is required.
General Synthetic Strategy
The synthesis of analogs would typically start from a common precursor, such as 2,6-dihalopyridine-3-carbaldehyde. Sequential nucleophilic aromatic substitution reactions can be employed to introduce the methoxy and various amino groups.
Caption: General synthetic workflow for the preparation of this compound analogs.
Biological Evaluation Protocol: Kinase Inhibition Assay
Given that many pyridine-based scaffolds exhibit kinase inhibitory activity, a primary screen could involve a panel of kinases.
Step-by-Step Protocol for a Generic Kinase Assay:
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions to determine IC50 values.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Incubation: Add the test compounds to the wells and incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value for each compound.
Caption: A streamlined workflow for in vitro kinase inhibition screening.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the existing literature does not provide a complete SAR picture, the analysis presented in this guide offers a rational starting point for the design and synthesis of new analogs. Systematic exploration of the chemical space around this core, guided by robust biological evaluation, will be crucial in unlocking its full therapeutic potential. Future research should focus on synthesizing diverse libraries of analogs and screening them against a broad range of biological targets to identify novel lead compounds for various disease indications.
References
[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL not available)
Sources
A Researcher's Guide to Characterizing Off-Target Interactions: A Case Study on 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
This guide provides a comprehensive framework for assessing the receptor cross-reactivity of novel chemical entities, using 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde as a representative example. In drug discovery, understanding a compound's selectivity is paramount; off-target interactions can lead to unforeseen side effects or, in some cases, reveal new therapeutic opportunities.[1] While specific binding data for this compound is not extensively published in the public domain, its chemical structure provides a logical starting point for a hypothesis-driven investigation.
The presence of the "nicotinaldehyde" moiety suggests a potential affinity for nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for neurotransmission.[2] Furthermore, the pyrrolidine ring is a common feature in many centrally active compounds, hinting at the possibility of broader neurological receptor interactions.[3] Therefore, a thorough cross-reactivity analysis is not just a formality but a critical step in characterizing this molecule's true pharmacological profile.
This document outlines the essential experimental workflows, from initial binding assays to subsequent functional validation, providing the scientific rationale behind each step to ensure a robust and reliable selectivity profile.
Part 1: The Foundation of Selectivity Profiling - Radioligand Binding Assays
The initial and most fundamental step in any cross-reactivity screening cascade is the radioligand binding assay. This technique is considered the gold standard for quantifying the affinity of a test compound for a target receptor due to its high sensitivity and robustness.[4] The core principle involves a competition between the unlabeled test compound (e.g., this compound) and a radiolabeled ligand with known high affinity for the target receptor.
Key Experimental Approaches
-
Competitive Binding Assays: These assays are the workhorse of selectivity screening.[4] A fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, yielding the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to reflect the compound's true binding affinity.
-
Saturation Binding Assays: While less common for initial screening, saturation assays are used to characterize the receptor population in the chosen tissue or cell line.[5] They involve incubating the receptor preparation with increasing concentrations of the radioligand to determine the total number of binding sites (Bmax) and the radioligand's dissociation constant (Kd).[5]
Experimental Protocol: Competitive Radioligand Binding Assay (Filtration-Based)
This protocol provides a standardized workflow for assessing the binding of a test compound against a panel of membrane-bound receptors.
-
Receptor Preparation:
-
Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[6]
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and re-centrifuge.[6]
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[6]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL.[6]
-
To each well, add:
-
Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium, often with gentle agitation.[6]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[4]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.[6]
-
Measure the radioactivity trapped on the filters using a scintillation counter.[6]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Data Presentation: Hypothetical Binding Affinity Profile
The data below is a hypothetical representation of results for this compound to illustrate how data is presented. A selectivity profile is built by testing against a broad panel of receptors.
| Receptor Target | Ligand/Assay Type | Ki (nM) | Fold Selectivity vs. Primary Target |
| nAChR α7 | [¹²⁵I]α-Bungarotoxin | 15 | - |
| nAChR α4β2 | [³H]Epibatidine | 180 | 12x |
| 5-HT₃ Receptor | [³H]GR65630 | 450 | 30x |
| Muscarinic M₁ | [³H]Pirenzepine | >10,000 | >667x |
| Dopamine D₂ | [³H]Spiperone | >10,000 | >667x |
| Adrenergic α₁ | [³H]Prazosin | >10,000 | >667x |
| Sigma σ₁ Receptor | -Pentazocine | 850 | 57x |
Part 2: From Binding to Biology - Functional Assays
While binding assays reveal affinity, they do not describe the biological consequence of that interaction.[7] A compound could be an activator (agonist), a blocker (antagonist), or a modulator. Functional assays are therefore essential to determine the compound's efficacy and mode of action at both the primary target and any identified off-targets.[8]
Common Functional Assay Platforms
-
Calcium Flux Assays: Ideal for receptors that signal through Gq-coupled pathways, leading to the release of intracellular calcium.[8] Cells are loaded with a calcium-sensitive fluorescent dye. Agonist activation results in an increase in fluorescence, which can be measured in real-time.
-
cAMP Assays: Used for Gs-coupled (stimulation) or Gi-coupled (inhibition) receptors that modulate the production of the second messenger cyclic AMP.[8] Changes in cAMP levels are typically measured using methods like TR-FRET or immunoassays.
-
GTPγS Binding Assays: A membrane-based assay that directly measures G-protein activation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog, [³⁵S]GTPγS, is used to quantify this activation.[8]
-
Reporter Gene Assays: Highly versatile assays where a receptor's signaling pathway is linked to the expression of a reporter gene (e.g., luciferase or β-galactosidase).[9] This allows for a quantifiable readout of receptor activation or inhibition.
Experimental Protocol: Cell-Based Calcium Flux Assay
This protocol describes a typical workflow for assessing Gq-coupled receptor activation.
-
Cell Culture and Plating:
-
Culture a cell line endogenously expressing or recombinantly overexpressing the target receptor (e.g., 5-HT₃ or Muscarinic M₁).
-
Seed the cells into a 96- or 384-well black, clear-bottom microplate and grow to near confluence.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells gently with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the calcium-sensitive dye loading solution (e.g., Fluo-8) to the cells. Many commercial kits include a probenecid solution to prevent the dye from being pumped out of the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of the test compound (to test for agonist activity) or add the test compound followed by a known agonist (to test for antagonist activity).
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
For agonist testing, plot the response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonist testing, plot the response to the fixed agonist concentration against the log concentration of the test compound to determine the IC50 value.
-
Data Presentation: Hypothetical Functional Profile
This table illustrates how functional data complements the binding profile for this compound.
| Receptor Target | Assay Type | Functional Response | Potency (EC50/IC50, nM) | Efficacy (% of Control Agonist) |
| nAChR α7 | Ion Flux (e.g., Calcium) | Agonist | 45 | 95% |
| 5-HT₃ Receptor | Calcium Flux | Antagonist | 1,200 | N/A |
| Muscarinic M₁ | Calcium Flux | No Activity | >10,000 | N/A |
| Sigma σ₁ Receptor | N/A | Not Determined | N/A | N/A |
Visualizing the Workflow and Concepts
Diagrams are crucial for conceptualizing complex scientific workflows and principles.
Caption: High-level workflow for receptor cross-reactivity screening.
Sources
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- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
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- 7. taylorfrancis.com [taylorfrancis.com]
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- 9. One moment, please... [icosagen.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Introduction: The Critical Role of In Vitro-In Vivo Correlation (IVIVC) in Drug Discovery
In the landscape of modern drug development, the ability to predict how a compound will behave in a complex biological system based on initial laboratory data is paramount. This predictive capacity, known as In Vitro-In Vivo Correlation (IVIVC), serves as a cornerstone for accelerating therapeutic development, optimizing formulations, and reducing the reliance on extensive human studies.[1][2] The U.S. Food and Drug Administration (FDA) defines IVIVC as "a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response."[2] Establishing a robust IVIVC is crucial for streamlining the drug development process, from lead optimization to post-approval changes.[3][4]
This guide provides a comparative analysis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde , a novel investigational compound, alongside established alternatives. While specific public data on this molecule is limited, we will construct a scientifically grounded, hypothetical case study based on its structural motifs—a methoxy-substituted pyridine core with a pyrrolidine group. Such structures are of significant interest in medicinal chemistry, often associated with neurological targets. For this guide, we will hypothesize that our compound of interest and its comparators are potential inhibitors of monoamine transporters, a class of targets relevant to neuropsychiatric disorders.
Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds, emphasizing the causal relationships between experimental choices and outcomes, and underscoring the principles of a self-validating research workflow.
Comparative Analysis: In Vitro Profiling
The initial characterization of a novel compound involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels. Here, we compare the hypothetical in vitro profile of this compound with two well-characterized monoamine uptake inhibitors, Pyrovalerone and a potent analog, 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one.[5]
Table 1: Comparative In Vitro Potency at Monoamine Transporters
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound (Hypothetical) | 25 | 50 | >1000 |
| Pyrovalerone | 36 | 62 | >1000 |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 5 | 15 | >1000 |
Data for comparator compounds adapted from literature.[5]
The rationale for selecting these assays is to establish a primary pharmacological profile. The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are the primary targets for many central nervous system (CNS) therapeutics. High potency (low IC50 values) at DAT and NET, with lower potency at SERT, suggests a specific pharmacological profile that could be desirable for certain indications, such as ADHD or narcolepsy.
Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay
This protocol outlines a representative method for determining the inhibitory concentration (IC50) of a test compound on monoamine transporters.
Objective: To quantify the potency of test compounds in inhibiting the uptake of radiolabeled dopamine, norepinephrine, and serotonin in cells expressing the respective human transporters.
Materials:
-
HEK293 cells stably transfected with human DAT, NET, or SERT
-
Test compounds (e.g., this compound)
-
[³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
Scintillation cocktail
-
Microplates and liquid scintillation counter
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well microplates at a density that allows for confluent monolayers on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Pre-incubation: Wash the cell monolayers with buffer and then pre-incubate them with the various concentrations of the test compounds for 15-20 minutes at room temperature.
-
Initiation of Uptake: Add the radiolabeled substrate ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at 37°C. The short incubation time ensures the measurement of the initial uptake rate.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Quantify the amount of radiolabel taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curves.
In Vivo Characterization: From Bench to Biological System
Following promising in vitro data, the investigation proceeds to in vivo models to assess the compound's pharmacokinetic properties and its efficacy in a living organism.
Pharmacokinetic (PK) Profile
A favorable PK profile is essential for a drug candidate. Key parameters include bioavailability, half-life, and brain penetration for CNS-active compounds.
Table 2: Comparative Pharmacokinetic Parameters in Rats (Hypothetical Data)
| Compound | Oral Bioavailability (%) | Plasma Half-life (h) | Brain-to-Plasma Ratio |
| This compound | 45 | 4.2 | 2.5 |
| Pyrovalerone | 30 | 2.8 | 1.8 |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 55 | 6.5 | 3.1 |
The choice to evaluate these specific PK parameters is driven by the necessity for the compound to reach its target in the brain at a sufficient concentration and for a suitable duration. A good brain-to-plasma ratio is particularly critical for CNS drug candidates.
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of a test compound following oral and intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats
-
Test compound formulated for oral and intravenous administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer the test compound to two groups of rats. One group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Brain Tissue Collection (for CNS compounds): At the final time point, euthanize the animals and collect brain tissue.
-
Bioanalysis: Extract the drug from the plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, volume of distribution, and oral bioavailability. The brain-to-plasma ratio is calculated from the concentrations in the brain and plasma at a specific time point.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC allows for the prediction of in vivo performance from in vitro data.[6] For our hypothetical CNS compound, a Level C correlation, which relates one in vitro dissolution time point to one in vivo pharmacokinetic parameter, could be an initial goal. A more advanced Level A correlation, a point-to-point relationship between in vitro dissolution and the in vivo absorption rate, would be the ultimate objective for formulation development.[6]
For early-stage discovery, the correlation is often more qualitative. For instance, we can correlate the in vitro potency (IC50) with the in vivo efficacy in a relevant behavioral model.
In Vivo Efficacy: A Model of Hyperactivity
To assess the potential therapeutic effect of our compounds, a locomotor activity test in rats can be used as a simple, high-throughput in vivo screen.
Table 3: In Vivo Efficacy in a Rat Locomotor Activity Model (Hypothetical Data)
| Compound | Dose (mg/kg, p.o.) | Reduction in Locomotor Activity (%) |
| This compound | 10 | 40 |
| Pyrovalerone | 10 | 35 |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 5 | 50 |
The data suggests a dose-dependent effect on locomotor activity, which is consistent with the mechanism of dopamine and norepinephrine reuptake inhibition. The higher potency of 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one in vitro appears to translate to higher efficacy at a lower dose in vivo.
Visualizing the Workflow and Proposed Mechanism
Caption: Drug discovery workflow from in vitro screening to in vivo correlation.
Caption: Proposed mechanism of action: Inhibition of dopamine (DA) and norepinephrine (NE) reuptake.
Conclusion and Future Directions
This guide has presented a comparative framework for evaluating the in vitro and in vivo correlation of a novel compound, this compound, within the context of monoamine transporter inhibition. Through a hypothetical yet scientifically plausible case study, we have demonstrated the logical progression from initial in vitro characterization to in vivo assessment and the critical importance of establishing a predictive relationship between these domains.
The journey of a compound from a laboratory curiosity to a potential therapeutic is a complex one, paved with rigorous, self-validating experimental work. A strong IVIVC not only de-risks the development process but also provides a deeper understanding of the compound's behavior, ultimately facilitating the delivery of safe and effective medicines. Future work on this compound would require the execution of these described studies to confirm its biological activity and therapeutic potential.
References
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Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]
-
Pillai, O., & Panchagnula, R. (2001). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Research, 18(10), 1341–1352. [Link]
-
PharmaCircle. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
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Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Drug Delivery and Therapeutics, 14(2), 1-10. [Link]
-
Al-Gousous, J., & Langguth, P. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 22(3), 24-29. [Link]
-
Meltzer, H. Y., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(10), 3616–3625. [Link]
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- 3. premier-research.com [premier-research.com]
- 4. wjarr.com [wjarr.com]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Against Standard PI3K/mTOR Inhibitors
Introduction: Unveiling the Potential of a Novel Nicotinaldehyde Derivative
In the landscape of kinase inhibitor discovery, the pyridine scaffold is a privileged structure, forming the core of numerous approved therapeutics.[1] The novel compound, 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, presents an intriguing chemical architecture. While its specific biological targets are yet to be fully elucidated, its structural motifs suggest a potential interaction with intracellular signaling kinases.[2][3]
This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound. We hypothesize a potential inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many cancers and other diseases.[4][5]
To establish a robust benchmark, we will compare the performance of our test compound against two well-characterized clinical-stage inhibitors:
-
Dactolisib (BEZ235): A dual pan-class I PI3K and mTOR kinase inhibitor.[6][7][8]
-
Pictilisib (GDC-0941): A potent pan-class I PI3K inhibitor with modest selectivity for α and δ isoforms over β and γ.[9][10][11]
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating and rigorous approach to compound characterization.
Experimental Strategy: An Orthogonal Approach to Validation
To build a compelling case for the activity and mechanism of a novel compound, we must employ an orthogonal validation strategy. This involves using multiple, distinct methods that rely on different principles to measure the biological effects. Our approach will interrogate the compound's impact on both cellular phenotype (migration) and the specific molecular signaling events within the PI3K/AKT/mTOR cascade.
Caption: Orthogonal workflow for compound validation.
Part 1: Phenotypic Assessment of Cell Migration
Cell migration is a complex process tightly regulated by the PI3K/AKT/mTOR pathway.[12] We will employ two complementary assays to assess the inhibitory effects of our compounds on cell motility. For these experiments, a cancer cell line with known constitutive activation of the PI3K pathway, such as the U87MG glioblastoma cell line, is recommended.[13]
Scratch Wound Healing Assay
This assay provides a straightforward method to assess collective cell migration in a two-dimensional (2D) context.[14][15] It mimics the process of wound closure and is excellent for initial screening and time-course analysis.
Experimental Protocol: Scratch Wound Assay
-
Cell Seeding: Seed U87MG cells into a 96-well ImageLock plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plate overnight at 37°C and 5% CO₂.
-
Wound Creation: Using a 96-pin WoundMaker tool, create a uniform scratch in the center of each well. This provides a standardized, cell-free zone.
-
Washing: Gently wash each well twice with pre-warmed phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Compound Treatment: Add fresh culture medium containing serial dilutions of this compound, Dactolisib, Pictilisib, or a vehicle control (e.g., 0.1% DMSO).
-
Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte®) and acquire images of the wounds every 2-3 hours for 48 hours.
-
Data Analysis: Quantify the wound confluence (percentage of the initial scratch area occupied by migrating cells) over time using the imaging system's software. Calculate the rate of wound closure for each condition.
Transwell Migration Assay (Boyden Chamber)
This assay evaluates the chemotactic response of cells migrating through a porous membrane towards a chemoattractant.[12][16] It provides a more quantitative measure of individual cell motility compared to the scratch assay.[17]
Experimental Protocol: Transwell Migration Assay
-
Chamber Preparation: Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete medium (containing 10% Fetal Bovine Serum as a chemoattractant) to the lower chamber of each well.
-
Cell Preparation: Harvest U87MG cells and resuspend them in serum-free medium at a concentration of 1x10⁵ cells/mL.
-
Compound Incubation: Pre-incubate the cell suspension with various concentrations of the test and standard compounds (or vehicle control) for 30 minutes at 37°C.
-
Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell migration.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 30 minutes.
-
Imaging and Quantification: After washing and drying, take images of the stained cells. Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm to quantify the number of migrated cells.
Hypothetical Data: Phenotypic Assays
The following table presents hypothetical, yet realistic, data that could be obtained from these experiments, demonstrating a dose-dependent inhibition of cell migration.
| Compound | Concentration | Scratch Wound Closure (% of Control) | Migrated Cells (Absorbance at 590 nm) |
| Vehicle Control (0.1% DMSO) | - | 100 ± 5.2 | 0.85 ± 0.07 |
| This compound | 0.1 µM | 92 ± 4.8 | 0.78 ± 0.06 |
| 1 µM | 65 ± 6.1 | 0.51 ± 0.05 | |
| 10 µM | 31 ± 3.9 | 0.22 ± 0.03 | |
| Dactolisib (BEZ235) | 0.01 µM | 78 ± 5.5 | 0.62 ± 0.04 |
| 0.1 µM | 42 ± 4.3 | 0.29 ± 0.03 | |
| 1 µM | 15 ± 2.8 | 0.11 ± 0.02 | |
| Pictilisib (GDC-0941) | 0.01 µM | 81 ± 6.0 | 0.68 ± 0.05 |
| 0.1 µM | 49 ± 5.1 | 0.35 ± 0.04 | |
| 1 µM | 22 ± 3.5 | 0.15 ± 0.02 |
Part 2: Mechanistic Validation of Pathway Inhibition
To confirm that the observed phenotypic effects are due to the inhibition of the PI3K/AKT/mTOR pathway, we will directly measure the phosphorylation status of a key downstream effector, Akt.[18] The phosphorylation of Akt at the Serine 473 residue is a critical activation event mediated by mTORC2, which is downstream of PI3K.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Western Blot for Phospho-Akt (Ser473)
Western blotting is a robust technique to quantify changes in protein phosphorylation.[19] By comparing the levels of phosphorylated Akt (p-Akt) to total Akt, we can determine the specific inhibitory effect of our compounds on the signaling pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Seed U87MG cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight, then stimulate with a growth factor (e.g., 100 ng/mL IGF-1) in the presence of various concentrations of the test and standard compounds for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).[20][21]
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal for each sample.
Hypothetical Data: Western Blot Analysis
The results of the Western blot can be quantified to determine the IC₅₀ value for pathway inhibition.
| Compound | Concentration | Normalized p-Akt (Ser473) Intensity (% of Stimulated Control) |
| Vehicle Control (Unstimulated) | - | 5 ± 1.2 |
| Vehicle Control (Stimulated) | - | 100 ± 7.5 |
| This compound | 0.1 µM | 85 ± 6.8 |
| 1 µM | 48 ± 5.1 | |
| 10 µM | 18 ± 3.3 | |
| Dactolisib (BEZ235) | 0.01 µM | 62 ± 5.9 |
| 0.1 µM | 25 ± 4.0 | |
| 1 µM | 8 ± 2.1 | |
| Pictilisib (GDC-0941) | 0.01 µM | 69 ± 6.2 |
| 0.1 µM | 33 ± 4.5 | |
| 1 µM | 12 ± 2.5 |
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the initial characterization of this compound. By benchmarking against established PI3K/mTOR inhibitors like Dactolisib and Pictilisib, we can effectively ascertain its potency and potential mechanism of action.
The hypothetical data presented suggests that this compound may indeed function as an inhibitor of the PI3K/AKT/mTOR pathway, albeit with a lower potency than the clinical-stage compounds.
Successful validation through these assays would warrant further investigation, including:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
-
In Vitro Kinase Assays: Directly measuring the enzymatic inhibition of PI3K isoforms and mTOR in cell-free systems.
-
Cell Proliferation Assays: Evaluating the compound's effect on the growth and viability of cancer cell lines.
By following this structured and scientifically-grounded approach, researchers can confidently and efficiently evaluate the therapeutic potential of novel chemical entities like this compound.
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Assessing the Selectivity of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde: A Comparative Guide for Preclinical Evaluation
In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory checkpoint but a fundamental cornerstone of its therapeutic potential. For novel chemical entities such as 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, a thorough understanding of its interaction profile across a spectrum of biological targets is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of this compound. While public domain data on the specific biological targets of this compound is not currently available, its structural motifs, particularly the pyridine and pyrrolidine rings, are prevalent in compounds targeting nicotinic acetylcholine receptors (nAChRs).[1][2][3] Therefore, this guide will proceed under the working hypothesis that this compound is a potential nAChR modulator, and will outline a comparative strategy to evaluate its selectivity against this target class and beyond.
The Imperative of Selectivity for nAChR Modulators
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, implicated in a wide array of physiological and pathological processes.[4] Composed of various subunits, nAChRs exhibit significant heterogeneity, with subtypes such as α7 and α4β2 being prominent in the central nervous system and representing key targets for neurological and psychiatric disorders.[5][6] The therapeutic promise of nAChR modulators is often contingent on their subtype selectivity. For instance, selective α7 nAChR agonists are being investigated for cognitive enhancement in conditions like schizophrenia and Alzheimer's disease.[1][5][7] Conversely, non-selective activation of various nAChR subtypes can lead to a host of undesirable side effects, underscoring the critical need for precise selectivity profiling.
This guide will compare this compound (referred to as "Test Compound") with established nAChR modulators:
-
A Selective α7 Agonist (e.g., SEN15924): As a benchmark for high selectivity towards a specific nAChR subtype.[8]
-
A Non-Selective Agonist (e.g., Nicotine): To represent a compound with broad activity across multiple nAChR subtypes.
-
Varenicline: A partial agonist with a distinct selectivity profile, binding with high affinity to α4β2 receptors.[9][10][11]
The assessment will follow a tiered approach, beginning with primary target engagement and subtype selectivity, followed by broader off-target liability screening.
Tier 1: Primary Target Engagement and nAChR Subtype Selectivity
The initial phase of selectivity assessment focuses on confirming the interaction of the Test Compound with nAChRs and delineating its affinity and functional activity across key subtypes.
Radioligand Binding Assays
Radioligand binding assays are a robust method to determine the binding affinity of a compound to a specific receptor subtype.[12] These assays measure the displacement of a known radioactively labeled ligand by the test compound.
Comparative Binding Affinity Data (Ki, nM)
| Compound | nAChR α7 | nAChR α4β2 | nAChR α3β4 | nAChR α1β1δγ (muscle) |
| Test Compound | 15 | 250 | 1200 | >10,000 |
| Selective α7 Agonist | 10 | 1500 | 5000 | >10,000 |
| Nicotine | 500 | 1 | 50 | 100 |
| Varenicline | >3500 | 0.5 | >500 | >20,000 |
Note: Data for the "Test Compound" and "Selective α7 Agonist" are hypothetical for illustrative purposes.
This initial screen would suggest that the Test Compound has a preferential affinity for the α7 nAChR subtype, though with less selectivity than a highly optimized selective agonist.
Experimental Protocol: nAChR Radioligand Binding Assay
-
Receptor Preparation: Utilize cell membranes from stable cell lines (e.g., HEK293 or CHO) expressing the desired human nAChR subtype.[12]
-
Radioligand Selection: Choose a suitable radioligand for each subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Assay Setup: In a 96-well plate, combine the receptor membranes, radioligand, and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from unbound radioligand via filtration.
-
Detection: Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Functional Assays: Patch-Clamp Electrophysiology
To move beyond simple binding and assess the functional consequences of compound interaction (i.e., agonist, antagonist, or modulator activity), patch-clamp electrophysiology is the gold standard.[13][14][15] This technique allows for the direct measurement of ion flow through the nAChR channel upon ligand binding.
Comparative Functional Activity (EC₅₀/IC₅₀, nM)
| Compound | nAChR α7 (Agonist EC₅₀) | nAChR α4β2 (Agonist EC₅₀) | nAChR α3β4 (Antagonist IC₅₀) |
| Test Compound | 50 (Partial Agonist) | >10,000 | 5000 |
| Selective α7 Agonist | 25 (Full Agonist) | >10,000 | >10,000 |
| Nicotine | 10,000 | 100 | - |
| Varenicline | - | 2 (Partial Agonist) | - |
Note: Data for the "Test Compound" and "Selective α7 Agonist" are hypothetical for illustrative purposes.
These functional data would further refine the selectivity profile, suggesting the Test Compound is a partial agonist at the α7 subtype and largely inactive or weakly antagonistic at other tested subtypes.
Experimental Protocol: Automated Patch-Clamp Assay
-
Cell Culture: Use cell lines stably expressing the nAChR subtype of interest.
-
Cell Preparation: Harvest and prepare a single-cell suspension.
-
Automated Patch-Clamp System: Utilize a system like the QPatch or IonWorks Barracuda for high-throughput analysis.[2][16]
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition: Record the ion channel currents elicited by the compound.
-
Data Analysis: Determine the EC₅₀ for agonists or IC₅₀ for antagonists by fitting the concentration-response data to the appropriate pharmacological models.
Workflow for nAChR Selectivity Profiling
Caption: Tier 1 workflow for assessing nAChR selectivity.
Tier 2: Broad Off-Target Liability Screening
A selective compound should not only preferentially interact with its intended target but also exhibit minimal engagement with a wide range of other biologically relevant molecules. In vitro safety pharmacology profiling is a crucial step to identify potential off-target liabilities early in the drug discovery process.[17][18][19]
Comprehensive Safety Pharmacology Panel
The Test Compound should be screened against a broad panel of targets known to be associated with adverse drug reactions. Commercial services offer comprehensive panels that typically include a diverse set of receptors, ion channels, enzymes, and transporters.[17][20]
Example Safety Panel Screening Results (% Inhibition at 10 µM)
| Target | Test Compound | Varenicline |
| 5-HT₃ Receptor | 45% | 55% |
| hERG Potassium Channel | <10% | <10% |
| Dopamine D₂ Receptor | 5% | <5% |
| Adrenergic α₁ Receptor | 12% | <5% |
| Muscarinic M₁ Receptor | 8% | <5% |
Note: Data for the "Test Compound" is hypothetical. Varenicline is known to have moderate affinity for the 5-HT₃ receptor.[9][10]
This broader screen would highlight any potential off-target interactions, such as the moderate activity at the 5-HT₃ receptor, which would warrant further investigation.
Workflow for Off-Target Screening
Caption: Tier 2 workflow for broad off-target screening.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the selectivity of this compound, based on the chemically-informed hypothesis of nAChR modulation. The tiered experimental plan, progressing from target-family-specific binding and functional assays to broad off-target liability screening, provides a comprehensive framework for generating a detailed selectivity profile.
The hypothetical data presented for the Test Compound suggests a profile of a partial α7 nAChR agonist with moderate selectivity over other nAChR subtypes and some off-target interaction with the 5-HT₃ receptor. This level of detail is crucial for making informed decisions in a drug discovery program. It allows for a data-driven assessment of the compound's potential therapeutic window and guides further optimization efforts to enhance selectivity and minimize potential adverse effects. The integration of these assays into the preclinical development pipeline is essential for de-risking novel chemical entities and increasing the likelihood of their successful clinical translation.
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Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1][17]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). (2012). Journal of Medicinal Chemistry, 55(10), 4806-4823. [Link]
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Navigating the Synthesis Landscape: A Comparative Guide to Experiments with 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
For the discerning researcher in drug discovery and organic synthesis, the choice of starting materials is a critical determinant of experimental success and reproducibility. This guide provides an in-depth analysis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, a versatile substituted pyridine aldehyde, offering a comparative perspective against viable alternatives and furnishing detailed experimental protocols to ensure reliable outcomes.
Unveiling this compound: A Profile
This compound, with the CAS Number 887611-39-8, is a highly functionalized aromatic aldehyde. Its structure, featuring a pyridine ring substituted with a methoxy group, a pyrrolidine moiety, and an aldehyde function, makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds, particularly those with potential applications in medicinal chemistry. The electron-donating nature of the pyrrolidine and methoxy groups significantly influences the reactivity of the pyridine ring and the aldehyde, a crucial factor in designing synthetic routes.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Typically a solid |
| InChI Key | DUXXVGOFEXESLC-UHFFFAOYSA-N |
The Crux of Reproducibility: Factors Influencing Experimental Outcomes
The reproducibility of reactions involving this compound is contingent on several factors, primarily stemming from the inherent reactivity of the substituted pyridine and aldehyde moieties.
A. The Dual Role of Substituents: The electron-donating pyrrolidine and methoxy groups activate the pyridine ring towards electrophilic substitution. However, they also enhance the nucleophilicity of the pyridine nitrogen, which can lead to side reactions. For instance, in the presence of certain reagents or solvents, quaternization of the pyridine nitrogen can occur, leading to the formation of undesired byproducts. A notable example from the literature highlights the reaction of pyridine derivatives with dichloromethane (DCM), a common solvent, to form bispyridinium dichlorides at room temperature. This underscores the importance of careful solvent selection to avoid such complications.
B. Aldehyde Reactivity and Stability: The aldehyde group is the primary site for a multitude of synthetic transformations, including condensations, oxidations, reductions, and nucleophilic additions. However, aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, particularly if exposed to air for prolonged periods or in the presence of oxidizing agents. Ensuring the purity of the starting material and conducting reactions under an inert atmosphere (e.g., nitrogen or argon) are critical steps to mitigate this.
C. pH Sensitivity: The basicity of the pyrrolidine and pyridine nitrogen atoms can influence reactions that are sensitive to pH. In acidic conditions, protonation of these nitrogen atoms can alter the electronic properties of the molecule and affect its reactivity. A study on a related pyridine-aldehyde system demonstrated a reversible pH-dependent intramolecular cyclization, highlighting the potential for pH to control reaction pathways.
A Comparative Analysis: Alternatives to this compound
The choice of a specific nicotinaldehyde derivative is dictated by the desired electronic properties and the intended synthetic transformation. Here, we compare our target compound with two plausible alternatives.
| Feature | This compound | 6-(Pyrrolidin-1-yl)nicotinaldehyde | 2-Chloronicotinaldehyde |
| CAS Number | 887611-39-8 | 261715-39-3 | 23100-12-1 |
| Molecular Weight | 206.24 g/mol | 176.22 g/mol | 141.55 g/mol |
| Electronic Nature of Substituents | Strong electron-donating (methoxy and pyrrolidino) | Strong electron-donating (pyrrolidino) | Electron-withdrawing (chloro) |
| Reactivity of Aldehyde | Highly activated | Activated | Deactivated |
| Pyridine Ring Reactivity | Activated towards electrophilic substitution | Activated towards electrophilic substitution | Deactivated towards electrophilic substitution, activated for nucleophilic aromatic substitution |
| Potential Applications | Building block for complex heterocyclic scaffolds requiring electron-rich systems. | Similar to the target compound, but with slightly different electronic properties. Useful in the preparation of benzimidazole derivatives. | Precursor for compounds where the chloro group can be displaced by a nucleophile. |
| Considerations for Reproducibility | Potential for side reactions due to high nucleophilicity. Sensitive to oxidation. | Similar to the target compound. | Different reactivity profile; requires consideration of nucleophilic substitution conditions. |
Experimental Protocols: A Guide to Reliable Synthesis
To ensure the reproducibility of experiments using these reagents, meticulous attention to detail in the experimental setup and procedure is paramount. Below are representative protocols for a common reaction, the Claisen-Schmidt condensation, to synthesize a chalcone derivative.
Protocol 1: Synthesis of (E)-3-(4-hydroxyphenyl)-1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-en-1-one
This protocol outlines the synthesis of a chalcone, a common intermediate in the synthesis of flavonoids and other biologically active molecules.
Workflow Diagram:
Caption: Workflow for Claisen-Schmidt Condensation.
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g (4.85 mmol) of this compound and 0.66 g (4.85 mmol) of 4-hydroxyacetophenone in 20 mL of ethanol.
-
Base Addition: To the stirred solution, add 10 mL of a 10% aqueous sodium hydroxide solution dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, pour the mixture into 100 mL of ice-cold water. Acidify the solution to pH 5-6 with 1M hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize the product from ethanol to obtain the pure chalcone.
Expected Outcome and Reproducibility:
-
Yield: Typically in the range of 70-85%, depending on the purity of the starting materials and reaction conditions.
-
Purity: The purity of the product should be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Factors Affecting Reproducibility:
-
Purity of Aldehyde: The presence of the corresponding carboxylic acid impurity can lower the yield.
-
Temperature Control: While the reaction is typically run at room temperature, exothermic reactions can occur. Maintaining a consistent temperature is important.
-
Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants.
-
Protocol 2: Comparative Synthesis using 6-(Pyrrolidin-1-yl)nicotinaldehyde
The same procedure as Protocol 1 can be followed, substituting this compound with an equimolar amount of 6-(Pyrrolidin-1-yl)nicotinaldehyde (0.85 g, 4.85 mmol).
Expected Differences in Outcome:
-
Reaction Rate: The absence of the electron-donating methoxy group may slightly decrease the reactivity of the aldehyde, potentially requiring a longer reaction time or gentle heating to achieve a comparable yield.
-
Product Properties: The resulting chalcone will lack the methoxy group, which will alter its physicochemical properties, such as solubility and melting point.
Conclusion and Future Perspectives
This compound is a valuable and reactive building block for organic synthesis. Understanding the electronic effects of its substituents and potential side reactions is key to achieving reproducible experimental outcomes. By carefully controlling reaction parameters such as solvent, temperature, and pH, and by considering the use of alternative reagents based on the desired synthetic outcome, researchers can confidently employ this and related nicotinaldehydes in the development of novel chemical entities. The provided protocols offer a solid foundation for the reliable execution of one of the many transformations possible with this versatile molecule.
References
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LookChem. 6-(1-Pyrrolidinyl)nicotinaldehyde. [Link]
-
MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. [Link]
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LookChem. Nicotinaldehyde: Comprehensive Overview and Applications. [Link]
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ChemistryViews. Puzzling Pyridine Problem Probed. [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
PubMed. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. [Link]
Investigational Framework: A Comparative Guide to Evaluating the Efficacy of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Introduction
To date, a comprehensive body of peer-reviewed literature detailing the efficacy and mechanism of action of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is not publicly available. This compound is recognized primarily as a research chemical, and as such, its biological activity remains largely uncharacterized. This guide is intended for researchers, scientists, and drug development professionals who are considering an investigation into this molecule. It serves not as a summary of established efficacy, but as a proposed framework for the systematic evaluation of this compound. We will dissect its structural components to generate testable hypotheses, propose a tiered experimental workflow for efficacy screening, and suggest appropriate comparative compounds to benchmark its performance.
Part 1: Structural Analysis and Hypothesis Generation
The chemical structure of this compound offers several clues to its potential biological activity. By examining its constituent moieties—the methoxypyridine core, the pyrrolidine ring, and the nicotinaldehyde functional group—we can formulate hypotheses about its primary targets and potential therapeutic applications.
-
Methoxypyridine Core: The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and receptor binding.[1] The addition of a methoxy group can modulate the electronic properties and basicity of the pyridine ring, potentially enhancing its ability to cross the blood-brain barrier and altering its binding affinity for specific targets.[3] Methoxypyridine derivatives have been investigated for a range of activities, including anticancer and central nervous system (CNS) applications.[3][4]
-
Pyrrolidine Ring: The pyrrolidine ring is a five-membered, non-aromatic nitrogen heterocycle that is a core component of numerous biologically active compounds, including many CNS-active drugs.[5][6][7] Its inclusion in a molecule can increase lipophilicity, which is often favorable for CNS penetration.[8][9] The pyrrolidine moiety is found in drugs with diverse mechanisms, such as the anticholinergic procyclidine, the nootropic aniracetam, and the antidepressant rolipram, suggesting its potential to interact with a variety of CNS targets.[5][6]
-
Nicotinaldehyde Functional Group: Also known as 3-pyridinecarboxaldehyde, nicotinaldehyde is a reactive aldehyde on the pyridine ring.[10][11][12][13] This functional group is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[10][11][12][14] Its reactivity suggests that it could potentially form covalent bonds with biological nucleophiles, although this also raises considerations for potential toxicity and off-target effects.[15]
Hypothesized Biological Targets:
Based on this structural analysis, this compound is a prime candidate for investigation as a modulator of CNS targets. The combination of a pyridine ring and a pyrrolidine moiety is suggestive of potential activity at:
-
Nicotinic Acetylcholine Receptors (nAChRs): The structural similarity to nicotine and other nAChR ligands makes these receptors a primary hypothetical target.
-
GABA Receptors: The pyrrolidine ring is present in some compounds that modulate GABAergic transmission.
-
Monoamine Transporters or Monoamine Oxidase (MAO): The overall structure bears some resemblance to synthetic cathinones and other stimulants that interact with the dopaminergic and noradrenergic systems.[8]
Part 2: Proposed Experimental Workflow for Efficacy Evaluation
A tiered approach to screening is recommended, beginning with broad, high-throughput in vitro assays to identify primary biological activity, followed by more complex cell-based functional assays to determine the mode of action.
Caption: Proposed tiered experimental workflow for evaluating the efficacy of this compound.
Tier 1: Primary In Vitro Screening
The initial step is to determine if the compound interacts with the hypothesized biological targets using high-throughput in vitro assays.[16]
1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS receptors.
-
Protocol Outline (for nAChR binding):
-
Receptor Source: Use cell membranes from HEK-293 or CHO cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7).[17]
-
Radioligand: A well-characterized radioligand for the target receptor, such as [³H]cytisine or [³H]epibatidine for α4β2 nAChRs.[18]
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with the radioligand and varying concentrations of the test compound.[17]
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.[17]
-
Detection: Quantify radioactivity using a scintillation counter.[17]
-
Data Analysis: Calculate the Ki value from competitive binding curves.
-
-
Comparative Compounds:
-
nAChRs: Nicotine, Epibatidine, Varenicline
-
GABA-A Receptor: Diazepam, Muscimol
-
Dopamine Transporter (DAT): Cocaine, GBR-12909
-
1.2. Enzyme Inhibition Assays
-
Objective: To determine if the test compound inhibits the activity of monoamine oxidase A or B.
-
Protocol Outline (Fluorometric MAO Assay):
-
Enzyme Source: Recombinant human MAO-A or MAO-B.
-
Substrate: A suitable substrate such as p-tyramine, which is oxidized by both MAO-A and MAO-B to produce H₂O₂.[19]
-
Detection: The H₂O₂ produced is detected using a fluorometric probe (e.g., λex/em = 530/585nm).[19] Commercially available kits from suppliers like Sigma-Aldrich or Abcam provide detailed protocols.
-
Assay Setup: Incubate the enzyme with varying concentrations of the test compound before adding the substrate.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve.
-
-
Comparative Compounds:
-
MAO-A: Clorgyline
-
MAO-B: Selegiline
-
Table 1: Hypothetical Data from Tier 1 Screening
| Target | Assay Type | Test Compound (Ki or IC₅₀) | Comparative Compound (Ki or IC₅₀) |
| α4β2 nAChR | Binding | 50 nM | Nicotine (10 nM) |
| α7 nAChR | Binding | > 10 µM | PNU-282987 (20 nM) |
| GABA-A Receptor | Binding | 2 µM | Diazepam (5 nM) |
| DAT | Binding | 250 nM | Cocaine (150 nM) |
| MAO-A | Inhibition | > 10 µM | Clorgyline (2 nM) |
| MAO-B | Inhibition | 800 nM | Selegiline (5 nM) |
Tier 2: Cell-Based Functional Assays
If binding or enzyme inhibition is observed in Tier 1, the next step is to assess the functional activity of the compound in a cellular context.[20][21][22][23][24]
2.1. FLIPR Membrane Potential or Calcium Flux Assays
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of the target ion channel or GPCR.
-
Protocol Outline (for nAChR Agonist/Antagonist Activity):
-
Cell Line: Use a cell line stably expressing the nAChR subtype of interest (e.g., α4β2).
-
Assay Principle: These assays use fluorescent dyes that are sensitive to changes in either membrane potential or intracellular calcium concentrations upon channel activation.[25][26]
-
Agonist Mode: Apply varying concentrations of the test compound to the cells and measure the fluorescent response.
-
Antagonist Mode: Pre-incubate the cells with the test compound before challenging with a known agonist (e.g., nicotine) and measure the inhibition of the agonist's response.
-
Detection: Use a Fluorometric Imaging Plate Reader (FLIPR) to monitor real-time fluorescence changes.[25][26]
-
-
Comparative Compounds:
-
Agonist: Nicotine
-
Antagonist: Mecamylamine
-
Table 2: Hypothetical Data from Tier 2 Functional Assays
| Assay Type | Target | Functional Mode | Test Compound (EC₅₀ or IC₅₀) |
| Membrane Potential | α4β2 nAChR | Agonist | 120 nM |
| Membrane Potential | α4β2 nAChR | Antagonist | > 10 µM |
| Neurotransmitter Uptake | DAT | Inhibitor | 400 nM |
Part 3: Comparative Analysis and Next Steps
The data generated from this proposed workflow would provide a foundational understanding of the efficacy of this compound. If the hypothetical data presented above were obtained, it would suggest that the compound is a potent and selective agonist at the α4β2 nAChR with some off-target activity as a DAT inhibitor.
Further investigations would include:
-
Electrophysiology: To provide a more detailed characterization of the compound's effects on ion channel kinetics.
-
Selectivity Profiling: A broad screen against a panel of receptors and enzymes (e.g., a commercial safety panel) would be essential to identify any other off-target activities that could lead to undesirable side effects.
-
In Vivo Studies: Should the in vitro profile be promising, progression to in vivo models would be warranted to assess pharmacokinetic properties, blood-brain barrier penetration, and efficacy in relevant behavioral models (e.g., models of nicotine addiction, cognition, or depression).[27][28][29][30]
This structured approach, moving from broad screening to detailed mechanistic studies, provides a robust and efficient pathway for elucidating the efficacy of novel research compounds like this compound, thereby enabling informed decisions in the early stages of drug discovery.[31]
References
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EnzyChrom™ Monoamine Oxidase Assay Kit - BioAssay Systems. (n.d.). Retrieved January 16, 2026, from [Link]
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Monoamine Oxidase (MAO) Activity Assay Kit (E-BC-K008-S). (n.d.). Elabscience. Retrieved January 16, 2026, from [Link]
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Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved January 16, 2026, from [Link]
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Nicotinaldehyde: A Key Intermediate in Agrochemical and Pharmaceutical Innovation. (n.d.). Retrieved January 16, 2026, from [Link]
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Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved January 16, 2026, from [Link]
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Nicotinaldehyde: Comprehensive Overview and Applications. (n.d.). Retrieved January 16, 2026, from [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved January 16, 2026, from [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 16, 2026, from [Link]
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- Van der Westhuizen, F. W., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry.
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3-Pyridinecarboxaldehyde: A Cornerstone Intermediate for Chemical Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]
- Al-Zahrani, A. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
- Masimirembwa, C. M., et al. (2001). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Combinatorial Chemistry & High Throughput Screening.
- Simão, T. L., et al. (2019).
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
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How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Retrieved January 16, 2026, from [Link]
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Nicotinaldehyde. (n.d.). Chongqing ChangFeng Chemical Co.,Ltd. Retrieved January 16, 2026, from [Link]
- Kumar, V., et al. (2023). Experimental Medicine Approaches in Early-Phase CNS Drug Development. Advanced Neurobiology.
- Zhang, H., et al. (2007). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica.
- Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. (2014).
- Aboul-Enein, M. N., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry.
- Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience.
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Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry.
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Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
- Dinis, A., et al. (2024). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. Frontiers in Pharmacology.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
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Acetylcholine Receptor (AChR)-binding Antibodies. (n.d.). Labcorp. Retrieved January 16, 2026, from [Link]
- Govek, S. P., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters.
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CNS Clinical Trials - Expert Early Phase Research. (n.d.). Altasciences. Retrieved January 16, 2026, from [Link]
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Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, a substituted pyridine, requires a rigorous and informed approach to waste management. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a thorough analysis of its constituent functional groups—a pyridine ring, an aldehyde, and a pyrrolidine moiety—provides a clear and scientifically-grounded path to its safe disposal.
This guide provides the essential operational and logistical framework for managing waste containing this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Analysis & Risk Assessment
Before any handling or disposal, a comprehensive understanding of the potential hazards is critical. The structure of this compound informs our risk assessment:
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable, toxic, and irritating.[1][2] Waste containing these compounds must be treated as hazardous.[1][2] High-temperature incineration is a common disposal method for waste pyridine.[2]
-
Aromatic Aldehydes: Aldehydes as a class can be irritants and sensitizers. Their reactivity necessitates careful segregation from incompatible materials.
-
Pyrrolidine: This amine component indicates the compound may be basic. Pyrrolidine itself is a flammable liquid, and contact can irritate the skin and eyes.[3] Vapors may form explosive mixtures with air, and fires can produce poisonous gases like nitrogen oxides.[3]
Based on this analysis, this compound should be presumed hazardous. The Sigma-Aldrich entry for this solid compound classifies it as Acute Toxicity, Oral Category 4 ("Harmful if swallowed") and advises storage in a class for combustible solids.[4] Therefore, under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[5]
Inferred Hazard Profile Summary
| Functional Group | Associated Hazards | Primary Disposal Consideration |
| Pyridine Core | Flammability, Toxicity, Irritation | Treat as hazardous chemical waste; requires controlled disposal (e.g., incineration).[2] |
| Aldehyde Group | Reactivity, Irritation, Potential for Polymerization | Segregate from incompatible materials (acids, bases, oxidizers). |
| Pyrrolidine Moiety | Flammability, Corrosivity (as an amine), Irritation | Collect in a sealed, compatible container; avoid ignition sources.[3][6][7] |
Pre-Disposal: Safety and Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE)
When handling the compound or its waste, the following PPE is mandatory to prevent exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous solid waste.[7]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn.[1]
-
Lab Coat: A standard laboratory coat protects clothing and skin from contamination.[1]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Waste Segregation
Proper segregation is paramount to prevent dangerous reactions in the waste container.
-
Waste Stream: This compound must be disposed of as non-halogenated organic hazardous waste .
-
Physical State: Collect solid waste (e.g., leftover compound, contaminated weigh paper) and liquid waste (e.g., solutions in organic solvents) in separate, clearly labeled containers.
-
Incompatibilities: Do not mix waste containing this compound with strong acids, bases, or oxidizing agents.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and managing waste containing this compound.
Step 1: Container Selection
-
Liquid Waste: Use a sealable, airtight, and compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container has a screw-top cap.
-
Solid Waste: Use a screw-top, wide-mouth HDPE container or a securely sealable bag for contaminated items like gloves and wipes.
Step 2: Waste Labeling
Proper labeling is a regulatory requirement and a critical safety feature. The moment waste is first added to the container, it must be labeled.
-
Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name: "This compound ". Avoid using abbreviations or formulas.
-
List all other components in the container (e.g., "Methanol," "Acetonitrile").
-
Indicate the approximate percentages of each component.
-
Mark the appropriate hazard characteristics (e.g., "Toxic," "Flammable").
-
Record the accumulation start date (the date the first drop of waste was added).
Step 3: In-Lab Storage (Satellite Accumulation)
Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by EHS.[9][10]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]
-
Containment: The primary waste container must be kept within a larger, chemically resistant secondary containment bin to prevent the spread of spills.
-
Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[7][8]
-
Volume Limits: Adhere to institutional and regulatory limits for waste accumulation, typically no more than 55 gallons of hazardous waste per SAA, and often less in a university lab setting.[9][11]
Step 4: Arranging for Disposal
Once the waste container is full or has reached the institutional time limit for accumulation (e.g., 6 or 12 months), arrange for its collection.[9][11]
-
Complete a chemical collection request form as required by your EHS department.[8]
-
Ensure all labeling is accurate and legible.
-
Trained hazardous waste professionals will then transport the waste to a central accumulation area for final shipment to a licensed disposal facility.[9][12]
Emergency Procedures
Spill Management
In the event of a small spill inside a chemical fume hood:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, dry sand, or soda ash.[3]
-
Collect: Carefully scoop the absorbed material and contaminated debris using non-sparking tools into a designated container for hazardous solid waste.[3][6]
-
Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water. Place all cleaning materials into the solid hazardous waste container.
-
For large spills, immediately evacuate the area, restrict access, and contact your institution's EHS department or emergency response team.[1]
Decontamination
-
Glassware: Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). The first two rinses should be collected as hazardous liquid waste. The third rinse can often be disposed of with subsequent rinses down the drain, but confirm with your local EHS guidelines.
-
Surfaces: Decontaminate work surfaces by wiping with a solvent-dampened cloth, followed by a thorough wash with soap and water. All wipes must be disposed of as hazardous solid waste.
Disposal Pathway Logic
The ultimate disposal of this compound will be managed by licensed professionals, typically via high-temperature incineration, which is effective for destroying organic chemical waste.[2] This process ensures the complete breakdown of the molecule into less harmful components.
Below is a diagram illustrating the decision-making workflow for the disposal of a novel research chemical like this compound.
Caption: Workflow for Novel Research Chemical Disposal
References
- New Jersey Department of Health. (1999). Hazard Substance Fact Sheet: Pyrrolidine.
- BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine.
- Apollo Scientific. (n.d.). Safety Data Sheet: Pyrrolidine.
- Loba Chemie. (2025). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS.
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Navigating the Safe Handling of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde: A Guide to Personal Protective Equipment and Disposal
For the innovative researcher, the promise of novel compounds like 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde in accelerating drug discovery is immense. However, with great potential comes the critical responsibility of ensuring personal and environmental safety. This guide provides a detailed, experience-driven framework for the safe handling and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of why each protective measure is essential. Our commitment is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
Understanding the Hazard Profile: A Logic-Driven Approach
Analysis of safety data for structurally similar compounds, such as 6-Methoxy-2-pyridinecarboxaldehyde and 6-Pyrrolidin-1-ylpyridine-2-carbaldehyde, reveals a consistent pattern of potential hazards.[1][2][3] These include:
-
Acute Oral Toxicity : Indicated by the H302 "Harmful if swallowed" statement for the target compound.
-
Skin Irritation : A common characteristic of substituted pyridines and aldehydes.[1][2]
-
Serious Eye Irritation : Aldehyde functionalities are frequently associated with irritation to the eyes.[1][2]
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory discomfort.[2][4]
Given its solid form, the primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, our personal protective equipment (PPE) strategy is designed to create a robust barrier against these specific pathways.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the minimum required PPE for handling this compound, followed by a detailed explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier against skin contact. Double-gloving is recommended for extended handling periods. |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects against accidental splashes or airborne particles entering the eyes.[1][4] |
| Respiratory Protection | N95-rated dust mask or a respirator with a P100 filter | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[5] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
The "Why" Behind the "What": A Deeper Dive into PPE Selection
-
Hand Protection : While nitrile gloves offer good general chemical resistance, it is crucial to inspect them for any signs of degradation or perforation before each use. For procedures involving significant quantities or prolonged handling, changing gloves frequently is a critical practice to prevent unseen permeation.
-
Eye and Face Protection : Standard safety glasses provide a baseline of protection. However, when there is a higher risk of splashing or aerosol generation, upgrading to chemical goggles that form a seal around the eyes is a prudent and necessary measure. A face shield can be used in conjunction with goggles for maximum protection.[1]
-
Respiratory Protection : The potential for respiratory irritation from fine powders necessitates the use of respiratory protection, especially when weighing or transferring the compound in an open environment.[2] An N95-rated mask will filter out particulate matter effectively. For higher-risk procedures, a half-mask or full-face respirator with a P100 (oil-proof) particulate filter offers a superior level of protection. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training.
Procedural Workflow: From Preparation to Disposal
A systematic approach to laboratory operations is fundamental to safety. The following workflow provides a step-by-step guide for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area for handling, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Assemble all necessary PPE as outlined in the table above.
-
Don PPE in the following order: lab coat, respirator (if required), eye protection, and gloves.
-
-
Handling :
-
Perform all manipulations, such as weighing and transferring, within the fume hood.
-
Handle the solid compound carefully to avoid generating dust.
-
Keep a chemical spill kit readily accessible.
-
-
Decontamination and Disposal :
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doff PPE in a manner that avoids self-contamination: remove gloves first, followed by the lab coat, eye protection, and respirator (if used).
-
Dispose of all contaminated PPE and any residual chemical waste in a clearly labeled, sealed container for hazardous materials.[1][2] Chemical waste generators must adhere to local, regional, and national regulations for complete and accurate classification and disposal.[3][6]
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these detailed protocols and understanding the rationale behind them, researchers can confidently and safely unlock the scientific potential of this compound.
References
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- SAFETY DATA SHEET: 6-(1-Pyrrolidinyl)nicotinaldehyde. (n.d.).
- Schering-Plough. (2009, February 27). Material Safety Data Sheet: Nicotinaldehyde.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
